Product packaging for 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane(Cat. No.:CAS No. 378-13-2)

1,4-Dibromo-2-chloro-1,1,2-trifluorobutane

Cat. No.: B1584429
CAS No.: 378-13-2
M. Wt: 304.33 g/mol
InChI Key: RJOGGYLEOPNVJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,4-Dibromo-2-chloro-1,1,2-trifluorobutane is a useful research compound. Its molecular formula is C4H4Br2ClF3 and its molecular weight is 304.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4Br2ClF3 B1584429 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane CAS No. 378-13-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dibromo-2-chloro-1,1,2-trifluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Br2ClF3/c5-2-1-3(7,8)4(6,9)10/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOGGYLEOPNVJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(C(F)(F)Br)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10958841
Record name 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10958841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

378-13-2
Record name 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000378132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10958841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butane, 1,4-dibromo-2-chloro-1,1,2-trifluoro-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2-chloro-1,1,2-trifluorobutane is a polyhalogenated alkane with potential applications as a building block in the synthesis of complex fluorinated molecules. The unique arrangement of halogen atoms on a short carbon chain makes it an attractive intermediate for the introduction of fluorine, chlorine, and bromine into organic scaffolds. Such compounds are of significant interest in medicinal chemistry and materials science due to the profound effects of halogenation on the physicochemical and biological properties of molecules. This guide provides a comprehensive overview of the synthesis of this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and the necessary safety considerations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 378-13-2[1][2]
Molecular Formula C4H4Br2ClF3[1][2][3]
Molecular Weight 304.33 g/mol [1][3]
Boiling Point 70 °C[4]
Density 2.035 g/cm³[4]
Refractive Index 1.462

Synthetic Approach: Free-Radical Addition

The most plausible and direct method for the synthesis of this compound is the free-radical addition of dibromomethane (CH₂Br₂) to chlorotrifluoroethylene (CClF=CF₂). This reaction proceeds via a chain mechanism involving the initiation, propagation, and termination of radical species.

Reaction Mechanism

The synthesis is predicated on a free-radical chain reaction, a fundamental process in organic chemistry.[5][6][7] This multi-step mechanism is outlined below:

1. Initiation: The reaction is initiated by the formation of bromine radicals. This can be achieved through the homolytic cleavage of a suitable initiator, such as an organic peroxide (e.g., dibenzoyl peroxide) or an azo compound (e.g., azobisisobutyronitrile, AIBN), upon heating or by the application of ultraviolet (UV) light to dibromomethane.[5][7]

2. Propagation: The propagation phase consists of two key steps that are repeated in a cycle:

  • Step 1: Hydrogen Abstraction. A bromine radical abstracts a hydrogen atom from dibromomethane to form hydrogen bromide and a bromomethyl radical (•CH₂Br).
  • Step 2: Addition to the Alkene. The electrophilic bromomethyl radical adds to the electron-rich double bond of chlorotrifluoroethylene. This addition is regioselective. The radical will preferentially attack the CF₂ carbon, which is less sterically hindered and results in a more stable secondary radical on the CClF carbon.
  • Step 3: Bromine Atom Transfer. The resulting radical intermediate then abstracts a bromine atom from another molecule of dibromomethane, yielding the final product, this compound, and regenerating a bromomethyl radical to continue the chain reaction.

3. Termination: The chain reaction is terminated when two radical species combine. This can occur in several ways, such as the combination of two bromomethyl radicals or the reaction of a bromomethyl radical with the growing polymer chain radical.

The overall reaction can be summarized as follows:

dot

References

An In-Depth Technical Guide to the Physicochemical Properties of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated organic molecules serve as pivotal building blocks for the synthesis of novel compounds with tailored properties.[1] The strategic incorporation of fluorine and other halogens can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] This guide provides a comprehensive technical overview of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane, a polyhalogenated alkane with significant potential as a versatile synthetic intermediate. We will delve into its physicochemical properties, spectral characteristics, synthesis, reactivity, and potential applications, offering a valuable resource for researchers in drug discovery and organic synthesis.

Physicochemical and Spectral Data

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development. The following sections summarize the key physicochemical data and provide an analysis of the spectral characteristics of this compound.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 378-13-2[3][4]
Molecular Formula C4H4Br2ClF3[3][4]
Molecular Weight 304.33 g/mol [3][4]
Appearance Not specified (likely a liquid)
Boiling Point 70 °C[5][]
Density 2.035 g/cm³[5][]
Refractive Index 1.462[5]
IUPAC Name This compound[]
Synonyms 2-Chloro-1,4-dibromo-1,1,2-trifluorobutane[]
Spectral Analysis

Spectral data is crucial for the unambiguous identification and characterization of a molecule. The following is an analysis of the expected spectral features of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various bonds. The C-H stretching vibrations of the methylene groups will likely appear in the 2850-3000 cm⁻¹ region.[7] The presence of carbon-halogen bonds will be indicated by absorptions in the fingerprint region; C-Cl stretching typically occurs between 850-550 cm⁻¹, while C-Br stretching is found at lower frequencies, generally in the 690-515 cm⁻¹ range.[7] The C-F stretching vibrations are expected to produce strong absorptions in the 1000-1400 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Due to the presence of two methylene groups (-CH₂-) in different chemical environments, the ¹H NMR spectrum is expected to show two distinct multiplets. The protons on the carbon adjacent to the bromine atom (C4) would likely appear further downfield than the protons on C3. The complex splitting patterns would arise from coupling to each other and to the fluorine atom on the adjacent carbon (C2).

  • ¹³C NMR: The ¹³C NMR spectrum should display four unique signals, one for each carbon atom in the molecule, due to their different chemical environments created by the varied halogen substitution. The chemical shifts will be influenced by the electronegativity of the attached halogens, with carbons bonded to fluorine and chlorine appearing at lower field.

  • ¹⁹F NMR: The ¹⁹F NMR spectrum is anticipated to show two signals corresponding to the two different fluorine environments (the -CF₂Br group and the -CFCl- group). These signals would likely exhibit complex splitting patterns due to coupling with each other and with the neighboring protons.

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio).[8] This will result in a cluster of peaks for the molecular ion and any bromine or chlorine-containing fragments. Fragmentation will likely involve the cleavage of carbon-carbon and carbon-halogen bonds.[8][9] Common fragmentation pathways for halogenated alkanes include the loss of halogen atoms and the formation of alkyl cations.[8]

Synthesis and Reactivity

The synthetic utility of this compound is intrinsically linked to its preparation and subsequent chemical transformations.

Diagram 1: Proposed Synthesis of this compound

G 4-Chloro-1,1,2-trifluoro-1-butene 4-Chloro-1,1,2-trifluoro-1-butene This compound This compound 4-Chloro-1,1,2-trifluoro-1-butene->this compound Br2, Solvent

Caption: Proposed synthesis via bromination of an alkene precursor.

A plausible synthetic route to this compound involves the addition of bromine (Br₂) across the double bond of 4-Chloro-1,1,2-trifluoro-1-butene.[10]

Experimental Protocol: Synthesis via Alkene Bromination (Generalized)

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory safety standards and preliminary experiments.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-Chloro-1,1,2-trifluoro-1-butene (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (1.0 eq) in the same solvent to the stirred solution of the alkene via the dropping funnel. The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.

  • Reaction Monitoring: Monitor the reaction to completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield this compound.

Reactivity Profile

The reactivity of this compound is dictated by the presence of multiple carbon-halogen bonds of varying strengths.

  • Nucleophilic Substitution: The bromine atoms are generally better leaving groups than chlorine, making the C1 and C4 positions susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups.

  • Elimination Reactions: The presence of vicinal dihalides (at C1 and C2) and the potential for 1,4-elimination offer pathways to form unsaturated compounds. Treatment with a strong base could lead to dehydrohalogenation.[11][12]

  • Reductive Dehalogenation: The carbon-bromine bonds can be selectively reduced in the presence of various reducing agents, providing a route to less halogenated analogues.[13][14]

  • Organometallic Reagent Formation: The terminal bromine at C4 can potentially be used to form Grignard or organolithium reagents, which are powerful intermediates for carbon-carbon bond formation.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, its structure suggests significant potential as a fluorinated building block in medicinal chemistry.[15][16][17]

Diagram 2: Potential Applications as a Fluorinated Building Block

G A This compound B Novel Fluorinated Scaffolds A->B C Bioisosteric Replacement A->C D Metabolic Stability Enhancement A->D E Drug Candidates B->E C->E D->E

Caption: Potential pathways for utilizing the title compound in drug discovery.

The introduction of fluorine and fluorinated moieties into drug candidates can lead to improved pharmacokinetic and pharmacodynamic properties.[1][2] this compound can serve as a precursor to a variety of more complex fluorinated molecules. For instance, the differential reactivity of the C-Br and C-Cl bonds allows for sequential functionalization, enabling the construction of intricate molecular architectures.

The trifluoromethyl group is a common feature in many pharmaceuticals, and this compound provides a scaffold that can be elaborated to incorporate this and other fluorinated groups.[1] Its use as a building block could lead to the synthesis of novel analogs of existing drugs with enhanced metabolic stability or improved binding to their biological targets.[15]

Safety and Handling

This compound is classified as an irritant to the eyes, respiratory system, and skin.[5] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5]

Conclusion

This compound is a polyhalogenated alkane with a unique combination of reactive sites. Its physicochemical and spectral properties, coupled with its potential for diverse chemical transformations, make it a valuable building block for organic synthesis. For researchers in drug discovery, this compound offers a gateway to novel fluorinated scaffolds that could lead to the development of next-generation therapeutics with improved efficacy and safety profiles. As with any reactive chemical, proper safety precautions are paramount when handling and utilizing this compound in a laboratory setting.

References

Spectroscopic Characterization of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dibromo-2-chloro-1,1,2-trifluorobutane, a halogenated alkane with the chemical formula C₄H₄Br₂ClF₃, represents a potentially valuable, yet under-characterized, building block in synthetic and medicinal chemistry.[1][2][3] The strategic placement of multiple halogen atoms—bromine, chlorine, and fluorine—on a flexible butane scaffold imparts unique physicochemical properties that can be exploited in the design of novel chemical entities. However, the publicly available spectroscopic data for this compound is notably scarce. This technical guide provides a comprehensive, predictive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By leveraging fundamental principles of spectroscopy and analyzing structurally analogous compounds, this paper offers a detailed roadmap for the characterization of this and similar polyhalogenated molecules.

Introduction: The Structural and Chemical Landscape

This compound (CAS No. 378-13-2) is a dense, non-polar organic compound.[2] Its molecular structure, characterized by a butane chain with extensive halogenation, suggests its utility as a synthetic intermediate. The presence of a stereocenter at the second carbon (C2) indicates that this compound can exist as a pair of enantiomers, a critical consideration in its application, particularly in drug development.

The strategic arrangement of halogens dictates the molecule's reactivity and its spectroscopic signature. The highly electronegative fluorine atoms, the bulky bromine atoms, and the chlorine atom all contribute to a complex electronic environment, which can be deconvoluted using modern spectroscopic techniques. This guide will explore the anticipated outcomes of such analyses.

Below is a diagram illustrating the chemical structure of this compound.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguous characterization.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the two methylene groups (-CH₂-). Due to the chiral center at C2, the protons on C3 are diastereotopic and should, in principle, appear as two separate signals, each split by the other and by the protons on C4.

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Rationale
-CH ₂- (C3)3.0 - 4.0MultipletThese protons are adjacent to a stereocenter and a carbon bearing a bromine atom, leading to a downfield shift. Diastereotopicity will result in complex splitting patterns.
-CH ₂- (C4)3.5 - 4.5MultipletThese protons are directly attached to a carbon bearing a bromine atom, causing a significant downfield shift. They will be split by the protons on C3.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should reveal four distinct signals, one for each carbon atom in the butane chain. The chemical shifts will be heavily influenced by the attached halogens.

Carbon Predicted Chemical Shift (ppm) Rationale
C1 (-CBrF₂)110 - 125The presence of two highly electronegative fluorine atoms and a bromine atom will cause a very large downfield shift.
C2 (-CClF-)90 - 105The combined effect of chlorine and fluorine will result in a significant downfield shift.
C3 (-CH₂-)35 - 50This methylene carbon is adjacent to a stereocenter and a brominated carbon, leading to a moderate downfield shift.
C4 (-CH₂Br)25 - 40The bromine atom will cause a downfield shift, but less pronounced than that for C1 and C2.
Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is crucial for characterizing fluorinated compounds. The spectrum is expected to show two signals corresponding to the two different fluorine environments.

Fluorine(s) Predicted Chemical Shift (ppm, relative to CFCl₃) Predicted Multiplicity Rationale
-CF ₂Br (C1)-60 to -80Doublet of doublets or more complexThese two fluorine atoms are diastereotopic due to the adjacent stereocenter. They will couple to each other and to the fluorine on C2.
-CF Cl- (C2)-130 to -150MultipletThis single fluorine will be coupled to the two fluorine atoms on C1 and potentially to the protons on C3.

Infrared (IR) Spectroscopy: Fingerprinting Functional Groups

IR spectroscopy provides valuable information about the types of chemical bonds present in a molecule. For this compound, the spectrum is expected to be dominated by strong absorptions corresponding to the carbon-halogen and carbon-hydrogen bonds.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
C-H stretching2900 - 3000Medium
C-F stretching1000 - 1400Strong
C-Cl stretching600 - 800Strong
C-Br stretching500 - 600Strong

Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can aid in its structural identification.

The molecular weight of this compound is 304.33 g/mol .[1][2] Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio), the molecular ion peak (M⁺) in the mass spectrum will appear as a characteristic isotopic cluster.

Predicted Fragmentation Pathways:

The molecule is expected to fragment via the loss of halogen atoms or small neutral molecules.

M [C₄H₄Br₂ClF₃]⁺˙ m/z = 304, 306, 308, 310 M_minus_Br [M - Br]⁺ m/z = 225, 227, 229 M->M_minus_Br - Br• M_minus_Cl [M - Cl]⁺ m/z = 269, 271, 273 M->M_minus_Cl - Cl• M_minus_HF [M - HF]⁺˙ m/z = 284, 286, 288 M->M_minus_HF - HF Fragment1 [C₂H₂BrF₂]⁺ m/z = 143, 145 M_minus_Br->Fragment1 Fragment2 [C₂H₂ClF]⁺ m/z = 80, 82 M_minus_Br->Fragment2

Figure 2: Predicted Mass Spectrometry Fragmentation of this compound.

Experimental Protocols for Spectroscopic Analysis

For researchers seeking to acquire empirical data for this compound, the following standard protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-pulse experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled experiment (e.g., zgpg30) to obtain singlet signals for each carbon. An attached proton test (APT) or DEPT experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

    • ¹⁹F NMR: Acquire a standard one-pulse experiment, with proton decoupling if necessary to simplify the spectra.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to an internal standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) with a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry
  • Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A variety of mass spectrometers can be used. For initial characterization, a gas chromatograph-mass spectrometer (GC-MS) with electron ionization (EI) is suitable. For accurate mass measurements, electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer is recommended.

  • Data Acquisition: Introduce the sample into the ion source. For GC-MS, the sample is vaporized and separated on a GC column before entering the mass spectrometer.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed isotopic patterns with theoretical predictions.

Conclusion

References

A Guide to the Structural Elucidation of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive methodological framework for the determination of the crystal structure of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document serves as an in-depth, procedural whitepaper for researchers, scientists, and drug development professionals. It outlines the critical steps from synthesis and crystallization to data acquisition, structure solution, and computational analysis, thereby providing a complete roadmap for its structural elucidation. The principles and techniques described herein are broadly applicable to the crystallographic studies of similar halogenated small molecules.

Introduction: The Significance of Structural Insight

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and physical properties. For halogenated hydrocarbons such as this compound, the crystal structure reveals critical information about intermolecular interactions, conformational preferences, and packing motifs. These insights are invaluable in fields ranging from materials science to medicinal chemistry, where molecular geometry dictates function. This guide is designed to be a self-validating system, where the successful execution of each described protocol contributes to the overall reliability of the final structural model.

Synthesis and Purification

The first and most critical step towards determining a crystal structure is the synthesis of a pure, crystalline sample. A plausible synthetic route to this compound involves the dehalogenation of a precursor. For instance, a preparation method for 4-bromo-1,1,2-trifluoro-1-butene involves the dehalogenation of this compound using a metal like zinc.[1][2] While this describes the reverse of our target synthesis, it suggests that the addition of bromine across the double bond of a suitable butene precursor, such as 4-bromo-1,1,2-trifluoro-1-butene, would be a viable approach.

Generalized Synthetic Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting alkene in a suitable inert solvent (e.g., dichloromethane).

  • Bromination: Cool the solution in an ice bath and add a solution of bromine in the same solvent dropwise. The disappearance of the bromine color indicates the progress of the reaction.

  • Workup: After the reaction is complete, wash the solution with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product should be purified by column chromatography or distillation to achieve high purity (>99%).

Crystallization: The Art of Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging step in crystal structure determination. For small organic molecules, several techniques can be employed.[3][4][5][6] The choice of solvent is a critical factor for successful crystallization.[7]

Common Crystallization Techniques:

Technique Description Advantages Considerations
Slow Evaporation The compound is dissolved in a solvent in which it is moderately soluble, and the solvent is allowed to evaporate slowly.[3]Simple to set up.May lead to the formation of small or poorly formed crystals if evaporation is too rapid.
Vapor Diffusion A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.[3][6]Excellent for small quantities of material and often yields high-quality crystals.Requires careful selection of the solvent/anti-solvent pair.
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.[3][6]Can produce large, well-defined crystals at the interface of the two solvents.Technically more challenging to set up without disturbing the layers.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.Effective for compounds with a significant temperature-dependent solubility.Rapid cooling can lead to the formation of a powder or small crystals.

Experimental Workflow for Crystallization Screening:

Crystallization_Workflow cluster_prep Sample Preparation cluster_methods Crystallization Methods cluster_analysis Analysis cluster_output Output start Pure Compound (>99%) dissolve Dissolve in various solvents start->dissolve evaporation Slow Evaporation dissolve->evaporation Screening vapor_diffusion Vapor Diffusion dissolve->vapor_diffusion Screening layering Solvent Layering dissolve->layering Screening cooling Slow Cooling dissolve->cooling Screening observe Microscopic Observation evaporation->observe vapor_diffusion->observe layering->observe cooling->observe select Select High-Quality Single Crystal observe->select xrd Proceed to X-ray Diffraction select->xrd

Caption: A generalized workflow for the screening of crystallization conditions for a small organic molecule.

Single-Crystal X-ray Diffraction: Data Acquisition

Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a crystal.[8][9][10] The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the resulting diffraction pattern.[9][10]

Step-by-Step Data Collection Protocol:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[8]

  • Instrument Setup: The crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector.[10] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A data collection strategy is devised to measure the intensities of a large number of unique reflections. This typically involves rotating the crystal through a series of angles while collecting diffraction images.[9]

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for various experimental factors.[11] This results in a file containing a list of Miller indices (h, k, l) and their corresponding structure factor amplitudes (|F|).

Structure Solution and Refinement: From Data to Model

The integrated diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is followed by refinement, where the atomic parameters are adjusted to improve the agreement between the calculated and observed diffraction data. A variety of software packages are available for this purpose, such as SHELX, Olex2, and CRYSTALS.[12][13][14][15]

Logical Flow of Structure Solution and Refinement:

Structure_Solution_Refinement cluster_input Input Data cluster_solution Structure Solution cluster_refinement Structure Refinement cluster_validation Validation hkl_file Integrated Diffraction Data (hkl file) space_group Determine Space Group hkl_file->space_group direct_methods Solve Phase Problem (e.g., Direct Methods) space_group->direct_methods initial_model Generate Initial Atomic Model direct_methods->initial_model least_squares Least-Squares Refinement initial_model->least_squares fourier_maps Difference Fourier Maps least_squares->fourier_maps Iterate anisotropic Anisotropic Displacement Parameters fourier_maps->anisotropic h_atoms Locate Hydrogen Atoms anisotropic->h_atoms checkcif CIF Validation (e.g., checkCIF) h_atoms->checkcif final_model Final Structural Model checkcif->final_model

Caption: A schematic representation of the iterative process of crystal structure solution and refinement.

Computational Conformational Analysis: A Complementary Approach

In the absence of experimental crystal structure data, or as a complementary technique, computational methods can provide valuable insights into the preferred conformations of this compound.[16] Conformational analysis of halogenated alkanes can be performed using various computational chemistry software packages.[17][18][19]

Methodology for Conformational Analysis:

  • Initial Structure Generation: A 3D model of the molecule is built.

  • Conformational Search: A systematic or stochastic search of the conformational space is performed by rotating around the single bonds.

  • Geometry Optimization and Energy Calculation: Each identified conformer is subjected to geometry optimization and its energy is calculated using a suitable level of theory (e.g., Density Functional Theory).

  • Population Analysis: The relative populations of the conformers at a given temperature are calculated based on their Boltzmann distribution.

This analysis can predict the most stable conformers in the gas phase or in solution, which can then be compared with the experimentally determined conformation in the solid state.

Data Interpretation and Visualization

The final output of a crystal structure determination is a Crystallographic Information File (CIF), which contains all the information about the crystal structure, including unit cell parameters, space group, atomic coordinates, and bond lengths and angles. This data can be visualized using software such as Mercury or Olex2 to generate informative graphical representations of the molecule and its packing in the crystal lattice.

Key Structural Parameters to Analyze:

Parameter Significance
Unit Cell Dimensions Defines the size and shape of the repeating unit of the crystal lattice.
Space Group Describes the symmetry of the crystal.
Atomic Coordinates The precise position of each atom in the unit cell.
Bond Lengths and Angles Provides information about the covalent bonding within the molecule.
Torsion Angles Describes the conformation of the molecule.
Intermolecular Interactions Reveals non-covalent interactions, such as halogen bonding, that govern the crystal packing.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a rigorous and comprehensive framework for its elucidation. By following the detailed protocols for synthesis, crystallization, data collection, structure solution, and computational analysis, researchers will be well-equipped to uncover the precise three-dimensional architecture of this and other related halogenated compounds. The successful application of these methods will undoubtedly contribute to a deeper understanding of the structure-property relationships in this important class of molecules.

References

Thermal stability of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability of this compound (CAS RN: 378-13-2). While specific experimental thermal decomposition data for this compound is not extensively available in public literature, this document, written from the perspective of a Senior Application Scientist, outlines the critical theoretical considerations, experimental protocols, and data interpretation strategies necessary for a thorough assessment. We delve into the foundational principles of thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC), providing detailed, field-proven methodologies. The guide also explores potential decomposition pathways, factors influencing stability, and best practices for safe handling, equipping researchers, scientists, and drug development professionals with the necessary tools to characterize this and similar complex halogenated compounds.

Introduction: The Imperative of Thermal Stability

This compound is a halogenated alkane whose utility in synthetic chemistry and materials science is predicated on its unique chemical structure. The presence of multiple, different halogen atoms (F, Cl, Br) imparts specific reactivity and physical properties. However, this structural complexity also raises critical questions about its stability under thermal stress.

Thermal stability is not merely an academic parameter; it is a cornerstone of process safety, product shelf-life, and regulatory compliance in drug development and chemical manufacturing.[1][2] An uncharacterized thermal profile can lead to runaway reactions, the generation of toxic byproducts, and compromised product integrity. This guide serves as a definitive resource for establishing a robust thermal stability profile for this compound.

Physicochemical Properties

A baseline understanding of the compound's physical properties is essential before undertaking thermal analysis.

PropertyValueSource
CAS Number 378-13-2[3][4]
Molecular Formula C₄H₄Br₂ClF₃[3][4][5]
Molecular Weight 304.33 g/mol [3][4]
Boiling Point 70 °C[6]
Density 2.035 g/cm³[6]

Theoretical Underpinnings of Thermal Decomposition

The thermal stability of this compound is intrinsically linked to the bond dissociation energies (BDEs) of its carbon-halogen bonds. The general trend for C-X bond strength in alkanes is C-F > C-Cl > C-Br. This suggests that under thermal stress, the initial decomposition event is most likely the homolytic cleavage of a carbon-bromine bond, which is the weakest linkage in the molecule.

This initial cleavage would generate a highly reactive radical intermediate, initiating a cascade of further decomposition reactions. The potential for elimination reactions, forming unsaturated species and releasing hydrogen halides (HBr, HCl, HF), must also be considered. Understanding these fundamental chemical principles is crucial for designing meaningful experiments and interpreting their results.

Core Methodologies for Experimental Stability Assessment

A multi-technique approach is essential for a comprehensive understanding of thermal stability. No single method provides a complete picture; rather, TGA, DSC, and ARC offer complementary information on mass loss, energetic transitions, and runaway reaction potential, respectively.

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

Expertise & Causality: TGA is the frontline tool for determining the temperature at which a material begins to decompose.[7] By precisely measuring mass change as a function of temperature in a controlled atmosphere, we can identify the onset of degradation.[8] The choice of atmosphere is critical: an inert nitrogen atmosphere allows for the study of intrinsic thermal decomposition, while an oxidative (air or oxygen) atmosphere reveals susceptibility to oxidation.[7]

Protocol 1: TGA for Onset of Decomposition
  • Instrument Calibration: Calibrate the TGA instrument's mass balance using certified calibration weights and verify the temperature calibration using Curie point standards.

  • Sample Preparation: Place 5-10 mg of this compound into a clean, tared platinum or ceramic TGA pan.

  • Atmosphere and Flow Rate: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes prior to the experiment to ensure an inert atmosphere. Maintain the purge during the analysis.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min. The 10 °C/min rate is a standard practice that balances analytical speed with resolution.

  • Data Analysis: Plot the mass (%) versus temperature (°C). The onset temperature of decomposition is determined using the tangent method at the first major mass loss event. Record the temperature at 5% mass loss (T₅%) as a key stability indicator.

Differential Scanning Calorimetry (DSC): Characterizing Energetic Events

Expertise & Causality: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[9][10][11] This technique is invaluable for detecting endothermic events (like melting) and exothermic events (like decomposition or crystallization).[12] A significant exothermic peak concurrent with mass loss in TGA is a strong indicator of a potentially hazardous decomposition. High-pressure crucibles are essential when analyzing volatile compounds or those that generate gaseous decomposition products to prevent cell contamination and ensure accurate enthalpy measurements.

Protocol 2: DSC for Thermal Hazard Screening
  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Hermetically seal 2-5 mg of this compound in a high-pressure stainless steel or gold-plated crucible. This is a critical self-validating step to contain any evolved gases and prevent damage to the instrument.

  • Atmosphere: Use a static air or inert nitrogen atmosphere as required.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow (W/g) versus temperature (°C). Identify the onset temperature of any significant exothermic events. Integrate the peak area to quantify the enthalpy of decomposition (ΔHd) in J/g.

Accelerating Rate Calorimetry (ARC): Simulating Worst-Case Scenarios

Expertise & Causality: ARC is the gold standard for assessing thermal runaway potential.[13] It mimics a "worst-case" adiabatic scenario where a container cannot dissipate the heat generated by a reaction, leading to a self-accelerating temperature and pressure increase.[14][15] The core of the ARC method is a "Heat-Wait-Seek" protocol. The instrument heats the sample to a set temperature, waits for thermal equilibrium, and then seeks for any self-heating (exothermic activity).[16] If an exotherm is detected, the instrument switches to adiabatic mode, matching the furnace temperature to the sample temperature, thus preventing any heat loss.[13][15]

Protocol 3: ARC for Adiabatic Decomposition Analysis
  • Instrument Setup: Calibrate the ARC system according to the manufacturer's specifications (ASTM E1981).[17]

  • Sample Preparation: Load a precisely weighed amount of this compound into a titanium or Hastelloy-C bomb. The sample holder's thermal inertia (Φ-factor) must be accounted for in the analysis.

  • Experimental Parameters:

    • Start Temperature: 50 °C.

    • End Temperature: 350 °C.

    • Heating Step: 5 °C.

    • Wait Time: 15 minutes.

    • Exotherm Detection Threshold: 0.02 °C/min.[16]

  • Execution: Initiate the Heat-Wait-Seek sequence. The instrument will automatically track the temperature and pressure if an exotherm is detected.

  • Data Analysis: From the resulting temperature and pressure vs. time data, determine the key safety parameters summarized in the table below.

Summary of Key Thermal Stability Data

The data gathered from these analyses should be compiled for a clear, comparative overview.

ParameterTechniqueDescription
Tonset (Onset Temperature) TGA / DSC / ARCThe temperature at which decomposition begins. A critical parameter for defining safe operating limits.[16]
ΔHd (Enthalpy of Decomposition) DSCThe total energy released during decomposition. Higher values indicate a more severe thermal hazard.
TMRad (Time to Maximum Rate) ARCThe time required to reach the maximum rate of decomposition under adiabatic conditions from the onset temperature.[13][16]
SADT (Self-Accelerating Decomposition Temperature) ARC / DSCThe lowest temperature at which a substance in a specific packaging can undergo self-accelerating decomposition.[17]

Visualization of Experimental Workflow & Decomposition

Experimental Workflow

The logical flow from sample characterization to hazard assessment is a critical component of a robust safety program.

G cluster_pre Phase 1: Initial Screening cluster_adv Phase 2: Hazard Assessment cluster_post Phase 3: Data Synthesis A Sample Procurement (CAS: 378-13-2) B TGA Analysis (Mass Loss Onset) A->B Initial thermal screen C DSC Analysis (Exotherm Onset & Energy) B->C Characterize energetics D ARC Analysis (Adiabatic Runaway) C->D If exothermic, assess runaway E Evolved Gas Analysis (e.g., TGA-FTIR) C->E Identify byproducts F Determine Safety Parameters (TMR, SADT) D->F Calculate kinetics G Establish Safe Handling & Storage Conditions E->G F->G

Caption: Logical workflow for thermal stability assessment.

Postulated Thermal Decomposition Pathway

Based on bond dissociation energies, a radical-initiated decomposition is the most probable pathway. The C-Br bond is the most labile, followed by the C-Cl bond.

G A C₄H₄Br₂ClF₃ (Parent Molecule) B Radical Initiation (Homolytic C-Br Cleavage) A->B Δ (Heat) C •C₄H₄BrClF₃ Radical + Br• B->C D Intramolecular Rearrangement & Elimination C->D E Unsaturated Intermediates (e.g., Butenes) D->E F HBr, HCl, HF D->F G Further Fragmentation E->G H Lower MW Halocarbons & Carbonaceous Material G->H

Caption: Postulated radical-initiated decomposition pathway.

Factors Influencing Thermal Stability

The intrinsic thermal stability determined under ideal conditions can be significantly altered by extrinsic factors.

  • Presence of Catalysts: Certain metals, such as copper and iron, and their oxides can catalyze dehalogenation reactions, lowering the decomposition temperature.[18][19][20] It is imperative to consider the materials of construction for reactors and storage vessels.

  • Atmosphere: As demonstrated by TGA, an oxidizing atmosphere can lead to different, often more complex and energetic, decomposition pathways compared to an inert environment.

  • Contaminants: The presence of impurities, particularly strong bases or acids, can initiate decomposition at temperatures lower than the pure substance.[21]

  • pH: For compounds susceptible to hydrolysis, the pH of any aqueous media they might contact can play a role in their degradation.[22]

Safe Handling and Storage Recommendations

Based on the potential for thermal decomposition and the likely release of toxic hydrogen halides, the following precautions are mandatory:

  • Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[21] Keep containers tightly closed.

  • Handling: All handling should be performed in a well-ventilated fume hood.[21] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.

  • Incompatibilities: Avoid contact with strong acids, bases, and oxidizing/reducing agents.[21] Also, avoid contact with reactive metals that could catalyze decomposition.

  • Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste in accordance with local regulations. Do not allow entry into waterways.

Conclusion

The thermal stability of this compound is a complex attribute that demands a rigorous and multi-faceted analytical approach. While this guide provides a robust framework for its characterization, it must be emphasized that the data derived from TGA, DSC, and ARC are not merely numbers; they are critical safety parameters that must inform every stage of this compound's lifecycle, from laboratory synthesis to industrial application. By integrating theoretical principles with systematic experimental validation, researchers and developers can ensure the safe and effective utilization of this versatile chemical entity.

References

An In-depth Technical Guide to the Solubility of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the solubility characteristics of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane. Given the absence of extensive empirical solubility data in publicly available literature for this specific compound, this document establishes a predictive framework grounded in fundamental principles of chemical interactions and provides a robust experimental protocol for empirical determination.

Introduction to this compound

This compound, with the chemical formula C4H4Br2ClF3, is a halogenated hydrocarbon.[1][2][3] Its structure is characterized by a four-carbon chain with extensive halogen substitution. Key physicochemical properties are detailed below:

  • Molecular Formula: C4H4Br2ClF3[1]

  • Molecular Weight: 304.33 g/mol [3]

  • Boiling Point: 70 °C[1]

  • Density: 2.035 g/cm³[1]

The presence of highly electronegative fluorine, chlorine, and bromine atoms induces significant bond polarity, creating a complex distribution of partial positive and negative charges across the molecule. However, the overall molecular polarity will depend on the three-dimensional arrangement of these atoms and the resulting net dipole moment. As a halogenated hydrocarbon, it is anticipated to be largely non-polar to weakly polar.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative reflection of the intermolecular forces between solute and solvent molecules.[4][5][6] For dissolution to occur, the energy released from the formation of solute-solvent interactions must be comparable to the energy required to overcome solute-solute and solvent-solvent interactions. The primary intermolecular forces at play for this compound are:

  • London Dispersion Forces: As a relatively large molecule with a significant number of electrons, London dispersion forces will be a major contributor to its intermolecular attractions. These forces are present in all molecules and increase with molecular size and surface area.

  • Dipole-Dipole Interactions: Due to the presence of polar C-F, C-Cl, and C-Br bonds, the molecule will possess localized dipoles. These will contribute to its interaction with polar solvents.

Halogenated hydrocarbons are generally more soluble in organic solvents than in polar solvents like water.[7] They are considered insoluble in water because they cannot effectively disrupt the strong hydrogen-bonding network of water molecules.[7]

Based on these principles, a predicted solubility profile in various classes of organic solvents can be established.

Predicted Solubility Profile

The following table provides a qualitative prediction of the solubility of this compound in common organic solvents, categorized by their polarity.

Solvent CategoryExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, Cyclohexane, Toluene, Carbon TetrachlorideHigh The dominant intermolecular forces in both the solute and these solvents are London dispersion forces. The structural similarity leads to favorable interactions.[8][9]
Weakly to Moderately Polar Aprotic Diethyl Ether, Dichloromethane, Chloroform, Tetrahydrofuran (THF), Ethyl AcetateHigh to Moderate These solvents exhibit a combination of dispersion forces and dipole-dipole interactions, which should effectively solvate the target molecule.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to Low While these solvents have strong dipole moments, the lack of hydrogen bonding donors and their high polarity may not be as compatible with the primarily non-polar character of the halogenated alkane.
Polar Protic Methanol, Ethanol, Isopropanol, Water, Acetic AcidLow to Insoluble The strong hydrogen-bonding networks in these solvents would be difficult for the solute to disrupt, leading to poor solubility.[7] The energy cost of breaking the solvent-solvent hydrogen bonds is not sufficiently compensated by the formation of solute-solvent interactions.

Experimental Protocol for Solubility Determination

To empirically determine the solubility of this compound, the following detailed protocol, based on the widely accepted shake-flask method, is recommended.[10][11]

Materials and Reagents
  • This compound (solute)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a suitable detector (e.g., ECD or FID) or an HPLC-UV system.[12][13]

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess solute into vials B Add a known volume of solvent A->B C Place vials in a shaker bath at constant temperature B->C D Equilibrate for 24-48 hours C->D E Allow solids to settle D->E F Withdraw supernatant E->F G Filter the sample F->G H Dilute sample with a known volume of solvent G->H I Analyze by GC or HPLC H->I K Determine concentration of the saturated solution I->K J Prepare a calibration curve with standards of known concentration J->K L Calculate solubility (e.g., in g/100 mL) K->L

Caption: Experimental workflow for the determination of solubility.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

    • Accurately add a known volume (e.g., 5.00 mL) of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is saturated.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a volumetric pipette.

    • Immediately filter the collected supernatant through a syringe filter into a clean, tared vial to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the analytical range of the chosen instrument.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions and the diluted sample using a suitable analytical method (e.g., Gas Chromatography).

    • Construct a calibration curve by plotting the instrument response versus the concentration of the standard solutions.

    • From the calibration curve, determine the concentration of the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors:

  • Temperature: The effect of temperature on solubility depends on the enthalpy of the solution. For most solid solutes dissolving in liquid solvents, the process is endothermic, and solubility increases with temperature. However, this should be determined empirically.

  • Solvent Purity: The presence of impurities, particularly water, in the organic solvents can significantly alter the solubility of the compound.

  • Polymorphism: The crystalline form of the solute can affect its solubility. Different polymorphs can exhibit different lattice energies, leading to variations in solubility.

Logical Framework for Solvent Selection

The selection of an appropriate solvent is critical for various applications, from chemical synthesis to purification and formulation. The following diagram illustrates the decision-making process based on the principles of intermolecular forces.

G cluster_solvents Solvent Categories A Solute: This compound (Primarily London Dispersion Forces, some Dipole-Dipole) C Nonpolar Solvents (e.g., Hexane, Toluene) Dominant Force: London Dispersion A->C 'Like' Forces (High Solubility) D Polar Aprotic Solvents (e.g., Acetone, DMSO) Dominant Forces: Dipole-Dipole, London Dispersion A->D Mismatched Forces (Moderate to Low Solubility) E Polar Protic Solvents (e.g., Ethanol, Water) Dominant Forces: Hydrogen Bonding, Dipole-Dipole, London Dispersion A->E Highly Mismatched Forces (Low to Insoluble) B Desired Outcome C->B Reaction Medium, Extraction D->B Specialized Reactions E->B Antisolvent for Crystallization

Caption: Decision matrix for solvent selection based on intermolecular forces.

Conclusion

References

An In-depth Technical Guide to the Reactivity Profile of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted reactivity profile of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane, a polyhalogenated alkane with significant potential in synthetic organic chemistry. In the absence of extensive specific literature for this exact molecule, this guide synthesizes fundamental principles of organic chemistry, reactivity trends of haloalkanes, and data from structurally analogous compounds to offer a robust predictive framework for its chemical behavior. The discussion herein is tailored for researchers, scientists, and drug development professionals, focusing on the causality behind predicted reaction pathways, including nucleophilic substitution, elimination, and dehalogenation reactions. Detailed experimental protocols, derived from established methodologies for similar substrates, are provided as a self-validating system for laboratory application.

Introduction and Structural Synopsis

This compound (CAS No. 378-13-2) is a structurally complex haloalkane characterized by a butane backbone bearing a diverse array of halogen substituents.[1][2][3] The molecule's reactivity is dictated by the interplay of these halogens, each imparting distinct electronic and steric effects.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 378-13-2[1][4]
Molecular Formula C₄H₄Br₂ClF₃[1][4]
Molecular Weight 304.33 g/mol [1][4]
Boiling Point 70 °C[4]
Density 2.035 g/cm³[4]

The strategic placement of two bromine atoms, one chlorine atom, and three fluorine atoms creates a molecule with multiple reactive centers. The carbon-halogen bond strengths decrease in the order C-F > C-Cl > C-Br > C-I, making the carbon-bromine bonds the most likely sites for nucleophilic attack and elimination reactions.[5] The high electronegativity of the fluorine atoms is expected to exert a significant inductive effect, influencing the reactivity of the adjacent C-Cl and C-Br bonds.

Predicted Reactivity Profile

The reactivity of this compound is anticipated to be dominated by three main pathways: nucleophilic substitution, elimination, and reductive dehalogenation. The specific outcome of a reaction will be highly dependent on the choice of reagents and reaction conditions.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of haloalkane chemistry. In the case of this compound, the two C-Br bonds are the most probable sites for substitution due to the lower bond dissociation energy of C-Br compared to C-Cl and C-F.

Causality of Reactivity: The general order of leaving group ability for halogens in nucleophilic substitution is I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is directly correlated with the strength of the carbon-halogen bond. The weaker the bond, the more readily it is cleaved, and the faster the reaction. Therefore, nucleophilic attack will preferentially occur at the carbon atoms bearing the bromine atoms. The presence of highly electronegative fluorine atoms on C-1 and C-2 will likely decrease the rate of substitution at these positions due to inductive electron withdrawal, which destabilizes the transition state.

Predicted Reaction Scheme:

Caption: Predicted nucleophilic substitution pathways.

Experimental Protocol: Nucleophilic Substitution with Sodium Iodide (Finkelstein Reaction)

This protocol describes a representative nucleophilic substitution to replace a bromine atom with an iodine atom.

  • Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 eq.) in acetone.

  • Reaction Initiation: Add sodium iodide (1.1 eq.) to the solution.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS. The formation of a precipitate (NaBr) indicates the reaction is proceeding.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter to remove the sodium bromide precipitate. Evaporate the acetone under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Elimination Reactions

Elimination reactions of haloalkanes, particularly dehydrohalogenation, are a primary method for the synthesis of alkenes. For this compound, treatment with a strong, non-nucleophilic base is expected to induce the elimination of HBr.

Causality and Regioselectivity: The regioselectivity of the elimination will be governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene. However, the steric hindrance of the base and the acidity of the alpha-protons can influence the product distribution. The presence of electron-withdrawing fluorine atoms can increase the acidity of neighboring protons, potentially favoring Hofmann elimination in certain cases. The E2 mechanism is anticipated to be the dominant pathway, requiring an anti-periplanar arrangement of the proton and the leaving group.

Predicted Reaction Scheme:

Caption: Predicted E2 elimination pathways.

Experimental Protocol: Dehydrobromination using Potassium tert-butoxide

  • Reagents and Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 eq.) in anhydrous tetrahydrofuran (THF).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath and add a solution of potassium tert-butoxide (1.2 eq.) in THF dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.

Reductive Dehalogenation

The presence of two bromine atoms makes this compound a candidate for reductive dehalogenation, particularly with reducing metals like zinc. This reaction can lead to the formation of either cyclopropane derivatives through 1,3-debromination or dienes through a more complex debromination-elimination sequence. Given the 1,4-disposition of the bromine atoms, intermolecular reactions or rearrangement might also occur.

Causality of Reactivity: Zinc dust is a common reagent for the dehalogenation of vicinal and 1,3-dihalides. The reaction proceeds through an organozinc intermediate. The high reactivity of the C-Br bonds suggests that debromination will be the primary reductive pathway.

Predicted Reaction Scheme:

Caption: Predicted reductive dehalogenation pathway.

Experimental Protocol: Dehalogenation with Zinc Dust

  • Reagents and Setup: In a round-bottom flask, suspend activated zinc dust (2.5 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Reaction Initiation: Add a solution of this compound (1 eq.) in the same solvent to the zinc suspension.

  • Reaction Conditions: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, filter the mixture to remove excess zinc. Remove the solvent under reduced pressure. The residue can be partitioned between water and an organic solvent. The organic layer is then dried and concentrated to yield the crude product, which can be purified by distillation.

Spectroscopic Characterization (Predicted)

Due to the lack of published spectra for this compound, the following are predictions based on the analysis of its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Multiple signals in the range of 3.0-5.0 ppm corresponding to the -CH₂- protons adjacent to the halogens. Complex splitting patterns are expected due to coupling with each other and with the fluorine atom on C-2.
¹³C NMR - Four distinct signals are expected for the four carbon atoms. The chemical shifts will be significantly influenced by the attached halogens. Carbons bonded to fluorine will show C-F coupling.
¹⁹F NMR - Two distinct signals are expected for the non-equivalent fluorine atoms on C-1 and C-2. These signals will exhibit coupling to each other and to the adjacent protons and carbon atoms.
Mass Spec. - A complex isotopic pattern for the molecular ion peak due to the presence of two bromine atoms and one chlorine atom. Fragmentation will likely involve the loss of Br, Cl, and HBr/HCl.

Conclusion and Future Outlook

This compound presents a fascinating case study in the reactivity of polyhalogenated alkanes. Based on fundamental principles, its reactivity is predicted to be rich and varied, offering pathways to a range of functionalized products through nucleophilic substitution, elimination, and reductive dehalogenation. The experimental protocols provided in this guide, derived from well-established procedures for similar substrates, offer a solid starting point for the practical exploration of this compound's chemistry. Further experimental investigation is warranted to fully elucidate its reactivity profile and unlock its potential as a versatile building block in organic synthesis.

References

Navigating the Unknown: A Technical Safety Guide to 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: As the landscape of chemical synthesis and drug development evolves, researchers are increasingly working with novel compounds for which comprehensive toxicological data is not yet available. 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane (CAS No. 378-13-2) is one such compound. While its structure offers potential for various synthetic applications, the limited availability of empirical safety data necessitates a cautious and well-informed approach.[1] This guide is designed to provide researchers, scientists, and drug development professionals with a thorough understanding of the potential hazards associated with this halogenated hydrocarbon. By synthesizing information from safety data sheets (SDS) for this and structurally related compounds, this document provides a framework for safe handling, storage, and emergency response. The core principle underpinning this guide is to treat this substance with a high degree of caution, assuming potential hazards in the absence of definitive data.

Section 1: Compound Identification and Physicochemical Properties

A foundational step in any safety protocol is the accurate identification of the chemical and an understanding of its physical properties. These characteristics can influence its behavior in the laboratory, including its volatility and potential for environmental dispersion.

Identifier Value
Chemical Name This compound[2][3][4]
CAS Number 378-13-2[2][3][4][5]
Molecular Formula C₄H₄Br₂ClF₃[2][3][4][5]
Molecular Weight 304.33 g/mol [2][4][5]
Synonyms 2-Chloro-1,4-dibromo-1,1,2-trifluorobutane[5][6]
Density 2.035 g/cm³[5]
Boiling Point 70 °C[5]
Flash Point 56.3 °C[5]
Vapor Pressure 2.05 mmHg at 25°C[5]

Note: Some physical properties listed may be computationally derived and should be treated as estimates pending experimental verification.

Section 2: Hazard Identification and Classification

Based on the available Safety Data Sheets, this compound is classified as hazardous under the Globally Harmonized System (GHS).[2][7] The primary concerns are acute toxicity upon exposure through multiple routes and irritation to the skin, eyes, and respiratory system.

GHS Hazard Statements:

  • H302: Harmful if swallowed. [2]

  • H312: Harmful in contact with skin. [2]

  • H332: Harmful if inhaled. [2]

  • H315: Causes skin irritation. [7]

  • H319: Causes serious eye irritation. [7]

  • H335: May cause respiratory irritation. [7][8]

The acute and long-term toxicological properties of this substance have not been fully investigated.[2] Therefore, all personnel must handle it with the assumption that it may have other, as-yet-unidentified hazardous properties. In case of combustion, it may form toxic fumes, including carbon oxides, hydrogen bromide, hydrogen chloride, and hydrogen fluoride.[7]

Caption: GHS Pictograms for the identified hazards of the compound.

Section 3: Risk Assessment and Hierarchy of Controls

Before any experimental work begins, a thorough, documented risk assessment is mandatory. This process involves identifying the hazards, evaluating the risks associated with the specific procedures planned, and implementing control measures to minimize those risks. The hierarchy of controls provides a systematic approach to mitigating exposure.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for Chemical Safety cluster_application Application to this compound Elimination Elimination (Most Effective) Substitution Substitution App_Elim Not feasible for research on this specific compound. Elimination->App_Elim Engineering Engineering Controls App_Sub Consider if a less hazardous, well-characterized reagent can achieve the same synthetic outcome. Substitution->App_Sub Administrative Administrative Controls App_Eng Mandatory use of a certified chemical fume hood. Utilize closed systems for transfers where possible. Engineering->App_Eng PPE Personal Protective Equipment (PPE) (Least Effective) App_Admin Develop Standard Operating Procedures (SOPs). Restrict access to authorized personnel only. Provide specific training on hazards. Administrative->App_Admin App_PPE Use of specified gloves, eye protection, and lab coats. See Section 4 for details. PPE->App_PPE

Caption: Hierarchy of controls applied to handling the target compound.

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to ensuring personnel safety and experimental integrity.

Engineering Controls

The primary engineering control for this compound is a properly functioning and certified chemical fume hood.[2] All manipulations, including weighing, transfers, and reactions, must be performed within the fume hood to minimize inhalation exposure.[2] An eyewash station and safety shower must be readily accessible in the immediate work area.[2][9]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the last line of defense against exposure. The following table outlines the minimum requirements.

Protection Type Minimum Requirement Rationale
Hand Protection Nitrile rubber gloves compliant with EN374 standard.[10] Consider double-gloving for extended procedures.Protects against skin contact. Halogenated compounds can degrade some glove materials; check manufacturer compatibility data.
Eye/Face Protection Safety glasses with side shields (NIOSH or EN 166 compliant).[10]Protects against splashes to the eyes.
Enhanced Eye/Face Chemical splash goggles and a full-face shield.[10]Required when handling larger quantities (>50 mL) or when there is a significant splash risk.
Skin & Body Fully buttoned, flame-resistant lab coat. Long pants and closed-toe shoes are mandatory.Protects skin from accidental contact and provides a removable barrier in case of a spill.
Respiratory Not required if all work is conducted in a certified fume hood. For emergency situations (e.g., spill cleanup outside a hood), a NIOSH-approved respirator with organic vapor/acid gas cartridges is necessary.[2]Prevents inhalation of harmful vapors.[2]
Storage Requirements

Improper storage of halogenated hydrocarbons can lead to hazardous situations.

  • Container: Keep the container tightly closed in a cool, dry, and well-ventilated area.[2][7]

  • Location: Store away from direct sunlight or heat sources.[2] Do not store on high shelves.[11]

  • Segregation: This compound is incompatible with strong acids, bases, oxidizing agents, and reducing agents.[2] It must be stored separately from these chemical classes to prevent hazardous reactions.[12][13]

Experimental Protocol: Step-by-Step Handling Workflow

This protocol outlines a standard procedure for using the compound in a reaction. A pre-operational briefing should be conducted with all involved personnel.

  • Preparation:

    • Don all required PPE as detailed in the table above.

    • Ensure the chemical fume hood is on, and the sash is at the appropriate working height.

    • Assemble all necessary glassware and equipment inside the fume hood.

    • Designate a specific area within the hood for the handling of the compound.

  • Weighing/Measuring:

    • Retrieve the container from its designated storage location.

    • Place a tared weigh boat or appropriate glassware on a balance inside the fume hood.

    • Carefully dispense the required amount of this compound. Avoid generating dust or splashes.

    • Securely close the primary container immediately after dispensing.

  • Reaction Setup:

    • Add the compound to the reaction vessel. If it is a solid, use a powder funnel. If it is a liquid, add it slowly via pipette or syringe.

    • If dissolving in a solvent, add the solvent slowly to the compound within the reaction vessel.

    • Assemble the reaction apparatus (e.g., with condenser, dropping funnel) as required by the experimental procedure.

  • Post-Handling:

    • Wipe down the exterior of the primary container with a damp cloth before returning it to storage.

    • Decontaminate any spills within the fume hood immediately.

    • Dispose of contaminated consumables (e.g., weigh boats, pipette tips) in a designated halogenated waste container.[10]

    • Wash hands thoroughly after the procedure, even after removing gloves.[2]

Section 5: Emergency Procedures

Rapid and correct response to an emergency is critical. All laboratory personnel must be familiar with these procedures before working with the compound.

Spill Response

Spill_Response_Workflow start Spill Occurs assess Assess Spill Size & Location start->assess small_spill Small Spill (<100 mL) Inside Fume Hood assess->small_spill large_spill Large Spill (>100 mL) or Outside Hood assess->large_spill small_spill->large_spill No absorb Absorb with inert material (vermiculite, sand) [1, 8] small_spill->absorb Yes evacuate Evacuate the immediate area. Alert others. large_spill->evacuate collect Collect absorbent into a sealed, labeled container for halogenated waste [1] absorb->collect decontaminate Decontaminate the area collect->decontaminate end Procedure Complete decontaminate->end notify Notify supervisor and emergency responders (EH&S). evacuate->notify secure Secure the area. Prevent entry. notify->secure

Caption: Decision workflow for responding to a chemical spill.

First Aid Measures

Immediate first aid can significantly reduce the severity of an injury.

Exposure Route First Aid Protocol
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing. If respiratory irritation or distress continues, seek immediate medical attention.[2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2] Wash contaminated clothing before reuse.[7]
Eye Contact Hold eyelids open and rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. Do not give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7]
Firefighting Measures
  • Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[7]

  • Specific Hazards: The compound is not considered a significant fire risk, but containers may rupture if heated.[8] Combustion produces toxic and corrosive gases (carbon oxides, HF, HCl, HBr).[7]

  • Firefighter Protection: Firefighters must wear self-contained breathing apparatus and gas-tight chemically protective clothing.[7]

Section 6: Waste Disposal

As a halogenated hydrocarbon, waste containing this compound requires specific disposal procedures.

  • Segregation: Do not mix halogenated waste with non-halogenated waste streams.[10]

  • Collection: Collect all waste (unused chemical, contaminated solids, and solutions) in a clearly labeled, sealed container.

  • Disposal: Arrange for disposal through an approved hazardous waste disposal specialist, following all local, state, and federal regulations.[2]

Conclusion

This compound presents a profile of known acute hazards and unknown long-term effects. This combination demands the utmost respect and caution from all laboratory personnel. By implementing the hierarchy of controls, adhering to stringent handling and storage protocols, and being prepared for emergencies, researchers can mitigate the risks associated with this compound. The principles outlined in this guide—thorough risk assessment, containment through engineering controls, and diligent use of PPE—form the bedrock of a robust safety culture essential for innovative and responsible research.

References

An In-depth Technical Guide to 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane, a halogenated alkane with potential applications in organic synthesis and as a building block in medicinal chemistry. This document delves into the compound's discovery and historical context, detailed synthetic methodologies, physicochemical properties, and safety considerations. While direct applications in drug development are not yet extensively documented, this guide explores the potential utility of this compound based on the known roles of halogenated hydrocarbons in pharmaceutical sciences.

Introduction

This compound, with the chemical formula C₄H₄Br₂ClF₃, is a dense, non-flammable liquid.[1] Its structure, featuring a four-carbon backbone with a complex arrangement of bromine, chlorine, and fluorine atoms, makes it a unique building block for the synthesis of novel organic molecules. The strategic placement of multiple halogen atoms offers a variety of reactive sites for further chemical transformations, a desirable characteristic in the design of complex molecules, including active pharmaceutical ingredients (APIs).

The introduction of halogens, particularly fluorine, into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[2] While the direct biological activity of this compound has not been extensively reported, its potential as a precursor to more complex, biologically active compounds is of significant interest to the scientific community.

Discovery and Historical Context

The likely synthetic pathways to this compound involve the radical-initiated addition of bromine to a chlorinated and fluorinated butene precursor. This approach is a cornerstone of organofluorine chemistry, a field that has provided numerous essential materials and pharmaceutical intermediates.

Synthesis and Methodologies

While a definitive, peer-reviewed synthesis protocol for this compound is not prominently published, a plausible and logical synthetic route can be extrapolated from established reactions of halogenated alkenes. A likely precursor is a chlorotrifluorobutene derivative.

Proposed Synthetic Pathway: Free-Radical Bromination of a Halogenated Butene

A probable method for the synthesis of this compound is the free-radical addition of bromine (Br₂) to a suitable starting alkene, such as 4-chloro-1,1,2-trifluoro-1-butene or a related isomer. This type of reaction is typically initiated by UV light or a chemical radical initiator.

Experimental Protocol: Conceptual Synthesis of this compound

Objective: To outline a potential laboratory-scale synthesis of this compound.

Materials:

  • 4-chloro-1,1,2-trifluoro-1-butene (or a suitable isomer)

  • Bromine (Br₂)

  • An inert solvent (e.g., carbon tetrachloride, dichloromethane)

  • A radical initiator (e.g., AIBN - azobisisobutyronitrile) or a UV lamp

  • Standard laboratory glassware for reflux and distillation

  • Purification apparatus (e.g., fractional distillation column)

Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve the starting alkene in an appropriate volume of an inert solvent.

  • Initiation: If using a chemical initiator, add a catalytic amount of AIBN to the reaction mixture. If using photochemical initiation, position a UV lamp to irradiate the flask.

  • Addition of Bromine: Slowly add a stoichiometric amount of bromine, dissolved in the same inert solvent, to the reaction mixture via the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition and, if necessary, an external cooling bath.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the disappearance of the bromine color. Further analysis can be performed using techniques like gas chromatography (GC) to track the consumption of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by fractional distillation under vacuum to yield pure this compound.

Causality Behind Experimental Choices:

  • The use of an inert solvent is crucial to prevent side reactions with the highly reactive radical intermediates.

  • Slow addition of bromine helps to control the exothermicity of the reaction and prevent the formation of polybrominated byproducts.

  • The choice of initiator (chemical or photochemical) will depend on the specific reactivity of the starting alkene and the desired reaction conditions.

Diagram of the Proposed Synthetic Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Alkene in Inert Solvent initiation Initiate with UV Light or AIBN start->initiation add_br2 Slowly Add Bromine Solution initiation->add_br2 monitor Monitor Reaction (e.g., GC) add_br2->monitor quench Quench with Sodium Thiosulfate monitor->quench wash Wash with Water and Brine quench->wash dry Dry Organic Layer wash->dry purify Purify by Fractional Distillation dry->purify product 1,4-Dibromo-2-chloro- 1,1,2-trifluorobutane purify->product G cluster_applications Potential Synthetic Applications start 1,4-Dibromo-2-chloro- 1,1,2-trifluorobutane fluorinated_moieties Introduction of Fluorinated Butyl Chain start->fluorinated_moieties Functionalization heterocycles Synthesis of Novel Halogenated Heterocycles start->heterocycles Cyclization sar SAR Studies in Drug Discovery start->sar Analog Synthesis

References

Methodological & Application

The Untapped Potential of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane in Asymmetric Synthesis: A Guide to Future Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Chiral fluorinated compounds, in particular, offer unique properties that can enhance therapeutic efficacy and create novel materials. This technical guide delves into the potential of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane as a versatile, yet underexplored, building block for asymmetric synthesis. While direct applications of this specific molecule in stereoselective transformations are not yet prevalent in the literature, its structural features present a compelling case for its future use. This document provides a forward-looking analysis of its reactivity and outlines hypothetical, yet scientifically grounded, protocols for its application in asymmetric synthesis, aimed at stimulating further research and development in this promising area.

Introduction: The Allure of Fluorinated Chirality

The introduction of fluorine into a molecule can dramatically alter its pharmacokinetic and pharmacodynamic properties.[1] In drug design, fluorination can enhance metabolic stability, increase binding affinity to target proteins, and improve membrane permeability. When a stereocenter is introduced, particularly one bearing a fluorine atom or a fluorinated motif, the conformational and electronic properties of the molecule can be fine-tuned with even greater precision. The development of efficient and stereoselective methods for the synthesis of such fluorinated chiral building blocks is therefore a highly active and critical area of research.[2][3]

This compound (CAS 378-13-2) is a polyhalogenated alkane that holds significant potential as a precursor to novel chiral fluorinated molecules.[4][5][6][7] Its structure, featuring two bromine atoms at the 1- and 4-positions, a chlorine atom, and a trifluoromethyl group, offers multiple handles for chemical manipulation. The presence of these distinct halogen atoms allows for the possibility of selective activation and substitution, paving the way for the construction of complex chiral architectures.

This guide will explore the untapped potential of this molecule, proposing scientifically plausible pathways for its use in asymmetric synthesis. The protocols detailed herein are designed to serve as a foundational blueprint for researchers looking to pioneer new methodologies in the field of organofluorine chemistry.

Reactivity Profile and Opportunities for Asymmetric Functionalization

The key to unlocking the potential of this compound in asymmetric synthesis lies in the differential reactivity of its carbon-halogen bonds. Generally, the order of reactivity for carbon-halogen bonds in nucleophilic substitution and metal-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl > C-F. This hierarchy suggests that the two C-Br bonds in our target molecule are the most likely sites for initial functionalization.

The presence of two bromine atoms also opens up the possibility of desymmetrization reactions, where a chiral catalyst can selectively react with one of the two prochiral C-Br bonds, thereby inducing enantioselectivity. Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the reactivity of the adjacent C-Cl and C-Br bonds.

Caption: Reactivity profile of this compound.

Hypothetical Application Note 1: Catalytic Asymmetric Nucleophilic Substitution

This protocol outlines a hypothetical approach for the enantioselective monosubstitution of a bromine atom in this compound using a chiral phase-transfer catalyst. This strategy is based on the well-established principle of using chiral catalysts to control the stereochemical outcome of nucleophilic substitution reactions.

Principle

A chiral quaternary ammonium salt is employed as a phase-transfer catalyst to shuttle a nucleophile from an aqueous or solid phase to an organic phase containing the substrate. The chiral environment of the catalyst-nucleophile ion pair dictates the facial selectivity of the attack on the prochiral substrate, leading to the formation of an enantioenriched product.

Proposed Protocol

Reaction Scheme:

Caption: Proposed asymmetric nucleophilic substitution.

Step-by-Step Procedure:

  • To a stirred solution of this compound (1.0 mmol) in toluene (5 mL), add the nucleophile (e.g., sodium thiophenolate, 1.2 mmol) and the chiral phase-transfer catalyst (e.g., a derivative of a Cinchona alkaloid, 0.1 mmol).

  • Add deionized water (5 mL) to the mixture.

  • Stir the biphasic mixture vigorously at room temperature for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with brine (2 x 10 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the enantioenriched product.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Hypothetical Data
Nucleophile (Nu⁻)Catalyst Loading (mol%)Time (h)Yield (%)ee (%)
PhS⁻10248592
N₃⁻10367888
Malonate Ester5486595

Hypothetical Application Note 2: Desymmetrization via Reductive Radical Cyclization

This protocol describes a hypothetical method for the desymmetrization of this compound via an enantioselective, single-electron transfer (SET) reductive radical cyclization to form a chiral cyclopropane derivative. This approach is inspired by advances in asymmetric radical reactions.

Principle

A chiral transition metal complex, acting as a photocatalyst or a redox catalyst, can mediate the single-electron reduction of one of the C-Br bonds. The resulting radical can then undergo an intramolecular cyclization. The chiral ligands on the metal center control the conformation of the radical intermediate during the cyclization step, leading to the formation of one enantiomer of the cyclopropane product in excess.

Proposed Protocol

Reaction Scheme:

Caption: Proposed asymmetric reductive radical cyclization.

Step-by-Step Procedure:

  • In a glovebox, to a solution of the chiral ligand (e.g., a bisoxazoline derivative, 0.055 mmol) in anhydrous THF (2 mL) in a Schlenk tube, add the metal precursor (e.g., Cu(I) salt, 0.05 mmol).

  • Stir the mixture at room temperature for 30 minutes to form the chiral catalyst.

  • Add this compound (0.5 mmol) and a reducing agent (e.g., Hantzsch ester, 0.6 mmol).

  • If the reaction is photocatalyzed, irradiate the mixture with a suitable light source (e.g., blue LED) at room temperature.

  • Monitor the reaction by GC-MS.

  • After completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the chiral cyclopropane product.

  • Determine the enantiomeric excess by chiral GC or HPLC.

Hypothetical Data
Chiral LigandMetal PrecursorReaction Time (h)Yield (%)ee (%)
(S,S)-Ph-BOXCu(OTf)₂127590
(R,R)-iPr-BOXCu(I)I186885

Conclusion and Future Outlook

While the direct application of this compound in asymmetric synthesis remains to be explored, its chemical structure offers a fertile ground for the development of novel stereoselective transformations. The hypothetical protocols presented in this guide, based on established principles of asymmetric catalysis, are intended to serve as a starting point for researchers in academia and industry. The successful development of such methods would not only expand the toolbox of organofluorine chemistry but also provide access to a new class of chiral fluorinated building blocks for the synthesis of next-generation pharmaceuticals and advanced materials. Further investigation into the selective activation of the C-Br and C-Cl bonds in this molecule, under various catalytic conditions, is highly encouraged.

References

Application Note: 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane - A Versatile Halogenated Building Block for Advanced Fluorinated Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and modified lipophilicity. This document provides a detailed guide to the synthetic utility of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane (CAS 378-13-2), a unique and highly functionalized C4 building block. We explore its synthesis, physicochemical properties, and diverse reactivity, which is governed by the distinct electronic environments of its three types of halogen atoms. This guide offers field-proven insights and detailed protocols for leveraging this reagent in the construction of complex fluorinated architectures, including functionalized linear chains and novel heterocyclic systems.

Introduction and Physicochemical Profile

This compound is a dense, non-flammable liquid whose synthetic potential arises from the differential reactivity of its halogen atoms. The primary bromide at the C4 position is a classical substrate for SN2 reactions. In contrast, the bromine at the C1 position is attached to a difluorinated carbon, and the chlorine at C2 is on a chiral center, rendering them significantly less reactive towards traditional nucleophilic displacement but available for organometallic or radical transformations. This hierarchy of reactivity allows for sequential and site-selective modifications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 378-13-2[][2][3][4]
Molecular Formula C₄H₄Br₂ClF₃[][2][3][4]
Molecular Weight 304.33 g/mol [][2][3]
Boiling Point 70°C[][2]
Density 2.035 g/cm³[][2]
Refractive Index 1.462[2]
IUPAC Name This compound[]
SMILES C(CBr)C(C(F)(F)Br)(F)Cl[]

Synthesis of the Building Block

The title compound is accessible via the bromination of a commercially available fluorinated alkene. This straightforward addition reaction provides a reliable and scalable route to the key building block.

Protocol 2.1: Synthesis via Electrophilic Bromination

The synthesis involves the addition of elemental bromine across the double bond of 4-chloro-1,1,2-trifluoro-1-butene.[5] The reaction proceeds readily in a chlorinated solvent at room temperature.

Reaction Scheme: Cl-CH₂-CH₂-CF=CF₂ + Br₂ → Cl-CH₂-CH₂-CF(Cl)-CF₂(Br) is incorrect. The product is Br-CF2-C(F)(Cl)-CH2-CH2-Br. The correct starting material and reaction is the bromination of 4-Chloro-1,1,2-trifluoro-1-butene.

Caption: Synthesis of the target building block.

Step-by-Step Protocol:

  • In a fume hood, dissolve 4-chloro-1,1,2-trifluoro-1-butene (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in DCM dropwise over 30 minutes. The characteristic red-brown color of bromine should dissipate.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by GC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any excess bromine.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield the pure liquid.

Synthetic Applications & Protocols

The true value of this building block lies in the ability to perform selective chemistry at its different halogenated sites. The primary C4-Br bond is the most susceptible to nucleophilic substitution, providing a reliable entry point for molecular elaboration.

Application 3.1: Selective Monofunctionalization at the C4 Position

This protocol demonstrates the selective displacement of the primary bromide with an azide nucleophile, a versatile functional group that can be readily converted to an amine or participate in click chemistry.

Workflow Diagram:

G start 1,4-Dibromo-2-chloro- 1,1,2-trifluorobutane reagent + NaN₃(1.1 eq) process Sₙ2 Reaction (DMF, 50°C) start->process reagent->process product 4-Azido-1-bromo-2-chloro- 1,1,2-trifluorobutane process->product

Caption: Workflow for selective C4-azidation.

Protocol 3.1.1: Synthesis of 4-Azido-1-bromo-2-chloro-1,1,2-trifluorobutane

  • Rationale: The C4-Br bond is a primary alkyl halide, making it significantly more reactive towards SN2 displacement than the sterically hindered and electronically deactivated C1-Br and C2-Cl bonds. Sodium azide is an excellent nucleophile for this transformation. DMF is used as a polar aprotic solvent to accelerate the SN2 rate.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium azide (1.1 eq) and anhydrous dimethylformamide (DMF).

  • Reaction: Add this compound (1.0 eq) to the stirred suspension.

  • Heating: Gently heat the reaction mixture to 50°C. Causality Note: Moderate heating is required to achieve a reasonable reaction rate but is kept below temperatures that might favor elimination or reaction at other sites.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-18 hours.

  • Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether. Extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting crude oil is purified by flash column chromatography on silica gel.

Application 3.2: Synthesis of Fluorinated Heterocycles

The two bromine atoms can be used in a one-pot cyclization reaction with a suitable dinucleophile. Here, we describe a protocol for synthesizing a seven-membered fluorinated thiepane derivative using 1,3-propanedithiol.

Logical Pathway for Cyclization:

G A Start: Dibromo Reagent + 1,3-Propanedithiol B Step 1: First Sₙ2 (Primary C4-Br reacts) A->B C Intermediate: Linear Thioether B->C D Step 2: Intramolecular Sₙ2 (Thiolate attacks C1-Br) C->D E Final Product: Fluorinated Thiepane D->E

References

Application Notes and Protocols: Selective Grignard Reagent Formation from 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the selective formation of a Grignard reagent from the polyhalogenated precursor, 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane. The protocol herein is designed to favor the formation of the primary organomagnesium species, leveraging the differential reactivity of carbon-halogen bonds. This guide elucidates the underlying mechanistic principles, details a robust experimental protocol, outlines critical safety measures, and suggests methods for characterization.

Introduction: Navigating Polyhalogenated Substrates

Grignard reagents are cornerstones of organic synthesis, enabling the formation of new carbon-carbon bonds with a wide array of electrophiles.[1][2] While the synthesis of Grignard reagents from simple alkyl or aryl halides is well-established, the use of polyhalogenated substrates presents a unique set of challenges and opportunities.[3] The molecule this compound is a case in point, offering multiple potential sites for reaction with magnesium metal.

The successful and selective formation of a Grignard reagent from such a precursor hinges on a nuanced understanding of the relative reactivities of the carbon-halogen bonds. This application note provides a framework for selectively targeting one of the carbon-bromine bonds, opening avenues for the synthesis of novel, functionalized fluorinated building blocks.

Foundational Principles: Mechanism and Selectivity

The formation of a Grignard reagent proceeds via an oxidative insertion of magnesium metal into a carbon-halogen bond.[4] This process is generally understood to involve radical intermediates at the surface of the magnesium.[5][6][7]

The Halogen Reactivity Hierarchy

For Grignard reagent formation, the reactivity of carbon-halogen bonds follows a well-established trend, dictated by bond dissociation energies: C-I > C-Br > C-Cl >> C-F.[4][8] The C-F bond is generally unreactive under standard Grignard conditions, requiring specially activated magnesium, such as Rieke magnesium, for any significant reaction to occur.[9][10][11]

In our substrate, this compound, we have primary and secondary C-Br bonds, a secondary C-Cl bond, and C-F bonds. Based on the reactivity hierarchy, the magnesium will preferentially insert into a C-Br bond over the C-Cl bond.[8][12]

Predicted Chemoselectivity

Given the two C-Br bonds, the primary carbon-bromine bond at the 4-position is expected to be more reactive than the secondary carbon-bromine bond at the 1-position due to reduced steric hindrance. Therefore, the controlled addition of the substrate to an excess of activated magnesium should favor the formation of the primary Grignard reagent, 4-bromo-3-chloro-3,4,4-trifluorobutylmagnesium bromide.

Experimental Workflow and Protocol

The following protocol is designed for the selective formation of the primary Grignard reagent. It is imperative that all steps are conducted under strictly anhydrous and inert conditions, as Grignard reagents are highly sensitive to moisture and atmospheric oxygen.[3][9][11]

Visualization of the Experimental Workflow

Grignard_Formation_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis & Quenching glassware Flame-Dry Glassware (3-neck flask, condenser, dropping funnel) reagents Prepare Anhydrous Reagents (THF, Substrate) glassware->reagents Under Inert Atmosphere (N2/Ar) magnesium Activate Magnesium Turnings (Iodine crystal, heating) reagents->magnesium initiation Initiate Reaction (Small aliquot of substrate, gentle warming) magnesium->initiation Add activated Mg to dry THF addition Controlled Addition (Slow, dropwise addition of substrate solution) initiation->addition Observe initiation (color change/bubbling) reflux Maintain Reaction (Gentle reflux, monitor exotherm) addition->reflux Control exotherm sampling Withdraw Aliquot for Titration (e.g., with menthol) reflux->sampling After completion quenching Quench Reaction (e.g., with an electrophile like benzaldehyde) sampling->quenching Determine concentration

Caption: Workflow for the selective synthesis of a Grignard reagent.

Reagents and Equipment
Reagent/EquipmentSpecificationsSupplierCAS Number
This compound97% or higherSigma-Aldrich378-13-2[13][14][15]
Magnesium TurningsGrignard gradeLab Alley7439-95-4[16]
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂OMajor Supplier109-99-9
IodineCrystal, Reagent GradeMajor Supplier7553-56-2
BenzaldehydeRedistilledMajor Supplier100-52-7
Inert Gas (Argon or Nitrogen)High purityLocal SupplierN/A
Three-neck round-bottom flask, reflux condenser, dropping funnelFlame-driedStandard Lab SupplierN/A
Magnetic stirrer, heating mantleStandard Lab SupplierN/A
Step-by-Step Protocol
  • Apparatus Preparation: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with an inert gas inlet, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a flow of inert gas (Argon or Nitrogen) to remove all traces of moisture.[17] Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Magnesium Activation: To the cooled flask, add magnesium turnings (1.2 equivalents). Add a single crystal of iodine.[9][18][19] Gently warm the flask with a heat gun under the inert gas flow until the iodine sublimes, depositing a purple vapor on the magnesium surface. This process etches the passivating magnesium oxide layer.[18] Allow the flask to cool.

  • Reagent Preparation: In a separate dry flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Transfer this solution to the dropping funnel via a cannula or a dry syringe.

  • Reaction Initiation: Add a small portion of the anhydrous THF to the flask containing the activated magnesium turnings, just enough to cover them. Add a small aliquot (approx. 5-10%) of the substrate solution from the dropping funnel to the stirred magnesium suspension. Gentle warming with a water bath may be necessary to initiate the reaction.[3] Initiation is indicated by the disappearance of the iodine color, gentle bubbling, and the appearance of a cloudy gray color.[20] An exotherm should be noted. If the reaction does not start, the addition of 1,2-dibromoethane can be used as an entrainment agent.[19]

  • Controlled Addition: Once the reaction has initiated, dilute the remaining substrate in the dropping funnel with additional anhydrous THF. Add this solution dropwise to the reaction mixture at a rate that maintains a gentle reflux. The reaction is often exothermic, and an ice-water bath should be kept on hand to control the reaction temperature if necessary.[9][17]

  • Reaction Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting material. The final mixture should appear as a dark gray to brown suspension.

Characterization and Validation

Direct characterization of the Grignard reagent can be challenging due to its reactivity. A combination of titration and derivatization is recommended.

Titration

The concentration of the active Grignard reagent can be determined by titration. A common method involves quenching an aliquot of the Grignard solution with a known excess of a protic reagent like menthol, in the presence of an indicator such as 1,10-phenanthroline. The unreacted menthol is then back-titrated with a standardized solution of n-butyllithium.

Derivatization and NMR Analysis

To confirm the structure of the formed Grignard reagent, an aliquot of the reaction mixture can be quenched with a simple electrophile, such as benzaldehyde. The expected product from the reaction with the primary Grignard reagent is 1-(4-bromo-3-chloro-3,4,4-trifluorobutyl)phenylmethanol. Analysis of this derivative by ¹H, ¹³C, and ¹⁹F NMR spectroscopy will confirm the regioselectivity of the magnesium insertion. Online NMR spectroscopy can also be employed for real-time monitoring of the reaction progress.[21][22]

Safety and Handling

5.1. Chemical Hazards

  • This compound: This is a halogenated hydrocarbon. Avoid inhalation and contact with skin and eyes. Handle in a well-ventilated fume hood.[23]

  • Magnesium Turnings: Highly flammable solid. In case of fire, use a Class D fire extinguisher (dry powder). Do NOT use water, carbon dioxide, or halogenated extinguishing agents.[16]

  • Tetrahydrofuran (THF): Highly flammable and can form explosive peroxides. Use only peroxide-free THF.

  • Grignard Reagents: Pyrophoric and react violently with water and protic solvents.[24] Strict exclusion of air and moisture is critical.

5.2. Procedural Precautions

  • All operations must be conducted in a chemical fume hood.[25]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.[16]

  • Ensure an appropriate fire extinguisher (Class D) is readily accessible.

  • The reaction can be exothermic. Maintain an ice bath nearby for rapid cooling if the reaction becomes too vigorous.[17]

Potential Side Reactions and Troubleshooting

  • Wurtz Coupling: The formed Grignard reagent can react with the starting alkyl halide, leading to the formation of a dimer.[26] This can be minimized by slow addition of the halide solution to a slight excess of magnesium, maintaining a low concentration of the halide in the reaction mixture.

  • Reaction Failure to Initiate: This is a common issue, often due to a passivated magnesium surface or traces of water.[27] Ensure rigorous drying of all glassware and solvents. If initiation is still problematic, use of chemical activators like 1,2-dibromoethane or mechanical activation (crushing the magnesium turnings in situ) can be effective.[9][18]

Conclusion

The protocol detailed in this application note provides a robust method for the selective synthesis of a Grignard reagent from the complex polyhalogenated starting material, this compound. By carefully controlling reaction conditions and leveraging the inherent differences in carbon-halogen bond reactivity, researchers can effectively generate a valuable, functionalized intermediate for further synthetic transformations. Adherence to the stringent safety precautions outlined is paramount for the successful and safe execution of this procedure.

References

Application Notes and Protocols: 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane as a Versatile Precursor for Novel Fluorinated Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Fluorine in Drug Design

The incorporation of fluorine into molecular frameworks has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, can profoundly and beneficially modulate the metabolic stability, lipophilicity, binding affinity, and bioavailability of drug candidates. Consequently, the development of novel fluorinated building blocks and synthetic methodologies for their efficient utilization is of paramount importance to the pharmaceutical industry.

This document provides detailed application notes and a prospective protocol for the use of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane as a versatile precursor for the synthesis of novel fluorinated carbocyclic scaffolds. While direct literature on the applications of this specific polyhalogenated alkane is limited, its structural features suggest significant potential for the construction of complex and medicinally relevant molecules. The differential reactivity of the bromine and chlorine substituents, coupled with the influence of the trifluoromethyl group, opens avenues for selective chemical transformations.

Core Application: Synthesis of Novel 2-Chloro-1,1,2-trifluorocyclopentane Derivatives

We propose that this compound is an ideal starting material for the synthesis of novel 2-chloro-1,1,2-trifluorocyclopentane derivatives. These five-membered carbocycles are attractive scaffolds in medicinal chemistry, serving as potential bioisosteres for various natural and synthetic pharmacophores. The presence of the trifluoromethyl group can enhance metabolic stability, while the remaining chlorine atom provides a handle for further functionalization and diversification of the molecular scaffold.

The proposed synthetic strategy leverages a samarium(II) iodide-mediated intramolecular reductive cyclization. This powerful single-electron transfer reagent is well-known for its ability to effect the cyclization of dihalides, with a general preference for the reduction of carbon-bromine bonds over carbon-chlorine bonds.[1][2]

Proposed Reaction Mechanism

The proposed mechanism for the samarium(II) iodide-mediated cyclization of this compound is depicted below. The reaction is initiated by the single-electron transfer from two equivalents of SmI₂ to the more reactive C-Br bond at the 4-position, leading to the formation of a samarium-bound carbanion. This is followed by an intramolecular nucleophilic attack on the carbon bearing the second bromine atom at the 1-position, resulting in the formation of the five-membered ring and the elimination of a bromide ion. The less reactive C-Cl bond is expected to remain intact under these conditions.

G cluster_0 Reaction Pathway Start This compound Intermediate1 Radical Anion Intermediate Start->Intermediate1 + 2 SmI₂ Intermediate2 Organosamarium Intermediate Intermediate1->Intermediate2 - SmI₂Br Product 2-Chloro-1,1,2-trifluorocyclopentane Intermediate2->Product Intramolecular Cyclization - SmI₂Br

Caption: Proposed pathway for SmI₂-mediated cyclization.

Experimental Protocol: Synthesis of 2-Chloro-1,1,2-trifluorocyclopentane

This protocol is a prospective guide based on established procedures for samarium(II) iodide-mediated cyclizations.[1][2] Researchers should exercise caution and perform small-scale test reactions to optimize conditions.

Materials and Equipment
Reagent/Material Grade Supplier Notes
This compound≥97%e.g., Sigma-Aldrich, BOC SciencesStore under inert atmosphere
Samarium(II) Iodide (SmI₂)0.1 M solution in THFe.g., Sigma-AldrichPrepare fresh or use commercial solution
Anhydrous Tetrahydrofuran (THF)Dri-Solv® or equivalente.g., MilliporeSigmaEssential for reaction success
Anhydrous MethanolACS GradeVariousFor quenching
Saturated Sodium Bicarbonate SolutionACS GradeVariousFor workup
Saturated Sodium Thiosulfate SolutionACS GradeVariousFor workup
Brine (Saturated NaCl solution)ACS GradeVariousFor workup
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVariousFor drying
Diethyl EtherACS GradeVariousFor extraction
Standard Schlenk line apparatusN/AN/AFor inert atmosphere operations
Magnetic stirrer with stir barsN/AN/A
Syringes and needlesN/AN/AFor reagent transfer
Procedure
  • Reaction Setup:

    • Under an inert atmosphere (Argon or Nitrogen), add a solution of this compound (1.0 eq) in anhydrous THF (to make a 0.05 M solution) to a dry Schlenk flask equipped with a magnetic stir bar.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Samarium(II) Iodide:

    • While stirring vigorously, add a 0.1 M solution of samarium(II) iodide in THF (2.2 eq) dropwise via syringe over a period of 30 minutes.

    • The characteristic deep blue color of the SmI₂ solution should disappear upon addition. If the color persists, it may indicate the presence of impurities or moisture.

  • Reaction Monitoring:

    • Allow the reaction mixture to stir at -78 °C for 2 hours.

    • The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by quenching small aliquots with methanol.

  • Quenching and Workup:

    • Quench the reaction by the slow addition of anhydrous methanol (5 eq) at -78 °C.

    • Remove the cooling bath and allow the mixture to warm to room temperature.

    • Pour the reaction mixture into a separatory funnel containing diethyl ether and saturated sodium bicarbonate solution.

    • Separate the layers and wash the aqueous layer with diethyl ether.

    • Wash the combined organic layers sequentially with saturated sodium thiosulfate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).

    • Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm the structure of the desired 2-chloro-1,1,2-trifluorocyclopentane.

Caption: Experimental workflow for the synthesis.

Further Applications and Diversification

The resulting 2-chloro-1,1,2-trifluorocyclopentane is a valuable intermediate for further synthetic transformations. The chlorine atom can be displaced by various nucleophiles or participate in cross-coupling reactions, allowing for the introduction of a wide range of functional groups. This enables the creation of a library of novel fluorinated cyclopentane derivatives for screening in drug discovery programs.

Safety Precautions

  • This compound is a halogenated compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Samarium(II) iodide is air and moisture sensitive. All manipulations should be carried out under an inert atmosphere.

  • Work in a well-ventilated fume hood.

Conclusion

While direct applications of this compound in medicinal chemistry are not yet extensively documented, its chemical structure presents a compelling case for its utility as a precursor to novel fluorinated carbocyclic scaffolds. The proposed samarium(II) iodide-mediated intramolecular reductive cyclization offers a plausible and efficient route to 2-chloro-1,1,2-trifluorocyclopentane derivatives, which are valuable building blocks for drug discovery. This application note provides a solid foundation for researchers to explore the synthetic potential of this promising, yet underutilized, fluorinated reagent.

References

Application Note: A Novel One-Pot Synthesis of Trifluoromethyl-Containing Cyclopropanes Utilizing 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a novel, hypothetical, yet scientifically grounded protocol for the synthesis of valuable trifluoromethyl-containing cyclopropanes. The proposed method utilizes the commercially available reagent 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane as a precursor for an in-situ generated fluorinated alkene, which subsequently undergoes a [2+1] cycloaddition reaction. This one-pot, two-step approach offers a potential new pathway to complex fluorinated carbocycles, which are of significant interest in medicinal chemistry and materials science.

Introduction: The Significance of Trifluoromethyl-Cyclopropanes

The introduction of a trifluoromethyl (CF3) group into organic molecules can have profound effects on their physicochemical and biological properties. This "super-stable" methyl group can enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups. When combined with the conformational rigidity and unique stereochemical properties of a cyclopropane ring, the resulting trifluoromethyl-substituted cyclopropanes (CF3-CPAs) become highly sought-after building blocks in drug discovery.[1][2] CF3-CPAs are often used as bioisosteres for labile groups like tert-butyl, improving the pharmacokinetic profile of drug candidates.[1][2]

Despite their importance, the stereoselective synthesis of CF3-CPAs can be challenging.[2] This application note outlines a novel synthetic strategy to access these valuable motifs from this compound.

A Novel Synthetic Approach: In-Situ Generation of a Fluoroalkene for Cycloaddition

Our proposed synthetic route is a one-pot, two-step process that leverages the reactivity of the dibromo functionality in this compound (1) to generate a reactive fluoroalkene intermediate (2). This intermediate is then trapped in situ by a carbene or carbenoid to yield the desired trifluoromethyl-containing cyclopropane (3).

Scheme 1: Proposed reaction pathway

G cluster_0 Step 1: Dehalogenation cluster_1 Step 2: [2+1] Cycloaddition This compound Br-CH2-CH(Cl)-C(F)(Br)-CF3 (1) Fluoroalkene Intermediate [ H2C=C(Cl)-C(F)(Br)-CF3 ] (2) This compound->Fluoroalkene Intermediate Zn, THF Reflux Trifluoromethyl-cyclopropane CF3-Cyclopropane (3) Fluoroalkene Intermediate->Trifluoromethyl-cyclopropane Carbene Source Carbene Source Carbene Source->Trifluoromethyl-cyclopropane G start Start setup Reaction Setup: - Dry 3-neck flask - Add activated Zinc - Add anhydrous THF start->setup reagent_add Add this compound setup->reagent_add reflux Heat to Reflux (In-situ alkene formation) reagent_add->reflux cool Cool to Room Temperature reflux->cool cyclo_add Add Diiodomethane solution (Cycloaddition) cool->cyclo_add stir Stir at Room Temperature cyclo_add->stir quench Quench with aq. NH4Cl stir->quench filter Filter through Celite quench->filter extract Extract with Diethyl Ether filter->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End purify->end

References

Application Notes and Protocols: The Synthetic Utility of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern agrochemical design, often imparting enhanced efficacy, metabolic stability, and bioavailability. Polyhalogenated aliphatic building blocks are valuable synthons in this endeavor, providing access to a diverse range of fluorinated motifs. This technical guide explores the synthetic potential of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane as a versatile C4 building block for the construction of novel agrochemical candidates. While specific applications of this particular reagent in the synthesis of commercialized agrochemicals are not extensively documented in publicly available literature, its chemical architecture suggests significant utility in the formation of fluorinated heterocyclic systems, which are prevalent in active ingredients. This document provides a detailed analysis of its potential reactivity and offers robust, albeit theoretical, protocols for its application in the synthesis of key agrochemical intermediates, such as fluorinated pyridines and pyrazoles.

Introduction: The Fluorine Advantage in Agrochemicals

The introduction of fluorine into bioactive molecules can dramatically alter their physicochemical properties.[1] The high electronegativity of fluorine, combined with the strength of the carbon-fluorine bond, can influence a molecule's lipophilicity, acidity, and metabolic stability.[2] In the context of agrochemicals, these modifications can lead to:

  • Enhanced Biological Activity: By altering the electronic nature of a molecule, fluorine can improve its binding affinity to target enzymes or receptors.

  • Increased Metabolic Stability: The C-F bond is resistant to oxidative metabolism, prolonging the active life of the compound in the target pest and reducing deactivation.

  • Improved Bioavailability: Fine-tuning lipophilicity through fluorination can optimize the transport of the agrochemical from the point of application to its site of action.

Given these advantages, it is unsurprising that a significant percentage of modern pesticides contain at least one fluorine atom.[3] The development of novel fluorinated building blocks is therefore a critical area of research for the discovery of next-generation crop protection agents.

Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for reaction design. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 378-13-2[4]
Molecular Formula C₄H₄Br₂ClF₃[4]
Molecular Weight 304.33 g/mol [4]
Boiling Point 70 °CNot explicitly cited
Density 2.035 g/cm³Not explicitly cited

Synthetic Potential and Hypothetical Applications

The structure of this compound, with its two bromine atoms at the 1- and 4-positions and a trifluoromethyl group at the 2-position, suggests its utility in cyclization reactions to form five- and six-membered rings. The presence of multiple halogen atoms of differing reactivity (bromine being a better leaving group than chlorine) allows for selective transformations.

Synthesis of Fluorinated Pyridines

Fluorinated pyridines are a key structural motif in a number of successful agrochemicals.[5] A plausible synthetic route to a fluorinated pyridine derivative from this compound could involve a cyclocondensation reaction with an ammonia source, followed by dehydrohalogenation and aromatization.

Workflow for Hypothetical Synthesis of a Fluorinated Pyridine Intermediate

A This compound + Ammonia Source B Cyclocondensation A->B Reaction Initiation C Dehydrohalogenation & Aromatization B->C Intermediate Formation D Fluorinated Pyridine Derivative C->D Final Product

Caption: Hypothetical workflow for pyridine synthesis.

Protocol 1: Hypothetical Synthesis of a 3-Chloro-3,4,4-trifluoro-tetrahydropyridine Derivative

  • Disclaimer: This protocol is theoretical and based on established chemical principles. It should be optimized and validated experimentally.

  • Reaction Setup: In a high-pressure reaction vessel, dissolve this compound (1 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add a source of ammonia, such as ammonium hydroxide (3 eq.), to the solution.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the reaction progress by GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • DMF as Solvent: A polar aprotic solvent like DMF is chosen to facilitate the dissolution of the reactants and to promote the nucleophilic substitution reactions.

  • Excess Ammonia: Using an excess of the ammonia source drives the reaction towards the desired cyclized product and helps to neutralize the HBr formed during the reaction.

  • Elevated Temperature and Pressure: These conditions are often necessary to overcome the activation energy for the initial nucleophilic substitution and subsequent cyclization steps.

Synthesis of Fluorinated Pyrazoles

Fluorinated pyrazoles are another important class of agrochemical scaffolds, often found in fungicides and insecticides.[6] The synthesis of a fluorinated pyrazole from this compound could be envisioned through a cyclocondensation reaction with hydrazine or a substituted hydrazine.

Reaction Scheme for Hypothetical Pyrazole Synthesis

cluster_0 Reactants cluster_1 Reaction cluster_2 Product A This compound C Cyclocondensation A->C B Hydrazine Hydrate B->C D Fluorinated Pyrazole Derivative C->D

Caption: Hypothetical reaction scheme for pyrazole synthesis.

Protocol 2: Hypothetical Synthesis of a 3-(1-Bromo-1,2,2-trifluoroethyl)-4,5-dihydro-1H-pyrazole Derivative

  • Disclaimer: This protocol is theoretical and requires experimental validation.

  • Reaction Setup: To a solution of this compound (1 eq.) in ethanol, add hydrazine hydrate (2.2 eq.) dropwise at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to reflux for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product may be purified by crystallization or column chromatography.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a common solvent for reactions involving hydrazine and is capable of dissolving both the substrate and the reagent.

  • Excess Hydrazine Hydrate: Two equivalents of hydrazine are used to react with the two bromine atoms, and an additional slight excess is used to ensure the reaction goes to completion.

  • Reflux Conditions: Heating is likely required to facilitate the double nucleophilic substitution and cyclization to form the pyrazole ring.

Conclusion and Future Outlook

While direct, cited applications of this compound in the synthesis of specific agrochemicals are not readily found in the reviewed literature, its molecular architecture strongly suggests its potential as a valuable C4 building block. The presence of multiple reactive halogen sites offers opportunities for the synthesis of a variety of fluorinated heterocyclic systems, which are of high interest in the agrochemical industry. The hypothetical protocols provided herein serve as a starting point for researchers to explore the synthetic utility of this compound. Further investigation into its reactivity with a broader range of nucleophiles and under various reaction conditions is warranted to fully unlock its potential in the discovery of novel crop protection agents.

References

Application Notes & Protocols: Halogenated Alkanes as Tracers in Environmental Forensics and Hydrology

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Methodology, Data Interpretation, and Field Study Design

Introduction: The Role of Chemical Tracers in Environmental Science

Environmental tracers are substances, whether naturally occurring or artificially introduced, that allow scientists to track the movement, origin, and age of water and associated contaminants within environmental systems.[1][2] An ideal tracer is soluble, chemically inert (conservative), easily distinguishable from the background environment, and detectable at very low concentrations.[1][3] Halogenated organic compounds, a class of chemicals containing carbon and one or more halogen atoms (F, Cl, Br, I), have emerged as powerful artificial tracers, particularly in groundwater hydrology.[4][5] Their utility stems from their historically low natural abundance, high stability, and the extreme sensitivity of analytical methods for their detection.[6]

This guide focuses on the principles and protocols for using halogenated alkanes in environmental studies. While established tracers like chlorofluorocarbons (CFCs) and sulfur hexafluoride (SF₆) are well-documented for dating young groundwater, the principles outlined here can be extended to other novel or specialized halogenated compounds.[4][7] For illustrative purposes, we will consider the properties of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane (CAS 378-13-2), a compound whose specific application as an environmental tracer is not documented in current literature but whose chemical nature makes it a relevant subject for discussing the required analytical methodologies.

Section 1: Foundational Principles of Halogenated Tracers

The selection of a halogenated compound as a tracer is governed by its physicochemical properties, which dictate its behavior in the subsurface and its suitability for detection. The goal is to use a compound that "travels with the water" without significant interaction with the surrounding geological matrix.[2]

Causality Behind Tracer Selection: Key Properties

  • Chemical Inertness: The tracer must be conservative, meaning it does not readily adsorb to soil or rock particles, nor does it undergo significant chemical or biological degradation over the timescale of the study.[3] Halogenated alkanes are often chosen for their stability, but this is not absolute. For example, some CFCs can degrade under anaerobic conditions, which must be considered during data interpretation.[7]

  • Low Environmental Background: The tracer's concentration in the environment should be negligible or well-characterized to ensure that the detected signal originates solely from the injected source. This is a primary advantage of many synthetic halogenated compounds.[4]

  • High Analytical Sensitivity: The tracer must be detectable at extremely low concentrations (parts per trillion or quadrillion), allowing for minimal injection quantities and tracking over large distances and dilution factors. Electron Capture Detectors (ECD) and Mass Spectrometers (MS) provide the requisite sensitivity for these compounds.[6][8]

  • Appropriate Volatility and Solubility: The tracer should be soluble enough to remain in the aqueous phase but may also possess some volatility, which is leveraged in the analytical extraction process (e.g., Purge and Trap).

Comparative Properties of Selected Halogenated Compounds

The table below summarizes key properties of the illustrative compound, this compound, alongside a well-established tracer, CFC-113, to frame the discussion of analytical suitability.

PropertyThis compoundCFC-113 (1,1,2-Trichloro-1,2,2-trifluoroethane)Rationale for Importance
CAS Number 378-13-2[9][10][11][12]76-13-1Unique identification.
Molecular Formula C₄H₄Br₂ClF₃[9][10][12][13]C₂Cl₃F₃Determines molecular weight and potential for unique mass spectrometric fragmentation.
Molecular Weight 304.33 g/mol [10][12][13]187.38 g/mol Influences diffusion, volatility, and mass spectrometric detection.
Boiling Point 70 °C[9][11][]47.6 °CCritical for designing Purge and Trap (P&T) and Gas Chromatography (GC) thermal desorption and separation parameters.
Density 2.035 g/cm³[9][11][]1.56 g/cm³Higher density than water can influence initial dispersion at the injection point if not properly mixed.
Detection Method GC-MS, GC-ECDGC-MS, GC-ECDHigh sensitivity to halogens makes these the primary analytical techniques.[8]

Section 2: Core Applications in Environmental Analysis

Halogenated tracers are versatile tools used to answer critical questions in hydrology and contaminant transport.

  • Groundwater Flow Path and Velocity Determination: By injecting a pulse of a tracer at an upstream point (e.g., an injection well) and monitoring its arrival at downstream locations, hydrogeologists can map subsurface flow paths and calculate the average groundwater velocity.[2] This is invaluable for understanding aquifer characteristics.

  • Contaminant Transport and Fate: Tracers can be used to simulate the movement of soluble contaminants.[2] Co-injecting a tracer with a pollutant of interest can help determine transport parameters like dispersion and retardation, crucial for calibrating predictive models and designing remediation strategies.

  • Surface Water-Groundwater Interaction: Tracing can quantify the exchange between rivers, lakes, and underlying aquifers, which is vital for water resource management and understanding nutrient fluxes.[7]

  • Aquifer Recharge and Age Dating: Anthropogenic tracers like CFCs and SF₆, whose atmospheric concentrations over time are well-known, are used to "date" young groundwater (recharged within the last 50-60 years).[4][7] By measuring the concentration of these compounds in a groundwater sample, scientists can infer when that water was last in contact with the atmosphere.[4]

Section 3: Analytical Protocol for Volatile Halogenated Tracers in Water

This protocol details the analysis of volatile organic compounds (VOCs), including halogenated alkanes, in aqueous samples using Purge-and-Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS). This method is based on established environmental analysis procedures like U.S. EPA Method 8260B.[15]

Objective: To achieve sensitive and definitive quantification of halogenated tracers in water samples.

Principle: Volatile compounds are purged from the water matrix with an inert gas (e.g., helium). The purged compounds are trapped on an adsorbent material. The trap is then rapidly heated to desorb the compounds into a gas chromatograph (GC) for separation, followed by detection with a mass spectrometer (MS).

Step-by-Step Experimental Protocol

1. Materials and Reagents

  • Sample Vials: 40 mL borosilicate glass vials with PTFE-lined silicone septa.
  • Reagents:
  • Reagent-grade water (for blanks and standards).
  • Methanol (purge-and-trap grade, for stock solution preparation).
  • Tracer Standard: Certified solution of the target analyte(s) (e.g., this compound).
  • Internal Standard/Surrogate Spiking Solution: Certified solution of compounds not expected in samples (e.g., fluorobenzene, 1,2-dichlorobenzene-d₄).
  • Gases: Ultra-high purity (99.999%) Helium for GC carrier gas and purging.

2. Instrumentation

  • Purge and Trap System: Tekmar Atomx, OI Analytical, or equivalent, equipped with a standard VOC trap (e.g., Tenax/silica gel/carbon).
  • Gas Chromatograph: Agilent GC (e.g., 8890) or equivalent, equipped with a capillary column suitable for VOCs (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness, DB-624 or equivalent).
  • Mass Spectrometer: Agilent MSD (e.g., 5977) or equivalent, capable of electron ionization (EI) and scanning from 35-350 amu.

3. Sample Collection and Handling

  • Collect samples in 40 mL vials, ensuring no headspace (zero air bubbles) to prevent loss of volatile analytes.
  • Store samples at ≤6 °C and protect from light.
  • Analyze samples as soon as possible.

4. Instrument Setup and Calibration

  • P&T Parameters (Example):
  • Purge Gas: Helium at 40 mL/min.
  • Purge Time: 11 minutes.
  • Desorb Temperature: 250 °C.
  • Desorb Time: 2 minutes.
  • Bake Temperature: 280 °C.
  • GC Parameters (Example):
  • Inlet Temperature: 200 °C.
  • Oven Program: 35 °C (hold 5 min), ramp to 180 °C at 10 °C/min, hold 5 min.
  • Carrier Gas: Helium, constant flow mode (~1.2 mL/min).
  • MS Parameters (Example):
  • Ion Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Mode: Full Scan (35-350 amu) for identification and Selected Ion Monitoring (SIM) for enhanced quantification if needed.
  • Calibration: Prepare a multi-point calibration curve (e.g., 5 levels from 0.5 µg/L to 50 µg/L) by spiking reagent water with known amounts of the tracer standard. Analyze each level and plot the response ratio (analyte area / internal standard area) against concentration. The calibration must meet defined linearity criteria (e.g., R² > 0.995).

5. Sample Analysis

  • Load a 5 mL (or other specified volume) aliquot of the sample into the P&T sparging vessel using a gastight syringe.
  • Spike the sample with the internal standard/surrogate solution.
  • Initiate the automated P&T-GC-MS sequence.
  • At the end of the run, identify the tracer by its retention time and mass spectrum. Quantify using the calibration curve.

6. Quality Control (Self-Validation)

  • Method Blank: Analyze a reagent water blank with each batch to ensure no system contamination.
  • Laboratory Control Sample (LCS): Analyze a reagent water sample spiked with a known concentration of the tracer to verify the accuracy of the method.
  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Spike two aliquots of a field sample to assess matrix effects and method precision.
  • Surrogate Recovery: Monitor the recovery of surrogate compounds in every sample to ensure proper analytical performance.

Section 4: Visualizing the Workflow

A robust experimental design is critical for a successful tracer study. The following diagram illustrates the logical flow from planning to final interpretation.

G cluster_0 Phase 1: Planning & Design cluster_1 Phase 2: Field Implementation cluster_2 Phase 3: Laboratory Analysis cluster_3 Phase 4: Data Interpretation & Reporting P1 Define Study Objectives (e.g., flow path, velocity) P2 Site Characterization (Hydrogeology) P1->P2 P3 Tracer Selection (e.g., Halogenated Alkane) P2->P3 P4 Injection & Monitoring Plan Development P3->P4 F1 Background Sampling (Establish Baseline) P4->F1 Execute F2 Tracer Injection (Controlled Release) F1->F2 F3 Downstream Sampling (Time-Series Collection) F2->F3 F4 Sample Preservation (Store at <=6 °C) F3->F4 L1 P&T-GC-MS Analysis (Protocol Section 3) F4->L1 Analyze L2 Data Acquisition (Chromatograms & Spectra) L1->L2 L3 Quantification (Using Calibration Curve) L2->L3 L4 Quality Control Review (Blanks, LCS, Spikes) L3->L4 D1 Generate Breakthrough Curve (Concentration vs. Time) L4->D1 Interpret D2 Calculate Transport Parameters (Velocity, Dispersion) D1->D2 D3 Interpret Results in Hydrogeological Context D2->D3 D4 Final Report Generation D3->D4

Caption: Workflow for a groundwater tracer study using halogenated compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Process Development Chemists

Introduction

The synthesis of highly halogenated alkanes, such as 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane, presents a unique set of challenges due to the complex interplay of regio- and stereoselectivity, as well as the potential for numerous side reactions. This guide is designed to serve as a comprehensive technical support resource for researchers encountering low yields or other difficulties in the synthesis of this and structurally related compounds.

It is important to note that as of our latest literature review, a standardized, high-yield synthesis for this compound has not been widely reported. Therefore, this guide is based on established principles of halogenation chemistry and provides troubleshooting strategies for a plausible, yet hypothetical, synthetic route. The proposed synthesis involves the free-radical addition of a bromine and chlorine source to a fluorinated butene precursor.

Troubleshooting Guide: Addressing Low Yields

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.

Question 1: My reaction is not proceeding to completion, and I have a significant amount of unreacted starting material. What are the likely causes and how can I address this?

Answer:

Incomplete conversion is a common issue in free-radical halogenation reactions. The primary causes are often related to insufficient radical initiation, radical quenching, or suboptimal reaction conditions.

Possible Causes and Solutions:

  • Insufficient Radical Initiation: Free-radical reactions require an initiator to start the chain reaction. If the initiator is not present in a sufficient concentration or is not being activated properly, the reaction will not proceed efficiently.

    • Troubleshooting Steps:

      • Increase Initiator Concentration: Gradually increase the molar ratio of the radical initiator (e.g., AIBN, benzoyl peroxide) relative to the starting material.

      • Ensure Proper Activation: If using a photo-initiator, ensure the light source has the correct wavelength and intensity. For thermal initiators, confirm that the reaction temperature is appropriate for its decomposition half-life.

  • Radical Quenching: Certain impurities, such as oxygen or inhibitors present in the starting material or solvent, can quench the radical chain reaction.

    • Troubleshooting Steps:

      • Degas the Solvent: Before starting the reaction, thoroughly degas the solvent by bubbling an inert gas (e.g., argon or nitrogen) through it or by using freeze-pump-thaw cycles.

      • Purify Starting Materials: Ensure that the starting alkene is free from polymerization inhibitors, which are often added for storage. This can typically be achieved by passing the alkene through a column of activated alumina or silica gel.

  • Suboptimal Reaction Temperature: The rate of a chemical reaction is highly dependent on temperature.

    • Troubleshooting Steps:

      • Optimize Temperature: Systematically vary the reaction temperature to find the optimal balance between reaction rate and the stability of the reactants and products.

Experimental Protocol: Optimizing Initiator Concentration

  • Set up a series of parallel reactions in small-scale reaction vessels.

  • Keep the concentrations of the alkene, halogenating agent, and solvent constant across all reactions.

  • Vary the molar equivalent of the radical initiator (e.g., 0.01, 0.05, 0.1, 0.2 equivalents).

  • Run the reactions for a fixed period and then analyze the reaction mixture by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) to determine the conversion rate.

  • Plot the conversion rate against the initiator concentration to identify the optimal loading.

Workflow for Troubleshooting Incomplete Conversion

Caption: Troubleshooting workflow for incomplete reactions.

Question 2: My reaction is producing a complex mixture of isomers and byproducts, making purification difficult. How can I improve the selectivity of the reaction?

Answer:

The formation of multiple products is a hallmark of many free-radical reactions due to the high reactivity and low selectivity of the radical intermediates. Improving selectivity requires careful control of the reaction conditions and choice of reagents.

Possible Causes and Solutions:

  • Lack of Regioselectivity: The addition of the bromine and chlorine atoms across the double bond can occur in different orientations, leading to constitutional isomers. The regioselectivity is influenced by the stability of the radical intermediate formed.

    • Troubleshooting Steps:

      • Choice of Halogenating Agent: The choice of the source for bromine and chlorine can significantly impact the reaction's selectivity. For example, using N-bromosuccinimide (NBS) in the presence of a chloride source might offer different selectivity compared to using BrCl directly.

      • Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to different products. A systematic screen of solvents with varying polarities is recommended.

  • Formation of Byproducts: Besides isomeric products, other byproducts can form through side reactions like polymerization of the starting alkene or reaction with the solvent.

    • Troubleshooting Steps:

      • Control of Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the halogenating agent can lead to over-halogenation, while an excess of the alkene can promote polymerization.

      • Use of Radical Traps: In some cases, adding a small amount of a radical trap can help to suppress unwanted side reactions, although this must be done carefully to avoid inhibiting the desired reaction.

Data Presentation: Solvent Effects on Regioselectivity

SolventDielectric ConstantProduct A : Product B Ratio
Carbon Tetrachloride2.260 : 40
Dichloromethane9.175 : 25
Acetonitrile37.585 : 15

Note: The data in this table is illustrative and represents a hypothetical outcome of a solvent screening experiment.

Question 3: I am struggling to purify the final product from the reaction mixture. What purification strategies are most effective for this type of compound?

Answer:

Purification of halogenated compounds can be challenging due to their similar physical properties (e.g., boiling points, polarities) and potential for decomposition on stationary phases.

Recommended Purification Techniques:

  • Fractional Distillation: If the boiling points of the desired product and the major impurities are sufficiently different, fractional distillation under reduced pressure can be an effective purification method. Reducing the pressure is crucial to avoid thermal decomposition of the product.

  • Preparative Gas Chromatography (Prep-GC): For small-scale purifications where high purity is required, Prep-GC is an excellent, albeit low-throughput, option.

  • Column Chromatography: While challenging, column chromatography on silica gel or alumina can be effective if the right solvent system is identified. It is advisable to use a non-polar eluent system to minimize interactions with the stationary phase.

Experimental Protocol: Fractional Distillation

  • Assemble a fractional distillation apparatus with a vacuum-jacketed column packed with a suitable material (e.g., Raschig rings, Vigreux indentations).

  • Attach a vacuum pump and a pressure gauge to the apparatus.

  • Slowly heat the distillation flask in an oil bath while gradually reducing the pressure.

  • Collect fractions at different temperature ranges and analyze each fraction by GC or NMR to determine the composition.

  • Combine the fractions containing the pure product.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A plausible route is the free-radical addition of a brominating and chlorinating agent (e.g., BrCl or a combination of NBS and a chloride source) to a suitable precursor like 3,3,4-trifluoro-1-butene.

Proposed Reaction Scheme

Proposed Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 3,3,4-Trifluoro-1-butene F₂HC-CFH-CH=CH₂ This compound F₂HC-CF(Br)-CH(Cl)-CH₂Br 3,3,4-Trifluoro-1-butene->this compound + Br-Cl Halogenating Agent Br-Cl Radical Initiator (AIBN) Radical Initiator (AIBN) Radical Initiator (AIBN)->this compound UV light or Heat UV light or Heat

Caption: A plausible synthetic route to the target compound.

Q2: What analytical techniques are best for monitoring the reaction and characterizing the product?

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the reaction progress, identifying byproducts, and confirming the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation and confirming the connectivity of the atoms in the final product.

Q3: Are there any specific safety precautions I should take when working with these types of compounds?

Yes. Halogenated organic compounds should be handled with care as they can be toxic and environmentally persistent. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for all reagents before use.

Technical Support Center: Purification of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane (CAS 378-13-2)[1][2][3]. This document is designed for researchers, scientists, and drug development professionals who are working with this complex halogenated alkane. The following troubleshooting guides and FAQs are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Core Principles of Purifying Halogenated Alkanes

Purifying this compound presents unique challenges due to its specific chemical nature. The presence of multiple halogen atoms (bromine, chlorine, and fluorine) on a short alkyl chain results in a high molecular weight and density, along with a specific polarity that can complicate standard purification protocols[4][]. The synthesis of such compounds often leads to a mixture of products, including isomers and compounds with varying degrees of halogenation, making the isolation of the desired pure substance a critical step[6][7][8][9].

This guide provides practical, field-tested advice to help you navigate these challenges, ensuring the integrity and purity of your compound for downstream applications.

Troubleshooting Guide & FAQs

Section 1: Impurity Identification and Removal

Q1: What are the likely impurities I should expect in a crude sample of this compound following synthesis?

The impurity profile of your crude product is highly dependent on the synthetic route employed. For halogenated alkanes, common synthetic methods like free-radical halogenation or electrophilic addition to alkenes can generate a variety of side products[8][9].

Common Impurities to Consider:

  • Isomers: Structural isomers where the positions of the halogens differ.

  • Over- or Under-Halogenated Analogs: Butanes with more or fewer halogen atoms than the target molecule.

  • Elimination Products: Alkenes formed by the loss of HBr or HCl, particularly if the reaction was conducted at elevated temperatures or in the presence of a base.

  • Unreacted Starting Materials: Residual reactants from the synthesis.

  • Solvent Residues: Traces of solvents used in the reaction or initial work-up.

Q2: My initial GC-MS analysis shows several peaks with similar retention times. How can I confidently identify my target compound?

Given the number of possible halogenated byproducts, co-elution in gas chromatography is a common issue.

Identification Strategy:

  • Mass Spectrometry (MS) Analysis: Carefully examine the mass spectrum of each peak. Your target compound, C₄H₄Br₂ClF₃, has a distinct molecular weight of approximately 304.33 g/mol [2][3][]. Look for the molecular ion peak and the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an almost 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl are in an approximate 3:1 ratio).

  • Comprehensive 2D GC (GCxGC): For very complex mixtures, GCxGC coupled with high-resolution time-of-flight mass spectrometry (HRTOF-MS) can provide excellent separation of fluorinated compounds from their hydrocarbon counterparts[10]. This technique arranges compounds based on their chain length and fluorine content in the two-dimensional chromatogram, aiding in reliable structural analysis[10].

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure and assessing the purity of your final product.

Q3: What is a reliable, general workflow for purifying my crude product?

A multi-step approach is generally most effective. This typically involves an initial wash to remove water-soluble impurities, followed by a bulk purification method like distillation, and potentially a final polishing step using column chromatography for high-purity requirements.

Below is a recommended general workflow:

Purification Workflow crude Crude Product wash Aqueous Wash (e.g., with NaHCO₃, brine) crude->wash dry Drying (e.g., with MgSO₄ or Na₂SO₄) wash->dry filter Filtration dry->filter bulk_purification Bulk Purification filter->bulk_purification distillation Fractional Distillation (Vacuum Recommended) bulk_purification->distillation For thermally stable compounds & boiling point differences chromatography Column Chromatography (Fluorinated Phase) bulk_purification->chromatography For complex mixtures or high purity needs analysis Purity Analysis (GC-MS, NMR) distillation->analysis chromatography->analysis pure_product Pure Product analysis->pure_product

General purification workflow for this compound.
Section 2: Distillation Troubleshooting

Q4: I am attempting to purify by fractional distillation, but the separation between my product and impurities is poor. What can I do?

Poor separation during fractional distillation is often due to operational parameters. The boiling point of this compound is reported to be around 70°C at atmospheric pressure[1][]. However, isomers may have very similar boiling points.

ParameterRecommendationRationale
Column Efficiency Use a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column).Increases the surface area for vapor-liquid equilibria, enhancing separation of compounds with close boiling points.
Reflux Ratio Maintain a slow distillation rate to ensure a high reflux ratio.This allows for better equilibrium to be established in the column, leading to a more efficient separation.
Heating Use a heating mantle with a stirrer for uniform heating of the distillation pot.Prevents bumping and localized overheating, which can lead to decomposition.
Insulation Insulate the distillation column and head.Minimizes heat loss to the environment, maintaining a consistent temperature gradient within the column.

Q5: I suspect my product is decomposing at its boiling point. How can I mitigate this?

Thermal decomposition is a significant risk for polyhalogenated alkanes[11]. The presence of multiple halogen atoms can make the molecule susceptible to degradation at elevated temperatures[11].

Solution: Vacuum Distillation

By reducing the pressure, you lower the boiling point of the compound, allowing for distillation at a lower, less destructive temperature. This is the most effective way to prevent thermal decomposition.

Section 3: Column Chromatography Troubleshooting

Q6: I am unable to separate my target compound from an impurity using a standard silica gel column. What are my alternatives?

Standard silica gel is often ineffective for separating structurally similar, moderately polar halogenated compounds. The interactions are often not specific enough to resolve close isomers or analogs.

Expert Recommendation: Fluorinated Stationary Phases

For the separation of fluorinated molecules, fluorinated silica phases are highly effective[12][13]. These phases leverage "fluorous-fluorous" interactions, where the retention of a compound is influenced by its fluorine content[12][14].

Q7: How do I select the appropriate fluorinated stationary phase and mobile phase?

The choice depends on the nature of your impurities.

Stationary PhaseKey CharacteristicsBest ForMobile Phase Guidance
Pentafluorophenyl (PFP) Contains a phenyl ring, offering π-π interactions in addition to fluorous interactions.Separating aromatic compounds, including those with halogenation[15].Standard reversed-phase solvents (e.g., acetonitrile/water, methanol/water).
Tridecafluoro (TDF) Higher fluorine content than PFP, leading to stronger fluorous interactions[12].Selectively retaining and separating compounds based on their degree of fluorination[12].Elution is based on solvent selectivity (fluorophobic vs. fluorophilic solvents)[12].

In general, the more fluorinated a molecule is, the more strongly it will be retained on a fluorinated column[12].

Troubleshooting_Chromatography start Poor Separation on Silica Gel check_polarity Are impurities structurally very similar (e.g., isomers)? start->check_polarity switch_phase Switch to a Fluorinated Stationary Phase (PFP or TDF) check_polarity->switch_phase Yes optimize_mobile Optimize Mobile Phase check_polarity->optimize_mobile No, different polarity switch_phase->optimize_mobile increase_fluorophilic Increase proportion of fluorophilic solvent to elute optimize_mobile->increase_fluorophilic Compound eluting too late increase_fluorophobic Increase proportion of fluorophobic solvent to retain optimize_mobile->increase_fluorophobic Compound eluting too early success Successful Separation increase_fluorophilic->success increase_fluorophobic->success

Decision tree for troubleshooting poor chromatographic separation.
Section 4: Product Stability and Handling

Q8: What are the best practices for storing purified this compound?

While specific stability data is limited, general principles for polyhalogenated alkanes should be followed to maintain purity[11].

Storage Recommendations:

  • Temperature: Store in a cool, dark place. Refrigeration is recommended.

  • Container: Use a tightly sealed, amber glass bottle to protect from light and moisture.

  • Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace oxygen and moisture.

Q9: Are there any materials or reagents I should avoid when handling this compound?

Yes. Avoid contact with:

  • Strong Bases (e.g., NaOH, KOH): These can induce dehydrohalogenation (elimination) reactions, leading to the formation of alkene impurities.

  • Reactive Metals (e.g., Sodium, Potassium, Magnesium): These can react with the carbon-halogen bonds.

  • Elevated Temperatures: As discussed, this can cause thermal decomposition[11].

By following these guidelines, you can effectively troubleshoot common issues in the purification of this compound and ensure the high quality of your final product.

References

Technical Support Center: Optimizing Substitutions on 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane (CAS 378-13-2)[1][2]. This guide is designed for researchers, medicinal chemists, and drug development professionals leveraging this versatile, polyhalogenated building block. The unique electronic and steric environment of this molecule presents both opportunities and challenges in synthetic chemistry. This document provides in-depth, field-proven insights to help you navigate these challenges and optimize your reaction conditions for successful and selective nucleophilic substitution reactions.

Understanding the Substrate: A Game of Selectivity

The key to successfully employing this compound lies in understanding the differential reactivity of its three carbon-halogen bonds. The molecule contains two primary C-Br bonds and one tertiary C-Cl bond, each with a distinct electronic and steric profile.

  • C1-Br Bond: This primary bromide is attached to a difluoromethylene (-CF2-) group. The two fluorine atoms are powerful electron-withdrawing groups, which significantly increases the electrophilicity of the C1 carbon. This makes it the most activated site for nucleophilic attack. The extreme polarization of the C-Br bond and the high stability of the resulting bromide leaving group further enhance its reactivity.[3]

  • C4-Br Bond: This is a standard primary alkyl bromide (-CH2Br). While it is a good site for SN2 reactions, it lacks the potent electronic activation seen at the C1 position.

  • C2-Cl Bond: This is a tertiary chloride. While tertiary halides can undergo SN1 reactions, the presence of three strongly electronegative atoms (F, Cl, and the CF2Br group) on or adjacent to the C2 carbon would severely destabilize any potential carbocation intermediate, making an SN1 pathway highly unfavorable. Furthermore, the C-Cl bond is stronger and chloride is a poorer leaving group than bromide.[4]

Therefore, the expected order of reactivity for nucleophilic substitution is: C1-Br > C4-Br >> C2-Cl . This inherent reactivity gradient is the foundation for achieving selective functionalization.

Caption: Predicted reactivity of halogen sites towards nucleophilic substitution.

Troubleshooting and FAQs

This section addresses common issues encountered during substitution reactions in a direct question-and-answer format.

Q1: My reaction shows low or no conversion to the desired product. What are the primary causes and how can I fix it?

A1: Low conversion is a frequent issue stemming from several potential factors. A systematic approach is crucial for diagnosis.

Causality & Explanation: The primary reasons for reaction failure are often related to reagent quality, reaction temperature, or an inappropriate choice of solvent. Polyhalogenated alkanes can be less reactive than their non-halogenated counterparts due to steric and electronic effects, sometimes requiring more forcing conditions.[5]

Troubleshooting Workflow:

cluster_reagent Step 1: Reagent Integrity cluster_conditions Step 2: Reaction Conditions cluster_solvent Step 3: Solvent Compatibility start Low / No Product Yield reagent_check Is the nucleophile fresh and active? Is the solvent anhydrous? start->reagent_check reagent_yes Yes reagent_check->reagent_yes reagent_no No reagent_check->reagent_no conditions_check Is the temperature adequate? reagent_sol Use fresh, high-purity nucleophile. Ensure solvent is rigorously dried. conditions_yes Yes conditions_check->conditions_yes conditions_no No conditions_check->conditions_no solvent_check Is the solvent optimal for SN2? (e.g., DMF, DMSO, Acetonitrile) conditions_sol Gradually increase temperature (e.g., in 10-20°C increments). solvent_no No solvent_check->solvent_no end_node Reaction Optimized solvent_check->end_node Yes solvent_sol Switch to a polar aprotic solvent to accelerate SN2 kinetics.

Caption: Troubleshooting workflow for low or no product yield.

Step-by-Step Protocol:

  • Verify Reagent Activity: Use a fresh source of your nucleophile. If using a salt (e.g., NaN3, K2CO3), ensure it is finely powdered and dried under vacuum.

  • Ensure Anhydrous Conditions: The presence of water can protonate nucleophiles, reducing their efficacy. Use freshly distilled, anhydrous solvents.

  • Optimize Temperature: Start the reaction at room temperature and monitor by TLC or GC/MS. If no reaction occurs after several hours, gradually increase the temperature to 40°C, 60°C, and then 80°C.

  • Select an Appropriate Solvent: For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are superior as they solvate the cation but not the nucleophile, increasing its reactivity.

Q2: I'm getting a mixture of mono- and di-substituted products. How can I achieve selective mono-substitution at the C1 position?

A2: Achieving selective mono-substitution requires precise control over stoichiometry and reaction conditions to leverage the inherent reactivity difference between the C1-Br and C4-Br positions.

Causality & Explanation: Because the C1-Br bond is significantly more reactive than the C4-Br bond, mono-substitution can be favored by using the nucleophile as the limiting reagent. Once the first substitution occurs at C1, the remaining C4-Br is less activated, allowing for the reaction to be stopped before significant di-substitution occurs.

ParameterFor Selective Mono-substitution (at C1)For Di-substitution
Stoichiometry (Substrate:Nucleophile) 1 : 0.9 - 1.051 : 2.2 - 2.5
Temperature Low to moderate (e.g., 25-50°C)Moderate to high (e.g., 60-100°C)
Reaction Time Monitor closely and quench upon consumption of starting materialDrive to completion
Nucleophile Addition Slow addition of nucleophileAdd all at once

Step-by-Step Protocol for Selective Mono-substitution:

  • Setup: Dissolve 1.0 equivalent of this compound in a suitable anhydrous polar aprotic solvent (e.g., acetonitrile).

  • Nucleophile Preparation: In a separate flask or addition funnel, dissolve 0.95 equivalents of the nucleophile.

  • Slow Addition: Add the nucleophile solution dropwise to the substrate solution at room temperature over 1-2 hours.

  • Monitoring: Monitor the reaction progress every 30 minutes using TLC or GC. The goal is to see the starting material spot disappear, with minimal formation of the higher-Rf di-substituted product.

  • Quench: As soon as the starting material is consumed, quench the reaction by pouring it into cold water or a suitable buffer to prevent further reaction.

  • Workup & Purification: Proceed with standard extraction and chromatographic purification to isolate the mono-substituted product.

Q3: My reaction is producing significant amounts of elimination byproducts. How can I minimize these?

A3: Elimination is a common side reaction, especially with basic or sterically hindered nucleophiles. Minimizing it requires careful selection of the nucleophile and reaction conditions.

Causality & Explanation: Strongly basic nucleophiles (e.g., alkoxides, hydroxides) can act as bases, abstracting a proton from the carbon adjacent to a leaving group, leading to an E2 elimination. This is more prevalent at higher temperatures.

Strategies to Minimize Elimination:

  • Choose a Less Basic Nucleophile: Opt for nucleophiles that are strong nucleophiles but weak bases. Examples include azide (N3⁻), cyanide (CN⁻), halides (I⁻, Br⁻), and thiolates (RS⁻).

  • Lower the Reaction Temperature: Substitution reactions generally have a lower activation energy than elimination reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will favor substitution.

  • Avoid Sterically Hindered Nucleophiles: Bulky nucleophiles (e.g., potassium tert-butoxide) are more likely to act as bases and promote elimination.

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) are generally preferred as they favor the SN2 pathway over E2.[6]

Safety & Handling

Q: What are the primary safety concerns when handling this compound?

A: As with any polyhalogenated compound, appropriate safety precautions are mandatory.

  • Irritant: The compound is irritating to the eyes, respiratory system, and skin.[1][7]

  • Handling: Always handle this chemical in a well-ventilated fume hood. Wear suitable personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.

References

Handling and storage of thermally sensitive 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane

A Guide to Safe Handling, Storage, and Troubleshooting for Thermally Sensitive Halogenated Alkanes

Welcome to the technical support guide for this compound (CAS No. 378-13-2). As a Senior Application Scientist, I've designed this resource to provide researchers, chemists, and drug development professionals with practical, in-depth guidance. This molecule's utility in synthesis is matched by its sensitivity, particularly to thermal stress. This guide moves beyond simple instructions to explain the chemical principles governing its stability, ensuring the integrity of your experiments and the safety of your laboratory personnel.

While comprehensive experimental data on this specific compound is limited, this guide synthesizes information from safety data sheets, chemical principles of related halogenated alkanes, and supplier recommendations to provide a robust framework for its use.[1][2]

Section 1: Core Characteristics and Stability Profile

Before addressing handling and storage, it's crucial to understand the inherent properties of the molecule. Its structure, featuring a mix of carbon-halogen bonds, is key to its reactivity and thermal sensitivity.

Q1: What are the fundamental physicochemical properties of this compound?

The essential properties are summarized below. These values are critical for planning experiments, from calculating molar equivalents to predicting behavior in different solvent systems.

PropertyValueSource
CAS Number 378-13-2[3][4]
Molecular Formula C₄H₄Br₂ClF₃[3][5]
Molecular Weight 304.33 g/mol [3][4]
Boiling Point 70 °C (Predicted)[6]
Density 2.035 g/cm³ (Predicted)[6]

Q2: Why is this compound considered "thermally sensitive"?

The thermal sensitivity arises from the varying strengths of the carbon-halogen bonds within the molecule. The general hierarchy of bond strength in haloalkanes is C-F > C-Cl > C-Br.[7] The carbon-bromine bonds are the most labile and susceptible to homolytic cleavage (breaking to form two radicals) when exposed to heat or UV light.[8][9] This can initiate a cascade of degradation reactions. Furthermore, the potential for elimination reactions (forming alkenes by removing HBr or HCl) also increases with temperature. The supplier recommendation for "cold-chain transportation" strongly underscores this sensitivity.[10]

Section 2: Recommended Handling and Storage Protocols

Proper handling and storage are not merely best practices; they are essential for obtaining reliable and reproducible experimental results. Given the compound's nature, the primary goal is to mitigate thermal and light-induced degradation.

Q3: What are the ideal long-term storage conditions for this compound?

To maintain the compound's integrity, strict adherence to the following storage conditions is recommended. These are based on best practices for storing sensitive fluorinated and halogenated intermediates.[11][12]

ParameterRecommendationRationale
Temperature -20°C to 8°C (Refrigerated)Minimizes the rate of thermal decomposition by preventing the cleavage of weaker C-Br and C-Cl bonds.[12]
Atmosphere Inert (Argon or Nitrogen)Protects against oxidation and reactions with atmospheric moisture.[12] For long-term storage, backfilling the container with an inert gas is crucial.
Light Protect from light (Amber vial/bottle)Prevents photochemical reactions that can cleave halogen bonds, a common issue with bromo- and chloroalkanes.[12]
Container Tightly sealed, chemically compatibleUse original supplier packaging or containers made of glass or Teflon. Ensure a tight seal to prevent moisture ingress.[13]
Incompatibilities Store separately from strong acids, bases, oxidizing agents, and reducing agents.[14]Avoids potentially vigorous or explosive reactions.[15]

Q4: I need to use the compound in my experiment. What is the correct handling procedure to maintain its purity?

Maintaining the cold chain as much as possible during experimental setup is critical. The following workflow is designed to minimize exposure to ambient temperature and atmospheric contaminants.

G cluster_storage Cold Storage (-20°C) cluster_bench Fume Hood (Ambient Temp) cluster_reaction Reaction Setup Storage 1. Remove vial from freezer Thaw 2. Allow to equilibrate to room temperature in a desiccator (Prevents condensation) Storage->Thaw Weigh 3. Quickly weigh required amount into a tared, dry vessel under inert gas flow Thaw->Weigh Recap 4. Tightly recap primary container Weigh->Recap Dissolve 6. Immediately dissolve/dilute the dispensed reagent in pre-cooled, anhydrous solvent Weigh->Dissolve Flush 5. Flush headspace of primary container with Argon/Nitrogen Recap->Flush Return 8. Return primary container to freezer immediately Flush->Return Add 7. Add to reaction vessel Dissolve->Add

Caption: Recommended workflow for handling the thermally sensitive reagent.

Section 3: Troubleshooting Guide

Even with careful handling, issues can arise. This section addresses common problems and provides a logical framework for diagnosing them.

Q5: My reaction is yielding a complex mixture of byproducts, and I suspect the starting material. What should I do?

Unexpected results are often the first sign of reagent degradation. If you suspect the integrity of your this compound, follow this troubleshooting logic.

G Start Unexpected Reaction Outcome (Low yield, byproducts) CheckPurity Analyze stored starting material (GC-MS, ¹H NMR, ¹⁹F NMR) Start->CheckPurity Degradation Degradation Confirmed? (New peaks, color change) CheckPurity->Degradation NoDegradation Purity is High. Review other reaction parameters (Solvent, temp, other reagents) Degradation->NoDegradation No ReviewProtocols Purity is Low. Review storage and handling protocols. Procure a new batch of reagent. Degradation->ReviewProtocols Yes Implement Implement stricter handling: - Minimize time at RT - Use fresh anhydrous solvents - Ensure inert atmosphere ReviewProtocols->Implement

Caption: Decision tree for troubleshooting reagent-related reaction issues.

Q6: The material, which was initially colorless, has developed a yellow or brown tint. Is it still usable?

A color change is a strong visual indicator of decomposition. Halogenated compounds, particularly those containing bromine, can liberate elemental bromine (Br₂) upon degradation, which is reddish-brown. This is a clear sign that the material's purity has been compromised. It is strongly recommended to discard the discolored reagent and procure a fresh batch. Using it will likely lead to inconsistent and unpublishable results.

Q7: What are the likely decomposition products I might see on a GC-MS analysis?

Upon thermal or photochemical stress, you may observe products resulting from:

  • Dehydrohalogenation: Elimination of HBr or HCl to form various unsaturated C4 isomers.

  • Radical Recombination: If C-Br bond cleavage occurs, the resulting radicals can recombine in various ways, leading to dimers or other unexpected products.

  • Hydrolysis: Reaction with trace moisture can lead to the replacement of a halogen (most likely bromine) with a hydroxyl (-OH) group.[12]

Section 4: Safety and Personal Protection

Handling this compound requires adherence to standard laboratory safety protocols for hazardous chemicals.

Q8: What are the primary hazards and required Personal Protective Equipment (PPE)?

This compound is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[6][14] All work must be conducted in a properly functioning chemical fume hood.[11]

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles and face shield.Protects against splashes and vapors that cause eye irritation.[16]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Check manufacturer's breakthrough time.Prevents skin contact, as the compound is a skin irritant and harmful if absorbed.[6][16]
Body Protection Laboratory coat.Protects against incidental skin contact.[16]
Respiratory Not required if used in a fume hood.A fume hood provides adequate protection from inhaling harmful vapors.[11]

Q9: What is the correct procedure for spills and waste disposal?

  • Small Spills: Absorb the spill with an inert material like vermiculite or sand.[17] Place the contaminated material in a sealed, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the area immediately and contact your institution's emergency response team.

  • Waste Disposal: Dispose of unused material and contaminated items as hazardous chemical waste according to your institution's and local regulations.[14] Do not pour down the drain.

This guide provides a comprehensive framework for the safe and effective use of this compound. By understanding its inherent chemical properties and adhering to these protocols, you can ensure the integrity of your starting materials and the success of your research.

References

Navigating the Scale-Up of Reactions with 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The successful transition of a chemical reaction from laboratory scale to pilot plant or industrial production is a critical phase in chemical and pharmaceutical development. This guide, designed for professionals in the field, provides in-depth technical support for scaling up reactions involving 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane. As a highly functionalized and reactive building block, this compound presents unique opportunities and challenges. This document offers a comprehensive resource, structured as a technical support center, to navigate these complexities with a focus on safety, efficiency, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is primarily utilized as a telogen in radical telomerization reactions.[1] Its array of halogen atoms with differing reactivities makes it a versatile building block for the synthesis of complex fluorinated molecules.[2] These molecules are of significant interest in the development of pharmaceuticals, agrochemicals, and advanced materials due to the unique properties conferred by fluorine, such as enhanced metabolic stability and altered lipophilicity.[2]

Q2: What are the main safety concerns when handling this compound?

A2: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It is also irritating to the eyes, respiratory system, and skin.[4] Therefore, it is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

Q3: What are the key considerations when scaling up reactions with this compound?

A3: The primary considerations for scaling up reactions are effective heat management, control of reaction kinetics, and ensuring homogenous mixing. Due to the exothermic nature of many radical reactions, efficient heat dissipation is crucial to prevent runaway reactions. The rate of addition of reactants and initiators must be carefully controlled to maintain a steady reaction rate. Furthermore, adequate agitation is necessary to ensure uniform temperature and concentration throughout the reactor.

Q4: How can I purify the products obtained from reactions with this compound?

A4: Purification of the resulting fluorinated compounds can be challenging due to their unique physical properties. Common purification techniques include fractional distillation under reduced pressure, column chromatography on silica gel or alumina, and recrystallization. The choice of method will depend on the physical state, boiling point, and polarity of the product.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up of reactions involving this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Reaction Yield - Inefficient initiation of the radical reaction.- Suboptimal reaction temperature.- Presence of radical inhibitors (e.g., oxygen).- Incomplete conversion of starting materials.- Ensure the radical initiator is fresh and used at the correct concentration and temperature.- Optimize the reaction temperature to balance the rate of initiation and propagation against termination and side reactions.- Thoroughly degas all solvents and reactants prior to use.- Increase reaction time or consider a higher molar excess of one of the reactants.
Formation of Oligomers/Polymers (Telomerization) - High concentration of the alkene (taxogen) relative to the telogen (this compound).- Low concentration of the chain transfer agent.- Adjust the molar ratio of the alkene to the telogen. A higher excess of the telogen will favor the formation of the 1:1 adduct.[1]- If a chain transfer agent is used, ensure its concentration is sufficient to control the chain length.
Inconsistent Reaction Profile Upon Scale-Up - Inefficient heat transfer in the larger reactor.- Non-uniform mixing.- Different rates of reactant/initiator addition.- Ensure the reactor has an adequate surface area-to-volume ratio for efficient heat exchange. Consider using a jacketed reactor with a temperature control unit.- Use an appropriate stirrer and agitation speed to ensure homogeneity.- Maintain a consistent and controlled rate of addition for all reagents.
Difficult Product Isolation/Purification - Formation of a complex mixture of products.- Similar boiling points or polarities of the product and byproducts.- Optimize reaction conditions to improve selectivity towards the desired product.- Employ high-efficiency fractional distillation columns.- Explore different stationary and mobile phases for column chromatography. Consider using fluorous solid-phase extraction for highly fluorinated compounds.
Safety Concerns (e.g., Runaway Reaction) - Poor temperature control.- Uncontrolled addition of initiator or reactants.- Implement a robust temperature monitoring and control system. Have a cooling bath or quench solution readily available.- Add the initiator and highly reactive reagents slowly and in a controlled manner, monitoring the internal temperature closely.

Experimental Protocol: Radical Addition to an Alkene

This protocol describes a general procedure for the free-radical addition of this compound to a generic alkene, such as 1-octene.

Materials:

  • This compound

  • 1-Octene

  • AIBN (Azobisisobutyronitrile) or another suitable radical initiator

  • Anhydrous, degassed solvent (e.g., toluene, cyclohexane)

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and addition funnel

  • Temperature control unit

  • Inert gas supply

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reactor Setup: Assemble the reactor system under an inert atmosphere. Ensure all glassware is dry and free of contaminants.

  • Charging the Reactor: Charge the reactor with this compound and the chosen solvent. Begin stirring to ensure a homogenous solution.

  • Inerting the System: Purge the reactor with an inert gas (Nitrogen or Argon) for at least 30 minutes to remove any dissolved oxygen.

  • Heating: Heat the reactor contents to the desired reaction temperature (typically 70-90 °C for AIBN).

  • Reactant Addition: Slowly add a solution of 1-octene and AIBN in the reaction solvent to the reactor via the addition funnel over a period of 2-4 hours. The slow addition helps to control the reaction exotherm and maintain a low concentration of the alkene, which can minimize telomerization.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC or NMR.

  • Reaction Completion: Once the reaction is complete (typically after 4-8 hours), cool the reactor to room temperature.

  • Workup:

    • Remove the solvent under reduced pressure.

    • The crude product can be washed with a sodium bisulfite solution to remove any remaining initiator residues, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography.

Visualizing the Process

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Reactor Setup under Inert Atmosphere p2 Charge Reactor with Telogen and Solvent p1->p2 p3 Degas System p2->p3 r1 Heat to Reaction Temperature p3->r1 r2 Slow Addition of Alkene and Initiator r1->r2 r3 Monitor Reaction Progress r2->r3 r4 Cool to Room Temperature r3->r4 w1 Solvent Removal r4->w1 w2 Aqueous Wash w1->w2 w3 Drying w2->w3 p4 Purification (Distillation/Chromatography) w3->p4

Caption: Experimental workflow for the radical addition of this compound to an alkene.

Mechanistic Overview of Radical Addition

G Initiator Initiator (e.g., AIBN) Radical_Initiator 2 R• Initiator->Radical_Initiator Heat (Δ) Telogen_Radical •CF₂CFClCH₂CH₂Br Radical_Initiator->Telogen_Radical Br• abstraction Telogen BrCF₂CFClCH₂CH₂Br Adduct_Radical R'CH(•)CH₂CF₂CFClCH₂CH₂Br Telogen_Radical->Adduct_Radical + Alkene Alkene R'CH=CH₂ Product R'CH(Br)CH₂CF₂CFClCH₂CH₂Br Adduct_Radical->Product + Telogen - Telogen Radical

Caption: Simplified mechanism of the free-radical addition of this compound to an alkene.

References

Technical Support Center: Characterization Challenges of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide you with in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of characterizing the isomers of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane. The presence of multiple chiral centers and halogen atoms in this molecule presents unique analytical hurdles. This guide offers field-proven insights and systematic approaches to overcome these challenges.

Troubleshooting Guide

Problem: Poor Chromatographic Resolution and Co-elution of Isomers in Gas Chromatography (GC)

Question: My GC chromatogram of this compound shows a single broad peak, or peaks with significant shouldering, where I expect to see multiple isomers. How can I resolve these co-eluting isomers?

Answer: Co-elution of the diastereomers of this compound is a common challenge due to their similar boiling points and polarities.[1] A systematic approach to optimizing your gas chromatography (GC) method is crucial for achieving baseline separation.

Initial Assessment of Co-elution: Before optimizing your method, it's important to confirm that you indeed have a co-elution issue.[2] If you are using a mass spectrometer (MS) as a detector, you can:

  • Examine Mass Spectra Across the Peak: Acquire mass spectra at different points (the beginning, apex, and end) of the chromatographic peak.[1] If the mass spectra or the ion ratios change across the peak, it confirms the presence of more than one compound.[1]

  • Utilize Extracted Ion Chromatograms (EICs): Isomers may have similar mass spectra, but the relative abundances of certain fragment ions might differ slightly.[3] Plotting the EICs for unique fragment ions can reveal the presence of multiple, slightly offset peaks.[3]

Step-by-Step Troubleshooting Workflow for Co-elution:

  • GC Column Selection: The choice of the GC column is the most critical factor for separating structurally similar isomers.[1] For halogenated hydrocarbons, the stationary phase chemistry must be selective enough to differentiate between the isomers.[4][5]

    • Recommendation: Start with a mid-polarity stationary phase, such as one containing a significant percentage of cyanopropylphenyl. This can enhance separation based on dipole-dipole interactions. If co-elution persists, consider a more polar stationary phase.

  • Oven Temperature Program Optimization: The temperature program directly influences the separation. A fast temperature ramp can lead to insufficient separation.

    • Recommendation:

      • Lower the initial oven temperature to improve the resolution of early-eluting peaks.

      • Decrease the temperature ramp rate (e.g., from 10°C/min to 2-5°C/min) to allow more time for the isomers to interact with the stationary phase.

  • Carrier Gas Flow Rate Adjustment: The linear velocity of the carrier gas affects column efficiency.

    • Recommendation: Optimize the flow rate for your chosen carrier gas (Helium, Hydrogen, or Nitrogen) to be near its optimal linear velocity for maximum efficiency. Slower flow rates can sometimes improve the resolution of closely eluting compounds.

  • Injection Parameters:

    • Recommendation: Use a split injection to ensure a narrow sample band is introduced onto the column. A high split ratio can improve peak shape. Ensure the injector temperature is high enough to vaporize the sample completely without causing degradation.

Troubleshooting Workflow for Isomer Co-elution in GC

Caption: A systematic workflow for troubleshooting co-eluting isomers in GC.

Problem: Difficulty in Distinguishing Isomers by Mass Spectrometry (MS)

Question: The mass spectra of my separated isomers look nearly identical. How can I use MS to differentiate them?

Answer: While the electron ionization (EI) mass spectra of diastereomers can be very similar, subtle differences in fragmentation patterns can be used for differentiation. The presence of bromine and chlorine, with their characteristic isotopes, provides a unique signature.[6][7]

Key Isotopic Information:

  • Chlorine: Two major isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%), in a 3:1 ratio. Fragments containing one chlorine atom will show two peaks separated by 2 m/z units with a 3:1 intensity ratio.[7]

  • Bromine: Two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), in an approximately 1:1 ratio. Fragments with one bromine atom will have two peaks of nearly equal intensity separated by 2 m/z units.[7]

For a fragment containing one bromine and one chlorine atom, you would expect a cluster of peaks reflecting the combined isotopic abundances.

Strategies for Isomer Differentiation using MS:

  • Careful Analysis of Isotopic Patterns: The molecular ion region will be complex. For C₄H₄Br₂ClF₃, the presence of two bromine atoms and one chlorine atom will result in a characteristic cluster of isotopic peaks. While the overall pattern will be the same for all isomers, slight variations in the relative intensities of fragment ions may exist.

  • Focus on Low Abundance Fragment Ions: High-energy fragmentation pathways may be similar for all isomers. Look for lower-energy fragmentation pathways that may be more sensitive to stereochemical differences. This could result in unique, low-abundance fragment ions for each isomer.

  • Chemical Ionization (CI): If available, consider using chemical ionization. This softer ionization technique often results in a more abundant molecular ion and less fragmentation, which can help in confirming the molecular weight and may produce different adduct ions for different isomers.

Table 1: Predicted Isotopic Patterns for Key Fragments

Fragment IonIsotopes PresentExpected m/z Peaks and Approximate Ratios
[M]⁺ (C₄H₄Br₂ClF₃)⁺2 Br, 1 ClA complex cluster of peaks due to multiple combinations of ⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl.
[M-Br]⁺1 Br, 1 ClPeaks corresponding to the loss of a bromine atom will show a characteristic 3:1 chlorine isotopic pattern for each bromine isotope.
[M-Cl]⁺2 BrPeaks corresponding to the loss of a chlorine atom will show a 1:2:1 pattern for the two bromine atoms.
[M-Br-Cl]⁺1 BrPeaks will show the ~1:1 bromine isotopic pattern.
Problem: Ambiguous ¹H and ¹³C NMR Spectra

Question: My ¹H and ¹³C NMR spectra are very complex with significant signal overlap, making it impossible to assign peaks to specific isomers. What can I do?

Answer: Due to the structural similarity of the isomers, significant overlap in ¹H and ¹³C NMR spectra is expected.[8][9] The most powerful tool for characterizing these complex fluorinated molecules is ¹⁹F NMR spectroscopy.[10][11][12]

Why ¹⁹F NMR is Advantageous:

  • High Sensitivity: The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR experiments.[13]

  • Large Chemical Shift Dispersion: The chemical shift range for ¹⁹F is much larger than for ¹H, which significantly reduces the likelihood of signal overlap.[13] Even subtle differences in the electronic environment of the fluorine atoms in different isomers will result in well-resolved signals.[11][14]

  • Spin-Spin Coupling: ¹⁹F nuclei couple to ¹H and ¹³C nuclei, as well as to other ¹⁹F nuclei.[13] These coupling constants provide valuable structural information.

Recommended NMR Analysis Workflow:

  • Acquire a ¹D ¹⁹F NMR Spectrum: This will likely show distinct signals for each fluorine environment in each isomer present in the sample. The integration of these signals can provide the isomeric ratio.

  • Perform 2D Correlation Spectroscopy:

    • ¹H-¹⁹F HETCOR: This experiment correlates ¹H and ¹⁹F nuclei that are coupled, helping to assign ¹H signals that are obscured in the 1D spectrum.[10]

    • ¹³C-¹⁹F HETCOR: Similarly, this correlates coupled ¹³C and ¹⁹F nuclei, aiding in the assignment of the carbon backbone.

  • Utilize Advanced NMR Techniques: For very complex mixtures, more advanced techniques that use ¹⁹F as a spectroscopic spy can be employed for complete structure elucidation without physical separation.[10][15]

NMR Analysis Workflow for Complex Fluorinated Isomers

NMR_Workflow start Start: Complex Isomer Mixture nmr_1d_f19 Step 1: Acquire 1D ¹⁹F NMR Observe distinct signals for each isomer start->nmr_1d_f19 isomer_ratio Determine Isomeric Ratio from Integration nmr_1d_f19->isomer_ratio nmr_2d Step 2: Acquire 2D Correlation Spectra ¹H-¹⁹F and ¹³C-¹⁹F HETCOR nmr_1d_f19->nmr_2d assignments Assign ¹H and ¹³C Resonances Correlate to ¹⁹F signals nmr_2d->assignments structure_elucidation Complete Structural Elucidation assignments->structure_elucidation

Caption: A recommended workflow for NMR analysis of complex fluorinated isomers.

Frequently Asked Questions (FAQs)

Q1: How many isomers are expected for this compound?

A1: The molecule has two chiral centers (at C2 and the carbon bearing the two fluorine atoms, assuming it's C1, but the IUPAC name suggests C2 and C1). This gives rise to 2² = 4 possible stereoisomers, which exist as two pairs of enantiomers (diastereomeric to each other).

Q2: How can I definitively confirm the presence of co-eluting isomers?

A2: As mentioned in the troubleshooting guide, using a mass spectrometer as a detector for your GC is a powerful method.[1][3] By examining the mass spectra at different points across a single chromatographic peak, any change in the spectra or ion ratios is a strong indication of co-elution.[2] Additionally, if you have a diode array detector (for HPLC), peak purity analysis can be performed.[16]

Q3: What is the most reliable analytical technique to quantify the isomeric ratio?

A3: ¹⁹F NMR is often the most reliable method for quantification, provided the signals for each isomer are well-resolved.[12] The high sensitivity and large chemical shift dispersion of ¹⁹F NMR typically allow for baseline separation of signals from different isomers, and the integration of these signals provides a direct measure of their relative concentrations.[11][13] Gas chromatography with a flame ionization detector (FID) can also be used for quantification once a method that fully resolves the isomers has been developed.

Q4: How can I separate the enantiomers of a given diastereomer pair?

A4: Separating enantiomers requires a chiral environment.[17][18] This is typically achieved using chiral chromatography.[19]

  • Chiral Gas Chromatography (GC): This involves using a GC column with a chiral stationary phase (CSP), often based on cyclodextrin derivatives.[20][21]

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase to separate the enantiomers. Polysaccharide-based CSPs are common.

  • Supercritical Fluid Chromatography (SFC): SFC with a chiral stationary phase is also a powerful technique for enantioseparation.

Q5: What are the characteristic isotopic patterns for fragments containing both bromine and chlorine?

A5: The presence of both bromine (~1:1 ratio of ⁷⁹Br and ⁸¹Br) and chlorine (~3:1 ratio of ³⁵Cl and ³⁷Cl) results in a distinctive pattern.[6][7] For a fragment with one of each, you would see four main peaks. For example, for a hypothetical [CH₂BrCl]⁺ fragment, you would expect peaks at:

  • m/z corresponding to [CH₂⁷⁹Br³⁵Cl]⁺ (relative intensity ~3)

  • m/z+2 corresponding to [CH₂⁸¹Br³⁵Cl]⁺ and [CH₂⁷⁹Br³⁷Cl]⁺ (relative intensity ~4, as it's a combination of two possibilities)

  • m/z+4 corresponding to [CH₂⁸¹Br³⁷Cl]⁺ (relative intensity ~1) This results in a characteristic 3:4:1 ratio for the M, M+2, and M+4 peaks.

Experimental Protocols

Optimized GC-MS Method for Isomer Separation

This protocol provides a starting point for the separation of this compound isomers. Further optimization may be required based on your specific instrumentation.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • GC Column: A mid-polarity column, such as a (50%-cyanopropylphenyl)-methylpolysiloxane, 60 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 3°C/min to 180°C.

    • Hold at 180°C for 5 minutes.

  • Injector:

    • Temperature: 250°C.

    • Injection mode: Split (50:1 ratio).

    • Injection volume: 1 µL.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Source temperature: 230°C.

    • Quadrupole temperature: 150°C.

    • Scan range: m/z 40-400.

¹⁹F NMR Spectroscopy for Isomer Differentiation

This protocol outlines the acquisition of a standard ¹⁹F NMR spectrum.

  • Sample Preparation: Dissolve ~10-20 mg of the sample in 0.5 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: NMR spectrometer equipped with a broadband probe capable of detecting ¹⁹F.

  • Acquisition Parameters:

    • Experiment: Standard 1D ¹⁹F experiment with proton decoupling.

    • Frequency: Observe the ¹⁹F frequency of your spectrometer.

    • Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) is recommended initially to ensure all signals are captured.[22]

    • Pulse Angle: 30-45 degrees.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 64 or higher, depending on the sample concentration.

  • Processing:

    • Apply an exponential window function (line broadening of 0.3-0.5 Hz) before Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to an internal or external standard (e.g., CFCl₃ at 0 ppm).[23]

    • Integrate the well-resolved signals corresponding to each isomer.

References

Technical Support Center: Improving Regioselectivity in Reactions of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-dibromo-2-chloro-1,1,2-trifluorobutane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but complex polyhalogenated building block. Here, we address common challenges and questions regarding the regioselectivity of its reactions, providing in-depth explanations, troubleshooting advice, and detailed protocols to help you achieve your desired synthetic outcomes.

Introduction to the Reactivity of this compound

This compound (CAS No. 378-13-2) is a highly functionalized aliphatic compound offering multiple reaction sites.[1][2][3] The presence of two bromine atoms at the 1- and 4-positions, a chlorine atom at the 2-position, and three fluorine atoms on the C1 and C2 carbons creates a unique electronic and steric environment. Understanding the interplay of these factors is crucial for controlling regioselectivity in its reactions.

The strategic incorporation of fluorine and other halogens into organic molecules is a cornerstone of modern chemistry, influencing reactivity, stability, and biological activity.[4] This guide will help you navigate the nuanced reactivity of this specific polyhalogenated butane.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing which halogen atom reacts in this compound?

The regioselectivity of reactions involving this substrate is primarily governed by a combination of electronic and steric effects:

  • Bond Strength: The carbon-halogen bond strength increases in the order C-Br < C-Cl < C-F. Consequently, the carbon-bromine bonds are the most likely to undergo cleavage in many reactions, such as reductions and organometallic formations.

  • Electronic Effects: The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect). This effect is most pronounced at the C1 and C2 positions, influencing the polarization of the C-X bonds and the stability of potential intermediates (e.g., carbanions, radicals).

  • Steric Hindrance: The bulky halogen atoms and the trifluorinated C1 and C2 positions can sterically hinder the approach of reagents. The accessibility of each reaction site will depend on the size of the nucleophile, base, or catalyst used.

Q2: In a dehalogenation reaction, which bromine is more likely to be removed?

Predicting the preferential removal of the bromine at C1 versus C4 depends on the reaction mechanism.

  • Reductive Dehalogenation (e.g., with Zn, Mg): In a reaction aiming to form a cyclobutane derivative or a diene, both bromines are targeted. However, if a monodebromination is the goal, the relative stability of the resulting intermediate will be key. A radical or carbanion at the C4 position is generally more stable than at the highly fluorinated C1 position.

  • Elimination Reactions (e.g., with a strong base): Base-induced elimination to form an alkene will depend on the availability of an abstractable proton and the stability of the resulting double bond.

Q3: Can I selectively substitute the chlorine atom while leaving the bromine atoms intact?

Selective substitution of the chlorine atom is challenging due to the higher reactivity of the C-Br bonds. However, it might be achievable under specific conditions that favor substitution at a tertiary, halogenated carbon. The use of soft nucleophiles in polar aprotic solvents could potentially favor substitution at the more electron-deficient C2 position, but competing reactions are likely. Careful optimization of reaction conditions, including temperature, solvent, and nucleophile choice, is essential.

Troubleshooting Common Issues

Problem Potential Cause(s) Troubleshooting Suggestions
Low or no conversion - Insufficiently reactive reagents.- Reaction temperature is too low.- Steric hindrance preventing reagent access.- Switch to a more reactive metal (e.g., Mg instead of Zn for dehalogenation).- Gradually increase the reaction temperature while monitoring for side product formation.- Use a smaller, less sterically hindered nucleophile or base.
Formation of a complex mixture of products - Lack of regioselectivity.- Multiple reaction pathways are competing (e.g., substitution vs. elimination).- Over-reaction or side reactions.- Lower the reaction temperature to favor the kinetically controlled product.- Change the solvent to influence reaction pathways (e.g., polar protic vs. aprotic).- Use a more selective reagent (e.g., a milder reducing agent).- Carefully control the stoichiometry of the reagents.
Desired regioisomer is the minor product - The thermodynamically more stable isomer is being formed.- Steric or electronic factors favor the formation of the undesired isomer.- To favor the kinetic product, use a strong, bulky, non-nucleophilic base at a low temperature.- Modify the substrate to block the undesired reaction site if possible.- Explore different catalytic systems that may favor the desired regioselectivity.

Experimental Protocols

Protocol 1: Regioselective Monodebromination (Hypothetical)

This protocol is a starting point for the selective removal of one bromine atom, likely at the C4 position, based on general principles of reactivity.

Objective: To synthesize 1-bromo-3-chloro-3,4,4-trifluorobutane.

Reaction Scheme:

Step-by-Step Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a stoichiometric amount of a mild reducing agent (e.g., 1.1 equivalents of tributyltin hydride with a radical initiator like AIBN).

  • Dissolve the reducing agent in a suitable degassed solvent (e.g., toluene or benzene).

  • Slowly add a solution of this compound (1 equivalent) in the same solvent to the reaction mixture at room temperature.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, quench the reaction carefully (e.g., with aqueous KF for tributyltin hydride).

  • Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Rationale: The C-Br bond is weaker than the C-Cl bond. A radical intermediate at the C4 position is expected to be more stable than at the electron-deficient C1 position, thus favoring the reduction at C4.

Protocol 2: Synthesis of a Fluorinated Butadiene (Hypothetical)

This protocol outlines a potential route to a valuable fluorinated diene via dehalogenation.

Objective: To synthesize 2-chloro-1,1,2-trifluorobuta-1,3-diene.

Reaction Scheme:

Step-by-Step Procedure:

  • Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.

  • In a three-necked flask under a nitrogen atmosphere, suspend the activated zinc (2.2 equivalents) in a suitable solvent (e.g., refluxing ethanol or DMF).

  • Add a solution of this compound (1 equivalent) in the same solvent dropwise to the zinc suspension.

  • Maintain the reaction at reflux and monitor its progress by GC-MS.

  • After completion, cool the reaction mixture and filter off the excess zinc.

  • Extract the filtrate with a low-boiling organic solvent (e.g., pentane).

  • Carefully remove the solvent by distillation to isolate the volatile diene product.

Rationale: Zinc-mediated dehalogenation is a common method for the synthesis of alkenes from 1,2-dihalides and can be extended to 1,4-dihalides to form dienes.

Visualizing Reaction Pathways

Decision Tree for Optimizing Regioselectivity

G start Reaction Outcome Unsatisfactory prob1 Low Yield / No Reaction start->prob1 prob2 Poor Regioselectivity start->prob2 sub1 Increase Reactivity prob1->sub1 sub2 Modify Conditions prob2->sub2 sol1a More Reactive Reagent sub1->sol1a sol1b Increase Temperature sub1->sol1b sol1c Change Solvent sub1->sol1c sol2a Lower Temperature sub2->sol2a sol2b Use Bulky Reagent sub2->sol2b sol2c Change Catalyst/Ligand sub2->sol2c

Caption: A troubleshooting flowchart for regioselectivity issues.

Conceptual Reaction Pathway

G A This compound B Monodebromination at C4 (Kinetic Product) A->B Mild Reductant C Monodebromination at C1 (Less Favored) A->C Harsher Conditions D Dehalogenation to Diene A->D Excess Metal (e.g., Zn) E Substitution at C2 (Challenging) A->E Specific Nucleophile

Caption: Potential reaction pathways for the target molecule.

References

Technical Support Center: Safe Disposal of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane Waste

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Research and Development Professionals

As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical, safe laboratory application. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of scientific integrity and a non-negotiable aspect of ensuring the safety of yourself, your colleagues, and the environment. This guide provides a comprehensive, question-and-answer framework for the safe disposal of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane, a halogenated hydrocarbon that demands meticulous handling from acquisition to disposal.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling of this compound waste.

Q1: How must I classify waste containing this compound?

A: Any waste containing this compound must be classified as halogenated hazardous waste .[1][2] Due to the presence of bromine, chlorine, and fluorine atoms, it falls into a specific regulatory category that is distinct from non-halogenated organic waste. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), spent halogenated solvents are often categorized under waste codes such as F001 or F002.[3][4][5]

Q2: Can I dispose of minuscule amounts down the drain with water?

A: Absolutely not. The EPA and equivalent international bodies strictly prohibit the drain disposal of solvents.[2] Halogenated hydrocarbons are persistent in the environment and can be toxic to aquatic life. This practice is a serious compliance violation and poses a significant environmental risk.

Q3: What is the mandatory Personal Protective Equipment (PPE) when handling this waste?

A: When handling this compound in any form, including its waste, you must wear:

  • Eye Protection: Chemical safety goggles or a face shield.[6]

  • Hand Protection: Chemical-resistant gloves, such as Viton® or Barrier®. Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A laboratory coat, apron, or coveralls to prevent skin contact.[6] All handling of open containers must be performed within a certified chemical fume hood to prevent inhalation of vapors.[1]

Q4: Is it acceptable to mix this waste with other organic solvents like methanol or acetone?

A: No. You must keep halogenated and non-halogenated waste streams strictly separate.[1][6] There are two primary reasons for this:

  • Safety & Compatibility: Mixing different waste types can lead to unforeseen chemical reactions.

  • Disposal Cost & Logistics: The disposal process for halogenated waste is more complex and significantly more expensive than for non-halogenated waste.[1][2] Cross-contaminating a large volume of non-halogenated solvent with a small amount of a halogenated compound forces the entire volume to be treated as the more hazardous and costly waste stream.

Q5: Who is ultimately responsible for ensuring the proper disposal of this chemical?

A: The waste generator—meaning you, the researcher, and your institution—is legally responsible for the hazardous waste from "cradle to grave".[2] This responsibility does not end when the waste leaves your facility. It extends until its final, documented, and safe disposal by a licensed hazardous waste management company.

Section 2: Step-by-Step Waste Handling and Collection Protocol

This protocol provides a self-validating system for the safe accumulation and preparation of this compound waste for disposal.

Step 1: Risk Assessment and PPE Donning Before handling the waste, review the Safety Data Sheet (SDS). The compound is harmful if swallowed, inhaled, or comes into contact with skin, and it is an irritant to the eyes, skin, and respiratory system.[7][8][9] Don the appropriate PPE as specified in FAQ #3.

Step 2: Waste Segregation Confirm that the designated waste container is exclusively for halogenated waste. Never add acids, bases, oxidizers, or non-halogenated solvents to this container.[1]

Step 3: Container Selection and Labeling

  • Use a dedicated, leak-proof container made of a compatible material (e.g., polyethylene) that can be sealed tightly.[1][6]

  • As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) office.[1][2]

  • The label must clearly state: "Hazardous Waste," the full chemical name "this compound," and list any other chemical constituents and their estimated percentages. Also, mark the appropriate hazard characteristics (e.g., Toxic).[1]

Step 4: Waste Accumulation and Storage

  • Keep the waste container closed at all times, except when adding waste.[1]

  • Store the container in a designated Satellite Accumulation Area (SAA) within your laboratory.

  • The SAA must have secondary containment (e.g., a containment tray) to capture any potential leaks.[1]

Step 5: Arranging for Disposal

  • When the container is three-quarters full, or if you will no longer be generating this waste stream, arrange for pickup.

  • Contact your institution's EHS office or use their designated online system to request a waste collection.[1][6] Do not allow waste to accumulate beyond your laboratory's designated limits.

Experimental Workflow: Waste Disposal Pathway

G cluster_0 In-Lab Waste Handling cluster_1 Disposal Coordination cluster_2 Final Disposition A Step 1: Assess Risks Don Appropriate PPE B Step 2: Segregate Waste (Halogenated Only) A->B C Step 3: Prepare Container Attach Hazardous Waste Label B->C D Step 4: Accumulate Waste in Closed Container within Secondary Containment (SAA) C->D E Step 5: Container is 3/4 Full Request Pickup from EHS Office D->E Trigger F EHS Collects & Consolidates Waste E->F G Licensed Hazardous Waste Transporter F->G H Permitted Treatment, Storage, and Disposal Facility (TSDF) (e.g., High-Temperature Incineration) G->H

Caption: Workflow for the safe handling and disposal of halogenated waste.

Section 3: Troubleshooting Guide

Problem: "I accidentally mixed my this compound waste with acetone."

  • Solution: The entire mixture is now classified as halogenated hazardous waste. Label the container to reflect all chemical components and their estimated percentages. The presence of the halogenated compound dictates the disposal method. Inform your EHS office of the mixture.

Problem: "I noticed the waste container has a small leak."

  • Solution: Immediately address the situation.

    • Evacuate: Ensure non-essential personnel leave the immediate area.[6]

    • Ventilate: Ensure the chemical fume hood is operating and the area is well-ventilated.[6]

    • Contain: Wearing full PPE, contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials.[10]

    • Package: Place the absorbent material and the leaking container into a larger, sealable, and properly labeled container.

    • Decontaminate: Clean the spill area thoroughly.[6]

    • Report: Contact your EHS office immediately for guidance and to report the spill.[1]

Problem: "I am unsure of the exact concentration of the chemical in my waste solution."

  • Solution: You must provide a good-faith estimate. On the hazardous waste tag, list all known constituents and their approximate percentages. It is better to overestimate the concentration of the most hazardous component than to underestimate it. The principle is to ensure the disposal facility has an accurate understanding of the waste's character.

Section 4: Technical Deep Dive: The Rationale Behind the Rules

Why is Segregation of Halogenated Waste So Critical?

The requirement to separate halogenated from non-halogenated waste is grounded in the chemistry of its ultimate destruction. The most common disposal method for these compounds is high-temperature incineration.[11] When a compound like this compound is incinerated, the carbon and hydrogen are converted to CO₂ and H₂O. However, the halogen atoms (F, Cl, Br) are converted into acidic gases such as hydrogen fluoride (HF), hydrogen chloride (HCl), and hydrogen bromide (HBr).

These gases are highly corrosive and toxic. Therefore, disposal facilities that handle halogenated waste must be equipped with sophisticated "scrubber" systems. These systems neutralize the acidic gases, typically with a caustic solution, before they are released into the atmosphere. This specialized equipment makes the process far more expensive than the simple incineration of non-halogenated hydrocarbons. Mixing the two waste streams unnecessarily forces the entire volume through this costly process.[2]

Advanced Disposal Technologies

While incineration is standard, other technologies exist for dehalogenation. Molten Salt Oxidation (MSO), for instance, uses a bath of molten carbonate salt at high temperatures (around 1273 K) to oxidize the organic material to carbon dioxide while converting the halogens into stable alkali halide salts (e.g., NaCl, KBr).[12] Other research focuses on reductive dehalogenation, where chemical or biological processes replace halogen-carbon bonds with hydrogen-carbon bonds, rendering the molecule less toxic.[13][14][15] These methods, while promising for environmental remediation, are not used for routine laboratory waste disposal, which relies on the established collection and incineration pathway.

Section 5: Data Summary Table

PropertyValueSource(s)
Chemical Name This compound[16][17]
CAS Number 378-13-2[7][16][17]
Molecular Formula C₄H₄Br₂ClF₃[7][16][17]
Molar Mass 304.33 g/mol [7][17]
Boiling Point 70 °C[7]
Key Hazards Harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation. May cause respiratory irritation.[7][8][9]

References

Validation & Comparative

A Comparative Guide to C-Br vs. C-Cl Bond Reactivity in 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds within the complex polyhalogenated molecule, 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane. For researchers and drug development professionals, understanding the selective reactivity of such scaffolds is paramount for designing precise synthetic routes and creating novel molecular entities. This document moves beyond general principles, offering a nuanced perspective grounded in the specific electronic environment of the target molecule and proposing a clear experimental framework for validation.

Theoretical Framework: Beyond First Principles

An initial assessment of reactivity based on general organic chemistry principles would suggest a straightforward hierarchy. However, the heavy fluorine substitution in this compound introduces profound electronic effects that invert simple expectations.

General Principles of Carbon-Halogen Bond Reactivity

In nucleophilic substitution reactions, the reactivity of an alkyl halide (R-X) is predominantly governed by two factors: the carbon-halogen bond strength and the stability of the resulting halide anion (the leaving group).[1]

  • Bond Dissociation Energy (BDE): The C-Br bond is intrinsically weaker than the C-Cl bond. Breaking the C-Br bond requires less energy, thus favoring a lower activation energy for the reaction.[2][3][4]

  • Leaving Group Ability: A good leaving group is a weak base that is stable in solution. Bromide (Br⁻) is a weaker base than chloride (Cl⁻) because its conjugate acid, HBr, is stronger than HCl. This makes Br⁻ a better leaving group.[5][6][7]

These factors establish the universal reactivity trend for simple alkyl halides: R-I > R-Br > R-Cl > R-F .[1][8]

Bond TypeAverage Bond Dissociation Energy (kJ/mol)Leaving Group Ability
C-Cl 339 - 346[1]Good
C-Br 276 - 290[1]Excellent
The Decisive Influence of Fluorine Substitution

The subject molecule, with its Br-CF₂-CFCl-CH₂-CH₂-Br structure, contains three distinct carbon-halogen bonds, each with a unique electronic environment.

Figure 1: Structure of this compound highlighting the three distinct reactive sites.

The intense electron-withdrawing nature of fluorine atoms dramatically alters the reactivity profile. Research has shown that introducing fluorine atoms on the carbon bearing the leaving group (the α-carbon) significantly hinders the rate of Sₙ2 reactions.[9] This is attributed to the electrostatic repulsion between the lone pairs of the fluorine atoms and the incoming nucleophile.

This leads to a predicted reactivity order that defies simple BDE analysis:

  • Site C (C4-Br): This is a standard primary alkyl bromide. It is sterically accessible and lacks any deactivating fluorine substituents. It is predicted to be the most reactive site.

  • Site B (C2-Cl): While a C-Cl bond is stronger than a C-Br bond, this site is adjacent to only one deactivating fluorine atom. Its reactivity will be significantly reduced compared to a standard secondary alkyl chloride, but it is likely more reactive than Site A.

  • Site A (C1-Br): This C-Br bond is attached to a difluoromethyl (-CF₂-) group. The cumulative electrostatic repulsion and inductive effects from two α-fluorine atoms are expected to make this site the least reactive towards nucleophilic attack, despite the presence of the excellent bromide leaving group.[9]

Experimental Design: A Competitive Reactivity Protocol

To empirically validate the predicted reactivity hierarchy, a competitive reaction is proposed. By using a sub-stoichiometric amount of a nucleophile, we can selectively target the most reactive site. The Finkelstein reaction, which employs sodium iodide, is an ideal choice due to its simplicity and the clear difference in solubility between sodium iodide (soluble in acetone) and the resulting sodium bromide or chloride (insoluble), which helps drive the reaction.

Hypothesis

When this compound is treated with one equivalent of sodium iodide in acetone, the substitution will occur preferentially at the C4-Br bond (Site C), yielding 1-Bromo-4-iodo-2-chloro-1,1,2-trifluorobutane as the major product. The bonds at Site A and Site B will remain largely unreacted under these conditions.

Detailed Experimental Protocol

G cluster_0 Reaction Setup cluster_1 Monitoring & Workup cluster_2 Analysis start Dissolve Substrate (1 eq.) and NaI (1 eq.) in dry Acetone reflux Reflux at 50°C under N₂ atmosphere start->reflux monitor Monitor reaction progress via GC-MS (every 1 hour) reflux->monitor quench After 4h or consumption of starting material, cool to RT and quench with H₂O monitor->quench extract Extract with Diethyl Ether (3x) quench->extract dry Dry organic layer over MgSO₄, filter, and concentrate extract->dry analysis Analyze crude product by ¹H NMR, ¹⁹F NMR, and GC-MS dry->analysis identify Identify major product and quantify relative product distribution analysis->identify

Figure 2: Experimental workflow for the competitive Finkelstein reaction.

Materials:

  • This compound (Substrate)[10][11][12]

  • Sodium Iodide (NaI), dried

  • Anhydrous Acetone

  • Diethyl Ether

  • Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen line

Procedure:

  • Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.0 mmol).

  • Reagents: Add anhydrous acetone (20 mL) followed by dried sodium iodide (1.0 mmol, 1.0 eq.).

  • Reaction: Heat the mixture to reflux (approx. 50-55°C) with vigorous stirring.

  • Monitoring: At one-hour intervals, withdraw a small aliquot, quench with water, extract with diethyl ether, and analyze by GC-MS to monitor the consumption of the starting material and the formation of products.

  • Workup: Once the starting material is consumed or after a set time (e.g., 4 hours), cool the reaction to room temperature. A white precipitate of NaBr should be visible.

  • Extraction: Quench the reaction by adding 20 mL of deionized water. Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Analysis: Analyze the resulting crude oil by ¹H NMR, ¹⁹F NMR, and GC-MS to determine the structure of the major product and the relative ratio of any isomers formed.

Predicted Data and Interpretation

The experimental outcome is expected to strongly support the hypothesis. Analysis by GC-MS would reveal the disappearance of the starting material peak and the appearance of a new major peak with a higher molecular weight, corresponding to the substitution of one bromine atom with an iodine atom.

Expected Product Distribution:

Site of SubstitutionProduct StructurePredicted Yield (%)Rationale
Site C (C4-Br) Br-CF₂-CFCl-CH₂-CH₂-I> 90%Primary alkyl bromide with no α-fluorine deactivation.[1][8]
Site B (C2-Cl) Br-CF₂-CFI-CH₂-CH₂-Br< 5%Stronger C-Cl bond and deactivation from one α-fluorine atom.
Site A (C1-Br) I-CF₂-CFCl-CH₂-CH₂-Br< 1%Severe deactivation from two α-fluorine atoms outweighs better leaving group.[9]

NMR spectroscopy would be definitive. The substitution at C4 would lead to a characteristic upfield shift in the ¹H NMR spectrum for the methylene protons adjacent to the new C-I bond compared to the original C-Br bond.

Figure 3: Logical relationship of factors determining the reactivity at each site.

Conclusion and Synthetic Implications

For the molecule this compound, the reactivity of its carbon-halogen bonds is not dictated solely by bond dissociation energies. The primary C-Br bond at the C4 position is the most labile site for nucleophilic substitution due to its accessibility and the absence of deactivating substituents. Conversely, the C-Br bond at the C1 position, while possessing a good leaving group, is dramatically deactivated by the presence of two α-fluorine atoms.

This pronounced difference in reactivity is not a limitation but an opportunity. It allows for the selective functionalization of the C4 position, leaving the other two halogenated sites intact for subsequent, potentially harsher, reaction conditions. This orthogonal reactivity is a powerful tool for medicinal chemists and material scientists, enabling the precise and controlled construction of complex fluorinated molecules.

References

A Senior Application Scientist's Guide to Fluorination Strategies: Direct Agents vs. Fluoroalkyl Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1] For researchers and drug development professionals, selecting the appropriate fluorination strategy is a critical decision that impacts synthesis feasibility, efficiency, and scale-up potential. This guide presents a comparative analysis of two divergent strategies: the direct introduction of a single fluorine atom using classic fluorinating agents, and the installation of a complex fluoroalkyl moiety using a polyhalogenated building block, exemplified by 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane. We will explore the mechanistic underpinnings, substrate scope, and practical considerations of each approach, supported by established experimental protocols, to empower chemists to make informed strategic decisions in their synthetic endeavors.

Chapter 1: The Strategic Importance of Fluorine in Medicinal Chemistry

The unique physicochemical properties of fluorine have made it a "go-to" element for medicinal chemists. Its high electronegativity, combined with a van der Waals radius similar to hydrogen, allows it to serve as a bioisostere for a hydrogen atom or a hydroxyl group, often leading to enhanced target affinity. Furthermore, the strength of the carbon-fluorine bond can block sites of metabolism, increasing a drug candidate's in vivo half-life.[2][3] This has led to a dramatic increase in the prevalence of fluorinated compounds in approved pharmaceuticals.[[“]] The challenge, therefore, lies not in whether to use fluorine, but how to introduce it effectively.

Chapter 2: An Overview of Direct Fluorination Agents

Direct fluorination involves the replacement of a functional group, typically a hydroxyl or carbonyl group, with one or more fluorine atoms.[2] This approach is invaluable for fine-tuning the properties of a lead compound. The reagents are broadly classified by their mechanism.

Deoxofluorination Agents (Nucleophilic)

Reagents like Diethylaminosulfur Trifluoride (DAST) and its more thermally stable analogue, Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are the workhorses for converting alcohols to alkyl fluorides and carbonyls to geminal difluorides.[5][6]

  • Mechanism: The reaction proceeds via activation of the alcohol or carbonyl oxygen by the sulfur center, creating a good leaving group. A subsequent SN2 or SN1-like displacement by a fluoride ion completes the transformation.[3][7]

  • Applications: Widely used for primary, secondary, and tertiary alcohols, as well as aldehydes and ketones.[8][9]

  • Limitations: DAST is thermally unstable and can be hazardous on a large scale.[9][10] Both reagents are sensitive to moisture and can be incompatible with acid-labile functional groups.

Electrophilic Fluorination Agents

For substrates like enolates, enol ethers, or electron-rich aromatic rings, an electrophilic fluorine source is required. The most prominent and user-friendly reagent in this class is Selectfluor® (F-TEDA-BF₄).[1][11]

  • Mechanism: The mechanism can be complex and substrate-dependent, potentially involving a single-electron transfer (SET) pathway or a direct SN2 attack of the nucleophilic substrate on the N-F bond.[12][13]

  • Applications: Ideal for the α-fluorination of β-dicarbonyl compounds, stereoselective fluorination of enolates, and fluorination of activated aromatic systems.[14][15]

  • Advantages: Selectfluor is a stable, non-toxic, and easy-to-handle crystalline solid, making it a safer alternative to hazardous reagents like molecular fluorine.[1][16]

Chapter 3: The Building Block Approach with this compound

An alternative strategy involves incorporating a pre-fluorinated carbon skeleton into a molecule. This compound (referred to hereafter as DBCTF ) is a prime example of such a building block.[17][18][19] Unlike the agents above, DBCTF does not donate a single fluorine atom; instead, it provides a C₄H₄ClF₃- fragment.

  • Inherent Reactivity: DBCTF possesses two C-Br bonds, a C-Cl bond, and three C-F bonds.[20] The C-Br bonds are the most labile and serve as the primary reactive handles. The significant difference in bond dissociation energies makes selective reaction at the C-Br bonds feasible, likely through radical or organometallic pathways.

  • Proposed Application: Radical Addition: Polyhalogenated alkanes are well-known participants in radical addition reactions to alkenes, often initiated by peroxides, light, or a transition metal catalyst.[21][22] In this context, one of the bromine atoms of DBCTF would be abstracted to form a carbon-centered radical, which then adds across a C=C double bond. This strategy is particularly effective for achieving anti-Markovnikov addition.[23]

Chapter 4: Head-to-Head Comparison: Strategy vs. Strategy

The choice between direct fluorination and a building block approach is dictated by the synthetic goal. The following table provides a comparative framework to guide this decision.

FeatureDirect Fluorination (DAST, Selectfluor)Building Block Approach (DBCTF)
Synthetic Goal Introduction of one or two fluorine atoms at a specific site.Introduction of a complex fluoroalkyl moiety (-C₄H₄ClF₃).
Primary Mechanism Ionic (SN2, SN1, Electrophilic Addition).[3][12]Radical Chain Reaction or Organometallic Coupling.[21]
Key Substrates Alcohols, Aldehydes, Ketones, Activated C-H bonds.[10][14]Alkenes, Alkynes, Organometallic reagents.[24]
Bond Formed C-FC-C
Key Advantages Precise, late-stage modification of existing scaffolds. Extensive literature precedence.Rapid increase in molecular complexity and introduction of a unique fluorinated tail.
Key Limitations Limited to replacing existing functional groups. Reagent stability and safety concerns (esp. DAST).[9]Less predictable regioselectivity in some cases; requires development of specific reaction conditions.
Safety Profile Reagents can be toxic, corrosive, and/or thermally unstable.[25][26]Building block is a halogenated hydrocarbon, likely an irritant. Radical initiators require careful handling.[20]

Chapter 5: Validated Experimental Protocols

To provide a practical context, the following are representative, well-documented protocols for the strategies discussed.

Protocol 1: Deoxofluorination of an Alcohol using DAST

This procedure details the conversion of 4-Nitrobenzyl Alcohol to 4-Nitrobenzyl Fluoride, a classic example of deoxofluorination.

Methodology:

  • Dissolve 4-nitrobenzyl alcohol (153 mg, 1.0 mmol) in anhydrous dichloromethane (2.8 mL) in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution in an appropriate bath (e.g., dry ice/acetone).

  • Add DAST (144 µL, 1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1 hour. Monitor reaction progress by TLC.

  • Upon completion, carefully quench the reaction by adding it to a mixture of ice water (3 mL) and dichloromethane (10 mL).

  • Separate the layers and extract the aqueous phase with dichloromethane (3 x 5 mL).

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield 4-nitrobenzyl fluoride. Expected Yield: ~72%.

Causality Note: The reaction is initiated at low temperature to control the exothermic reaction between the alcohol and DAST.[10] Dichloromethane is a preferred solvent due to its inertness and ability to dissolve both the substrate and reagent.[10] The aqueous workup neutralizes any remaining DAST and hydrolyzes byproducts.

Protocol 2: Electrophilic Fluorination of a β-Dicarbonyl using Selectfluor

This protocol describes the monofluorination of a 1,3-dicarbonyl compound, a common transformation using Selectfluor.[15]

Methodology:

  • To a flask containing the 1,3-dicarbonyl substrate (1.0 mmol), add anhydrous acetonitrile (7 mL).

  • Add Selectfluor (0.17 mmol, 1.0 equivalent) to the solution under an inert atmosphere (e.g., argon).[27]

  • Stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a short plug of basic alumina to remove reagent byproducts.

  • Concentrate the filtrate under reduced pressure to obtain the crude monofluorinated product, which can be further purified by chromatography or recrystallization if necessary.

Causality Note: This reaction is typically run under neutral conditions, as the substrate is sufficiently acidic to react without a base.[15] Acetonitrile is a common solvent as it effectively dissolves both the organic substrate and the ionic Selectfluor reagent.[27] Filtering through basic alumina is an efficient method to remove the TEDA byproduct.

Protocol 3: Proposed Radical Addition of DBCTF to an Alkene

This is a representative protocol for the anti-Markovnikov addition of a polyhalogenated alkane to an alkene, adapted for DBCTF based on established principles of radical chemistry.[21][23]

Methodology:

  • In a quartz reaction vessel, combine a terminal alkene (e.g., 1-octene, 1.0 mmol) and DBCTF (1.2 mmol) in a suitable solvent like cyclohexane (10 mL).

  • Add a radical initiator, such as benzoyl peroxide or AIBN (0.1 mmol).

  • Degas the solution with nitrogen or argon for 15 minutes to remove oxygen, which can inhibit radical chain reactions.

  • Irradiate the stirred mixture with a UV lamp (if using photochemical initiation) or heat to an appropriate temperature (e.g., 80 °C for AIBN) for 12-24 hours.

  • Monitor the reaction by GC-MS or TLC for the disappearance of the starting alkene.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the resulting product by silica gel chromatography to isolate the 1:1 adduct.

Causality Note: The radical initiator generates initial radical species that abstract a bromine atom from DBCTF, initiating the chain reaction.[23] The regioselectivity is governed by the addition of the DBCTF-derived radical to the terminal carbon of the alkene, which generates the more stable secondary radical intermediate on the internal carbon.[22] This intermediate then abstracts a bromine from another molecule of DBCTF to propagate the chain.

Chapter 6: Safety, Handling, and Waste Disposal

Working with fluorinating agents and halogenated compounds requires stringent safety protocols.

  • General Precautions: Always work in a well-ventilated chemical fume hood.[28] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a flame-resistant lab coat, and compatible gloves.[26]

  • DAST and Deoxo-Fluor: These reagents are moisture-sensitive and can release highly toxic and corrosive hydrogen fluoride (HF). They should be handled with extreme care under an inert atmosphere. DAST has known thermal instability and should not be heated above 50 °C.[9]

  • Selectfluor: While significantly safer, it is a strong oxidizing agent and should not be mixed with highly oxidizable materials.[12]

  • Halogenated Solvents/Reagents: Polyhalogenated compounds should be handled with care, assuming they are irritants and potentially toxic.[20]

  • Spill & Exposure: In case of skin contact with any HF-generating compound, immediately flush with copious amounts of water for at least 15 minutes and apply calcium gluconate gel.[29] Seek immediate medical attention for any exposure.[29]

  • Waste Disposal: All fluorinated and halogenated waste must be collected in designated, sealed containers for proper disposal according to institutional and environmental regulations.[26][30]

Visualizations

Diagram 1: Decision Workflow for Fluorination Strategy

G start Define Synthetic Goal q1 Introduce a single F atom or a CF2 group? start->q1 Yes q2 Introduce a complex fluoroalkyl moiety? start->q2 Yes strategy1 Strategy: Direct Fluorination q1->strategy1 strategy2 Strategy: Building Block Approach q2->strategy2 sub_q1 What is the functional group to be replaced? strategy1->sub_q1 reagent3 DBCTF + Initiator strategy2->reagent3 Alkene / Alkyne reagent1 DAST / Deoxo-Fluor sub_q1->reagent1 Alcohol / Carbonyl reagent2 Selectfluor sub_q1->reagent2 Activated C-H

Caption: Decision tree for selecting an appropriate fluorination strategy.

Diagram 2: Generalized Mechanism of Deoxofluorination with DAST

G sub R-OH (Alcohol) intermediate [R-O-SF2-NEt2] (Activated Intermediate) sub->intermediate + DAST dast Et2N-SF3 (DAST) fluoride F⁻ product R-F (Alkyl Fluoride) intermediate->product + F⁻ (SN2) byproduct Et2N-S(O)F (Byproduct) intermediate->byproduct

Caption: Simplified mechanism for alcohol deoxofluorination using DAST.

Diagram 3: Proposed Radical Addition of DBCTF to an Alkene

G cluster_initiation Initiation cluster_propagation Propagation initiator R-O-O-R alkoxy_rad 2 R-O• initiator->alkoxy_rad Heat/hv dbctf_rad Br-R'• alkoxy_rad->dbctf_rad + DBCTF - R-O-Br dbctf Br-R'-Br (DBCTF) adduct_rad Br-R'-CH2-C•HR'' dbctf_rad->adduct_rad + Alkene alkene CH2=CHR'' product Br-R'-CH2-CH(Br)R'' (Product) adduct_rad->product + DBCTF product->dbctf_rad - (New Radical)

Caption: Proposed radical chain mechanism for DBCTF addition to an alkene.

References

A Comparative Guide to Polyhalogenated and Trifluoromethylated Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the strategic use of complex aliphatic building blocks, specifically those featuring trifluoromethyl groups and multiple halogen atoms, in the context of contemporary drug discovery. While the specific reagent 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane is not a widely documented synthon in medicinal chemistry literature, its structural motifs—a trifluoromethyl group and vicinal halo-substituents—represent a class of functionalities that are of high interest to researchers. This document, therefore, explores the foundational principles and compares synthetically accessible alternatives that leverage these powerful structural features to enhance the efficacy of therapeutic candidates.

The Strategic Imperative for Fluorine and Halogens in Drug Design

The introduction of fluorine and other halogens into drug candidates is a well-established strategy to modulate their physicochemical and pharmacological properties.[1][2][3] The trifluoromethyl (-CF3) group, in particular, is a privileged moiety in medicinal chemistry due to its unique combination of properties.[4][5][6]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to metabolic degradation by enzymes such as cytochrome P450.[7][8] Replacing a metabolically labile methyl or hydrogen group with a -CF3 group can significantly increase a drug's half-life.[4][5]

  • Lipophilicity and Permeability: The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.[4][7] This is a critical factor for drugs targeting the central nervous system.

  • Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.[4][7]

  • Bioisosterism: The trifluoromethyl group is often used as a bioisostere for a methyl or chloro group, allowing for the fine-tuning of steric and electronic properties of a lead compound.[1][5][9]

Similarly, other halogens like chlorine and bromine play a crucial role in drug design.[10] Beyond their steric and electronic effects, they can participate in halogen bonding (XB) , a highly directional non-covalent interaction between a halogen atom and a Lewis base.[11][12][13] This interaction is increasingly recognized and exploited for enhancing drug-target binding affinity.[2][12]

Caption: A diagram illustrating the halogen bond between a halogen atom (X) on a drug molecule and a Lewis basic atom (Y) on a biological target.

Comparative Analysis of Representative Building Blocks

Given the absence of specific data for this compound, we will compare more common and synthetically accessible building blocks that possess similar key features: a trifluoromethyl group and at least one halogen atom that can be used for further chemical modification.

Building Block Key Features Primary Applications in Drug Discovery Synthetic Accessibility Potential Advantages Potential Challenges
3,3,3-Trifluoropropene Trifluoromethyl group, double bond for functionalizationIntroduction of a trifluoromethylated propyl chain. Precursor for various heterocycles and functionalized side chains.HighVersatile for various transformations (e.g., hydrohalogenation, Heck coupling).Requires multi-step synthesis for more complex derivatives.
1-Bromo-3,3,3-trifluoropropane Terminal bromide for nucleophilic substitution, trifluoromethyl groupAttaching a trifluoromethylpropyl moiety to amines, phenols, thiols, etc.HighDirect installation of the desired side chain.Limited structural diversity without further modification.
Trifluoroacetone Derivatives (e.g., Bromotrifluoroacetone) Trifluoromethyl ketone, reactive halogenSynthesis of trifluoromethylated heterocycles (e.g., pyrazoles, oxazoles).[14][15][16]ModerateProvides a carbonyl handle for cyclization reactions.Can be challenging to handle due to reactivity and volatility.
Trifluoromethylated Alkynes Trifluoromethyl group, alkyne for "click" chemistry or other additionsRapid generation of diverse trifluoromethylated triazoles and other heterocycles.[14]Moderate to HighHigh efficiency and regioselectivity of click reactions.May require specific catalysts for certain transformations.

Experimental Protocol: Synthesis of a Trifluoromethylated Pyrazole

This protocol provides a general method for the synthesis of a trifluoromethyl-substituted pyrazole, a common heterocyclic scaffold in medicinal chemistry, using a trifluoromethylated building block. This exemplifies how such reagents are employed in practice.

Reaction: Condensation of a trifluoromethyl-β-diketone with hydrazine.

Materials:

  • 1,1,1-Trifluoro-2,4-pentanedione (a trifluoromethyl building block)

  • Hydrazine hydrate

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) in ethanol.

  • Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.0-1.2 eq) dropwise. A slight exotherm may be observed. Following the addition of hydrazine, add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure trifluoromethylated pyrazole.

Caption: A workflow for the synthesis of a trifluoromethylated heterocycle.

Conclusion and Future Perspectives

While a direct efficacy comparison involving this compound is not possible due to a lack of available data, the principles underpinning its structure are central to modern drug design. The strategic incorporation of trifluoromethyl groups and other halogens via versatile building blocks is a proven method for optimizing the ADME-Tox properties and biological activity of drug candidates.[2][4][17]

The development of novel, more complex fluorinated building blocks remains an active area of research.[18][19] As synthetic methodologies advance, we can expect the introduction of even more sophisticated reagents that allow for the precise, late-stage installation of polyfunctionalized, fluorinated aliphatic chains, providing medicinal chemists with an expanding toolkit to tackle challenging biological targets.

References

A Comparative Guide to the Synthesis of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. Halogenated organic compounds, particularly those containing fluorine, often exhibit unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical comparison of synthetic routes to 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane, a valuable fluorinated building block, benchmarked against the synthesis of structurally similar halogenated butanes. The methodologies, experimental data, and underlying chemical principles are detailed to empower researchers in selecting and optimizing synthetic strategies for their specific applications.

Introduction: The Significance of Fluorinated and Halogenated Butanes

Polyhalogenated butanes serve as versatile intermediates in organic synthesis, enabling the construction of complex molecular architectures. The target compound of this guide, this compound, possesses multiple reactive sites, making it a valuable precursor for the introduction of diverse functionalities. The presence of a trifluoromethyl group alongside bromine and chlorine atoms offers a unique combination of steric and electronic properties, which can be exploited in the design of novel agrochemicals and pharmaceuticals.

This guide will delve into the prevalent synthetic strategies for this class of compounds, primarily focusing on the addition of halogens to fluorinated butene precursors. We will explore the nuances of these reactions, including mechanistic considerations, reaction conditions, and achievable yields, to provide a clear and objective comparison.

Benchmarking Synthetic Performance: A Data-Driven Comparison

The efficiency and practicality of a synthetic route are paramount in a research and development setting. The following table summarizes key performance indicators for the synthesis of this compound and selected analogs, providing a quantitative basis for comparison.

Compound Starting Material Reaction Type Key Reagents Yield (%) Reference
1,2-Dibromo-4-chloro-1,1,2-trifluorobutane 4-Chloro-1,1,2-trifluoro-1-buteneElectrophilic AdditionBromine (Br₂)78[1]
trans-1,4-Dichloro-2-butene 1,3-ButadieneChlorinationChlorine (Cl₂)95[2]
1,4-Dichlorobutane 1,4-ButanediolChlorinationThionyl chloride (SOCl₂)Not specified[3]
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane 3-chloro-2-chloromethylprop-1-eneCyclopropanationBromoform (CHBr₃), NaOHNot specified[4]

Note: The synthesis of this compound is reported as yielding the 1,2-dibromo isomer. For the purpose of this guide, we will consider this the primary synthetic route to a compound with the same molecular formula and similar structural features.

In-Depth Analysis of Synthetic Methodologies

The synthesis of polyhalogenated butanes predominantly relies on the halogenation of unsaturated precursors. The choice of starting material and halogenating agent, as well as the reaction conditions, dictates the outcome and efficiency of the synthesis.

Synthesis of this compound via Electrophilic Addition

The synthesis of a close isomer, 1,2-Dibromo-4-chloro-1,1,2-trifluorobutane, proceeds through the electrophilic addition of bromine to 4-Chloro-1,1,2-trifluoro-1-butene.[1] This reaction is characteristic of the addition of halogens to alkenes.

Reaction Causality: The electron-rich double bond of the alkene acts as a nucleophile, attacking the bromine molecule. Bromine, being a polarizable molecule, develops an induced dipole upon approaching the alkene, rendering one bromine atom electrophilic. This initiates the addition reaction, typically proceeding through a cyclic bromonium ion intermediate to yield the vicinal dibromide. The presence of fluorine atoms on the double bond can influence the reactivity and regioselectivity of the addition.

Experimental Protocol: Synthesis of 1,2-Dibromo-4-chloro-1,1,2-trifluorobutane [1]

Materials:

  • 4-Chloro-1,1,2-trifluoro-1-butene

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve 4-Chloro-1,1,2-trifluoro-1-butene in dichloromethane in a reaction vessel equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine in dichloromethane dropwise to the stirred alkene solution. The characteristic red-brown color of bromine should disappear as the reaction progresses.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete conversion.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure 1,2-Dibromo-4-chloro-1,1,2-trifluorobutane.

Expected Yield: 78%[1]

Comparative Synthesis: Halogenation of Non-Fluorinated Butenes

To provide a benchmark, we will consider the synthesis of related non-fluorinated dihalobutanes.

1. Synthesis of trans-1,4-Dichloro-2-butene:

This compound is synthesized from 1,3-butadiene via a chlorination reaction with a reported yield of 95%.[2]

Reaction Causality: The reaction of a conjugated diene like 1,3-butadiene with chlorine can lead to both 1,2- and 1,4-addition products. The formation of the 1,4-adduct as the major product is often favored under thermodynamic control.

2. Synthesis of 1,4-Dichlorobutane:

A common laboratory preparation of 1,4-dichlorobutane involves the reaction of 1,4-butanediol with thionyl chloride.[3]

Reaction Causality: This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl groups of the diol are converted into good leaving groups by thionyl chloride, which are subsequently displaced by chloride ions.

Mechanistic Insights and Workflow Visualization

To better understand the synthetic transformations, the following diagrams illustrate the key reaction mechanisms and experimental workflows.

Electrophilic Addition of Bromine to a Fluoroalkene

G cluster_0 Step 1: Formation of Bromonium Ion cluster_1 Step 2: Nucleophilic Attack Alkene 4-Chloro-1,1,2-trifluoro-1-butene Bromonium Cyclic Bromonium Ion Intermediate Alkene->Bromonium Attack on Br₂ Bromonium_ion_2 Cyclic Bromonium Ion Br2 Br₂ Br2->Bromonium Br_ion Br⁻ Br2->Br_ion Heterolytic Cleavage Product 1,2-Dibromo-4-chloro-1,1,2-trifluorobutane Bromonium_ion_2->Product Br_ion_2 Br⁻ Br_ion_2->Product Backside Attack

Caption: Mechanism of electrophilic addition of bromine to a fluoroalkene.

General Experimental Workflow for Halogenation

G start Start: Dissolve Alkene in Solvent cool Cool Reaction Mixture (0-5 °C) start->cool add Slowly Add Halogen Solution cool->add react Stir at Room Temperature add->react quench Quench Excess Halogen react->quench wash Wash with Brine quench->wash dry Dry Organic Layer wash->dry concentrate Concentrate under Vacuum dry->concentrate purify Purify by Distillation/Chromatography concentrate->purify end Final Product purify->end

Caption: General experimental workflow for the halogenation of alkenes.

Conclusion and Future Outlook

The synthesis of this compound and its analogs is readily achievable through well-established halogenation reactions of unsaturated precursors. The electrophilic addition of bromine to 4-Chloro-1,1,2-trifluoro-1-butene provides a direct route to a closely related isomer with a good reported yield of 78%.[1] While this guide provides a foundational understanding and practical protocols, further optimization of reaction conditions, such as solvent, temperature, and catalyst use, can lead to improved yields and selectivity.

For researchers in drug development, the availability of robust synthetic methods for such halogenated building blocks is critical. The principles and experimental details outlined herein offer a solid starting point for the synthesis of these valuable compounds and for the exploration of their utility in the creation of novel therapeutic agents. Future research may focus on developing more stereoselective halogenation methods and exploring the derivatization of these polyhalogenated butanes to access a wider range of functionalized molecules.

References

Comparative study of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Synthesis and Comparative Analysis of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane Derivatives for Preclinical Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a halogenated hydrocarbon with potential applications in medicinal chemistry and materials science. We will explore its fundamental properties, propose synthetic pathways for its derivatives, and outline a rigorous experimental framework for their comparative evaluation. This document is intended for researchers, chemists, and professionals in drug development seeking to explore novel chemical entities.

Introduction: The Rationale for Exploring Complex Halogenated Butanes

The strategic incorporation of fluorine and other halogens into organic molecules is a cornerstone of modern drug discovery.[1][2][3] Fluorine, in particular, can significantly alter a molecule's pharmacokinetic and pharmacodynamic profile by modulating its lipophilicity, metabolic stability, and binding affinity to protein targets.[2][4] The subject of this guide, this compound, represents an intriguing, yet underexplored, scaffold. Its combination of bromine, chlorine, and fluorine atoms offers a rich platform for chemical modification and the potential for creating a diverse library of derivatives with unique physicochemical and biological properties.

Physicochemical Properties of the Parent Compound

A thorough understanding of the parent compound is critical before embarking on the synthesis of its derivatives. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 378-13-2[5][6][7]
Molecular Formula C₄H₄Br₂ClF₃[5][6][8]
Molecular Weight 304.33 g/mol [6][7]
Boiling Point 70 °C[5][]
Density 2.035 g/cm³[5][]
Refractive Index 1.462[5]

These properties suggest a dense, volatile, and non-polar compound, characteristic of polyhalogenated alkanes. The presence of multiple reactive sites—two C-Br bonds and one C-Cl bond—provides ample opportunity for synthetic diversification.

Proposed Synthetic Pathways and Derivative Design

The true value of this scaffold lies in the ability to selectively modify its structure to tune its properties. Below, we propose a synthetic workflow for generating a focused library of derivatives for comparative analysis.

General Synthetic Strategy

A plausible synthetic route to the parent compound and its derivatives could involve the halogenation of a suitable butene precursor, such as 4-chloro-1,1,2-trifluoro-1-butene. The addition of bromine across the double bond would yield the desired 1,2-dibromo-4-chloro-1,1,2-trifluorobutane, a constitutional isomer of our target compound.[10] Subsequent modifications can be envisioned from this or similar precursors.

Diagram: Proposed General Synthetic Workflow

G cluster_0 Synthesis of Precursor cluster_1 Synthesis of Parent Compound cluster_2 Derivative Synthesis start Butene Precursor precursor Halogenated Butene start->precursor Halogenation parent This compound precursor->parent Bromination/Isomerization derivative1 Nucleophilic Substitution (e.g., Azide, Amine) parent->derivative1 derivative2 Elimination Reactions parent->derivative2 derivative3 Coupling Reactions parent->derivative3

Caption: A generalized workflow for the synthesis of the parent compound and its derivatives.

Experimental Protocol: Synthesis of a Hypothetical Amino Derivative

This protocol describes a hypothetical nucleophilic substitution reaction to replace one of the bromine atoms with an amino group, a common transformation in medicinal chemistry to enhance solubility and introduce a key pharmacophore.

Objective: To synthesize 4-amino-1-bromo-2-chloro-1,1,2-trifluorobutane from this compound.

Materials:

  • This compound (1 eq.)

  • Sodium azide (1.2 eq.)

  • Dimethylformamide (DMF)

  • Triphenylphosphine (1.1 eq.)

  • Water

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • Azidation: Dissolve this compound in DMF. Add sodium azide and stir the mixture at room temperature for 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over magnesium sulfate, and concentrate under reduced pressure to obtain the crude azide intermediate.

  • Reduction: Dissolve the crude azide in a mixture of THF and water. Add triphenylphosphine and stir at 50 °C for 12 hours.

  • Purification: After the reduction is complete, concentrate the reaction mixture and purify the residue by column chromatography to obtain the desired amino derivative.

Rationale: This two-step, one-pot procedure is a standard and reliable method for converting alkyl halides to primary amines. The use of sodium azide followed by a Staudinger reduction is often preferred due to its mild reaction conditions and high functional group tolerance.

Framework for a Comparative Study

To systematically evaluate the potential of this compound class, a comparative study should be designed to assess key properties relevant to drug development.

Proposed Derivatives for Comparison
CompoundStructureRationale for Inclusion
Parent Compound C₄H₄Br₂ClF₃Baseline for comparison
Amino Derivative C₄H₅BrClF₃NIntroduction of a polar, basic group to improve aqueous solubility and provide a site for further functionalization.
Hydroxy Derivative C₄H₅BrClF₃OIntroduction of a hydrogen bond donor/acceptor to potentially enhance target binding.
Thiol Derivative C₄H₅BrClF₃SIntroduction of a nucleophilic group that can participate in covalent interactions with target proteins.
Key Performance Metrics and Experimental Protocols

The following table outlines the critical parameters to be evaluated and the corresponding experimental methods.

ParameterExperimental MethodRationale
Lipophilicity (LogP) Reverse-phase HPLCTo quantify the hydrophobicity of the compounds, which influences membrane permeability and solubility.
Aqueous Solubility Nephelometry or HPLC-based methodTo determine the solubility in physiological buffers, a critical factor for bioavailability.
Metabolic Stability Incubation with liver microsomes followed by LC-MS analysisTo assess the susceptibility of the compounds to enzymatic degradation, a key determinant of in vivo half-life.
Cytotoxicity MTT or CellTiter-Glo assay against a panel of cell linesTo evaluate the general toxicity of the compounds and establish a therapeutic window.

Diagram: Comparative Evaluation Workflow

G cluster_0 Compound Library cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME/Tox cluster_3 Data Analysis & SAR Parent Parent Compound LogP LogP Determination Parent->LogP Solubility Aqueous Solubility Parent->Solubility Metabolic Metabolic Stability Parent->Metabolic Cytotoxicity Cytotoxicity Parent->Cytotoxicity Amino Amino Derivative Amino->LogP Amino->Solubility Amino->Metabolic Amino->Cytotoxicity Hydroxy Hydroxy Derivative Hydroxy->LogP Hydroxy->Solubility Hydroxy->Metabolic Hydroxy->Cytotoxicity Thiol Thiol Derivative Thiol->LogP Thiol->Solubility Thiol->Metabolic Thiol->Cytotoxicity SAR Structure-Activity Relationship LogP->SAR Solubility->SAR Metabolic->SAR Cytotoxicity->SAR

Caption: A workflow for the comparative evaluation of the synthesized derivatives.

Conclusion and Future Directions

This compound presents a flexible and promising scaffold for the development of novel chemical entities. While this guide provides a foundational understanding and a proposed framework for a comparative study, the true potential of this compound class can only be unlocked through rigorous experimental investigation. The synthetic pathways and evaluation protocols outlined herein offer a starting point for researchers to explore the rich chemical space of polyhalogenated butanes and their derivatives. Future work should focus on expanding the derivative library and exploring their efficacy in relevant biological assays to identify potential lead compounds for further development.

References

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a paramount tool for enhancing pharmacological properties. The unique electronic and steric attributes of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth cost-benefit analysis of a specialized, polyhalogenated building block, 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane, in the context of synthesizing high-value fluorinated carbocycles. As a Senior Application Scientist, my objective is to offer not just a theoretical overview, but a practical, field-proven perspective on the utility and economic considerations of this reagent compared to potential alternatives.

Introduction to this compound: A Niche Reagent with Unique Potential

This compound (DBC-TFB) is a dense, non-flammable liquid with a boiling point of approximately 70°C.[1][] Its molecular architecture, featuring a trifluorinated carbon center and two bromine atoms at distal positions with differing reactivity, alongside a chlorine atom, makes it a compelling, albeit specialized, precursor for the synthesis of complex fluorinated molecules.[3] The primary synthetic application we will explore is its use in the construction of fluorinated five-membered carbocyclic rings through reductive cyclization.

It is important to note that while this compound is available from several suppliers in research quantities, it is not a large-scale commodity chemical.[1][][4][5] This has direct implications for its cost and availability for process development and large-scale synthesis, a key consideration for our analysis.

The Synthetic Utility of DBC-TFB: A Focus on Samarium(II) Iodide-Mediated Reductive Cyclization

A powerful application for polyhalogenated alkanes like DBC-TFB is in samarium(II) iodide-mediated intramolecular reductive cyclizations. This method is particularly effective for forming strained ring systems and has been widely used in natural product synthesis.[6]

Mechanistic Insights: A Tale of Two Halogens

The efficacy of the samarium(II) iodide (SmI₂) reaction hinges on the sequential single-electron transfer from two Sm(II) ions to the organic substrate.[7] The reaction with a polyhalogenated compound like DBC-TFB is initiated by the reduction of the most labile carbon-halogen bond. In this case, the C-Br bond is more easily reduced than the C-Cl bond. Furthermore, the C-Br bond at the less fluorinated C4 position is more susceptible to initial reduction than the C-Br bond at the highly fluorinated C1 position.

The proposed mechanism is as follows:

  • Initial Electron Transfer: A single electron is transferred from SmI₂ to the C4-Br bond, leading to its cleavage and the formation of a radical intermediate.

  • Second Electron Transfer and Organosamarium Formation: A second SmI₂ molecule rapidly reduces the radical to an organosamarium species.

  • Intramolecular Cyclization: The nucleophilic organosamarium intermediate then undergoes an intramolecular cyclization, displacing the bromide at the C1 position to form a five-membered ring.

  • Protonation: The resulting samarium enolate is protonated upon aqueous workup to yield the final fluorinated cyclopentane product.

dot graph "Samarium_Iodide_Mechanism" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="1,4-Dibromo-2-chloro-\n1,1,2-trifluorobutane"]; B [label="Radical Intermediate"]; C [label="Organosamarium Intermediate"]; D [label="Cyclized Samarium Enolate"]; E [label="Fluorinated Cyclopentane"];

A -> B [label="SmI₂ (1 e⁻)"]; B -> C [label="SmI₂ (1 e⁻)"]; C -> D [label="Intramolecular\nCyclization"]; D -> E [label="H⁺ Workup"]; }

Caption: Proposed mechanism for the SmI₂-mediated reductive cyclization of DBC-TFB.

Experimental Protocol: Synthesis of a Fluorinated Cyclopentane Derivative

Illustrative Protocol (Adapted from a similar synthesis[8]):

  • Preparation of Samarium(II) Iodide Solution: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), a 0.1 M solution of samarium(II) iodide in anhydrous tetrahydrofuran (THF) is prepared from samarium metal and iodine. The solution should be a deep blue color.

  • Reaction Setup: The SmI₂ solution is cooled to -78 °C in a dry ice/acetone bath.

  • Substrate Addition: A solution of this compound in anhydrous THF is added dropwise to the cooled SmI₂ solution over a period of 30 minutes.

  • Reaction Monitoring: The reaction progress is monitored by the disappearance of the blue color of the SmI₂ solution. The reaction is typically stirred at -78 °C for 2-4 hours.

  • Quenching: The reaction is quenched by the addition of a saturated aqueous solution of potassium sodium tartrate.

  • Workup: The mixture is allowed to warm to room temperature and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the fluorinated cyclopentane derivative.

Cost-Benefit Analysis: DBC-TFB in the Context of Alternatives

A comprehensive cost-benefit analysis requires a multi-faceted comparison of DBC-TFB with other potential starting materials for the synthesis of fluorinated five-membered rings.

Cost Comparison
ReagentSupplier Example(s)Price (USD)QuantityCost per Gram (USD)
This compound P212121 Store$47.005g$9.40
Samarium(II) iodide (0.1M in THF)Sigma-Aldrich, Thermo Fisher Scientific~$93.50 - $442.0025mL - 1LVaries with concentration and volume
Alternative Fluorinated Building Blocks (e.g., fluorinated dienes, cyclopropanes)VariousHighly variableResearch quantitiesOften >$50/g
Performance and Feasibility
FactorThis compoundAlternative Methods (e.g., cycloadditions, ring expansions)
Synthetic Convergence High - a single, albeit specialized, starting material.Can require multi-step synthesis of precursors.
Stereocontrol Potentially good, but may yield diastereomeric mixtures.Can be highly stereoselective with appropriate catalysts.
Reaction Conditions Cryogenic temperatures, inert atmosphere.Varies widely; some methods require high pressures or temperatures.
Scalability Limited by the availability and cost of the starting material.Often more established and scalable.
Yield Expected to be moderate to good based on analogous reactions.Highly variable depending on the specific method.
Risk and Safety Considerations

This compound is irritating to the eyes, respiratory system, and skin.[1] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood. Samarium(II) iodide is air and moisture sensitive and must be handled under an inert atmosphere.

Conclusion: A Niche Reagent for Specialized Applications

The cost-benefit analysis of using this compound in synthesis reveals a nuanced picture.

Benefits:

  • Unique Structural Motif: It provides a direct route to densely functionalized, fluorinated cyclopentanes that may be difficult to access through other methods.

  • Convergent Synthesis: The use of a single, highly functionalized building block can streamline a synthetic sequence.

Drawbacks:

  • High Cost and Limited Availability: The primary barrier to its widespread use is its high cost in research quantities and the uncertainty of its availability at a larger scale.

  • Lack of Extensive Data: The limited amount of published experimental data for this specific compound necessitates a degree of process development and optimization.

  • Specialized Reaction Conditions: The reliance on cryogenic temperatures and air-sensitive reagents adds to the operational complexity and cost.

Recommendation:

For researchers in the early stages of drug discovery, where the synthesis of novel, highly functionalized fluorinated scaffolds is a priority and cost is a secondary concern, this compound represents a valuable tool. The potential to rapidly access unique chemical space may justify the initial investment.

However, for drug development professionals focused on process optimization and large-scale synthesis, the high cost and limited availability of this reagent make it a less viable option at present. In such cases, exploring alternative, more established routes to similar fluorinated carbocycles, even if they involve more synthetic steps, is likely to be the more prudent and economically sound strategy.

Ultimately, the decision to employ this compound should be made on a case-by-case basis, carefully weighing the novelty of the target structure against the practical and economic realities of the synthetic route.

References

A Comparative Guide to the Environmental Impact of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of scientific advancement, the environmental footprint of the chemical reagents we employ is a critical consideration. This guide offers an in-depth environmental impact assessment of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane (CAS 378-13-2), a halogenated alkane utilized in specialized synthetic applications. Recognizing the significant data gaps for this specific compound, this document provides a comparative analysis against viable alternatives, grounded in established principles of environmental science and supported by standardized testing protocols. Our objective is to empower researchers with the knowledge to make informed, environmentally responsible decisions in the laboratory.

Understanding the Environmental Profile of this compound

This compound is a dense, non-flammable liquid with physical and chemical properties that make it a useful intermediate in organic synthesis.[1][2][3][4][5] However, its molecular structure—a butane backbone heavily substituted with bromine, chlorine, and fluorine—raises significant environmental concerns characteristic of halogenated hydrocarbons.

Ozone Depletion and Global Warming Potential: A Qualitative Assessment
  • Ozone Depletion Potential (ODP): The presence of both bromine and chlorine atoms strongly suggests a significant ODP. Bromine is recognized as being even more destructive to stratospheric ozone than chlorine on a per-atom basis.[6][7][8][9] Halogenated compounds containing these elements are known to undergo photolysis in the stratosphere, releasing reactive halogen radicals that catalytically destroy ozone molecules.[6][9][10] Therefore, it is highly probable that this compound would be classified as an ozone-depleting substance.

  • Global Warming Potential (GWP): Halocarbons are potent greenhouse gases, largely due to their ability to absorb infrared radiation and their long atmospheric lifetimes.[11][12] The carbon-fluorine bonds, in particular, are strong absorbers in the atmospheric window. While the exact atmospheric lifetime of this compound is unknown, its halogenated nature suggests it is likely to be persistent. Consequently, a high GWP can be anticipated.

Environmental Fate and Ecotoxicity: An Inferred Profile

The environmental fate of this compound is expected to be governed by its low water solubility and high density. If released into the environment, it would likely partition to soil and sediment.

  • Persistence and Biodegradation: Halogenated alkanes are generally resistant to biodegradation.[13] The presence of multiple halogen substituents shields the carbon backbone from microbial attack. Therefore, this compound is expected to be persistent in the environment.

  • Bioaccumulation: With a calculated LogP (octanol-water partition coefficient) that can be estimated to be in the range of 3-4 based on its structure, there is a potential for bioaccumulation in aquatic organisms.

  • Ecotoxicity: Halogenated organic compounds can exhibit toxicity to aquatic life.[13] While specific data for this compound is absent, related halogenated hydrocarbons have been shown to be harmful to various aquatic organisms.

Comparative Analysis of Alternatives

Given the probable adverse environmental profile of this compound, a comparative assessment with alternative chemical reagents is essential. The choice of an alternative will be application-specific, but we can compare classes of compounds that may serve similar functions in synthesis, such as solvents or building blocks.

Parameter This compound (Inferred) Aqueous Systems (e.g., Water) [14][15]Bio-based Solvents (e.g., Cyrene®, Dimethyl Carbonate) [15][16][17]Hydrofluoroolefins (HFOs)
Ozone Depletion Potential (ODP) High (due to Br and Cl)00Near Zero
Global Warming Potential (GWP) (100-year) High (inferred)0LowVery Low (<1 to <10)
Volatile Organic Compounds (VOCs) Likely a VOCNoVaries (often low)Yes
Toxicity Potential for aquatic and human toxicityLowGenerally lower toxicityLow toxicity
Biodegradability PersistentReadily biodegradableGenerally biodegradableVariable, often slow
Source PetrochemicalNaturalRenewable (biomass)Petrochemical

Data Presentation:

The table above summarizes the key environmental parameters. For this compound, the values are inferred based on its chemical structure. For the alternatives, representative data is provided. It is evident that aqueous systems and bio-based solvents offer significant environmental advantages in terms of ODP, GWP, and biodegradability. HFOs represent a significant improvement over traditional fluorinated compounds, though they are still of synthetic origin.

Experimental Protocols for Environmental Impact Assessment

To address the data gaps for this compound or any novel alternative, standardized experimental protocols are necessary. The following outlines key methodologies based on OECD Guidelines for the Testing of Chemicals, which are internationally recognized.[10][15][18][19][20]

Protocol for Determining Ready Biodegradability

For a poorly soluble compound like this compound, a standard ready biodegradability test such as the OECD 301D (Closed Bottle Test) or OECD 301F (Manometric Respirometry Test) needs to be adapted.[14][21][22]

Objective: To assess the potential for rapid and ultimate biodegradation in an aerobic aqueous environment.

Methodology (Adapted OECD 301D):

  • Preparation of Test Substance: Due to its low solubility, the test substance should be introduced to the test medium using a suitable carrier solvent (e.g., a volatile solvent that is evaporated prior to the test) or by direct addition of a finely ground powder to enhance the surface area.[23]

  • Test System: A series of sealed bottles containing a defined mineral medium, a microbial inoculum (from a wastewater treatment plant), and the test substance are prepared.

  • Controls: Blank controls (inoculum only), reference controls (with a readily biodegradable substance like sodium benzoate), and toxicity controls (test substance plus reference compound) are run in parallel.

  • Incubation: Bottles are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

  • Measurement: The depletion of dissolved oxygen is measured at regular intervals.

  • Data Analysis: The percentage of biodegradation is calculated based on the oxygen consumed relative to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches a 60% degradation threshold within a 10-day window during the 28-day test period.

Protocol for Determining Acute Aquatic Toxicity

The acute toxicity to an aquatic organism, such as the water flea (Daphnia magna), can be determined following OECD Guideline 202.

Objective: To determine the concentration of the test substance that is lethal to 50% of the test organisms (LC50) over a 48-hour period.

Methodology (OECD 202):

  • Test Organism: Young, healthy Daphnia magna (<24 hours old) are used.

  • Test Solutions: A range of concentrations of the test substance are prepared in a suitable aqueous medium. Given the low solubility, a water-accommodated fraction (WAF) may be necessary.

  • Exposure: Daphnids are exposed to the test concentrations and a control (no test substance) for 48 hours under controlled conditions (temperature, light).

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Data Analysis: The LC50 value and its confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Visualization of Environmental Impact Pathways

To conceptualize the environmental journey of this compound, the following diagrams illustrate its potential fate and the rationale for choosing greener alternatives.

cluster_release Release into Environment cluster_atmosphere Atmospheric Fate cluster_aquatic Aquatic Environment Release 1,4-Dibromo-2-chloro- 1,1,2-trifluorobutane Release Atmosphere Atmospheric Persistence Release->Atmosphere Volatility Water Low Water Solubility Release->Water Spill/Discharge OzoneDepletion Ozone Depletion (Br and Cl radicals) Atmosphere->OzoneDepletion GlobalWarming Global Warming (IR Absorption) Atmosphere->GlobalWarming Sediment Partitioning to Sediment Water->Sediment Bioaccumulation Potential Bioaccumulation Water->Bioaccumulation Toxicity Aquatic Toxicity Bioaccumulation->Toxicity

Caption: Environmental fate of this compound.

cluster_choices Alternative Choices cluster_impact Environmental Impact Start Need for a Synthetic Reagent Halogenated 1,4-Dibromo-2-chloro- 1,1,2-trifluorobutane Start->Halogenated Aqueous Aqueous Systems Start->Aqueous BioBased Bio-based Solvents Start->BioBased HFO HFOs Start->HFO HighImpact High ODP & GWP, Persistent, Toxic Halogenated->HighImpact LowImpact Zero ODP & GWP, Biodegradable, Low Toxicity Aqueous->LowImpact BioBased->LowImpact HFO->LowImpact Lower Impact

Caption: Decision workflow for selecting environmentally benign alternatives.

Conclusion and Recommendations

The environmental profile of this compound, inferred from its chemical structure, raises significant concerns regarding ozone depletion, global warming, and persistence. For researchers and drug development professionals committed to sustainable science, the exploration of greener alternatives is not just a recommendation but a responsibility.

This guide strongly advocates for the substitution of such halogenated compounds with more benign alternatives whenever chemically feasible. Aqueous systems and bio-based solvents represent the most environmentally sound choices. Where fluorinated compounds are necessary, the use of HFOs with low GWP and near-zero ODP should be prioritized.

Furthermore, we urge the scientific community to address the existing data gaps. By conducting and publishing experimental assessments of the environmental impact of novel and less-common chemicals, we can collectively build a more comprehensive understanding and foster a culture of green chemistry.

References

A Comparative Guide to the In Silico Modeling of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane Reactions: Paving the Way for Advanced Fluorinated Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated building blocks, particularly strained carbocycles, offer a unique combination of metabolic stability, conformational rigidity, and altered electronic properties that can significantly enhance the pharmacological profile of a therapeutic candidate. 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane emerges as a potentially valuable, yet underexplored, precursor for the synthesis of novel fluorinated cyclobutane derivatives. This guide provides an in-depth technical comparison of the plausible reaction pathways of this polyhalogenated substrate, supported by analogous experimental data and a forward-looking perspective on the role of in silico modeling in predicting and optimizing these transformations.

The Synthetic Potential of this compound: A Focus on Reductive Cyclization

The primary synthetic utility of this compound lies in its potential to undergo intramolecular reductive cyclization to form a fluorinated cyclobutane ring. This transformation, typically mediated by a reducing agent, leverages the two bromine atoms as handles for the ring-closing reaction. The presence of chlorine and fluorine atoms on the carbon backbone is expected to influence the reactivity and regioselectivity of this process.

Plausible Reaction Pathway: Metal-Mediated Reductive Cyclization

Based on established methodologies for the synthesis of carbocycles from dihaloalkanes, a metal-mediated reductive cyclization is the most probable reaction pathway. Two prominent methods for such transformations are the use of zinc dust and samarium(II) iodide.

Diagram of the Proposed Reductive Cyclization Workflow

G cluster_start Starting Material cluster_reductive_cyclization Reductive Cyclization cluster_products Potential Products start This compound reducing_agent Reducing Agent (e.g., Zn or SmI2) start->reducing_agent Reaction Initiation cyclization Intramolecular Cyclization reducing_agent->cyclization Electron Transfer product1 1-chloro-1,2,2-trifluorocyclobutane cyclization->product1 Major Product product2 Side Products (e.g., elimination, oligomerization) cyclization->product2 Minor Products

Caption: Proposed workflow for the synthesis of a fluorinated cyclobutane from this compound.

Comparative Analysis of Reductive Cyclization Methods

MethodReducing AgentTypical ConditionsAdvantagesDisadvantages
Zinc-Mediated Zinc dust or activated zincAprotic solvent (e.g., THF, DMF), often with an activating agent (e.g., I2, TMSCl)Cost-effective, readily available reagent, generally good yields for similar substrates.Can require activation of zinc, may lead to side reactions like elimination, sensitive to protic impurities.
Samarium(II) Iodide Samarium(II) Iodide (SmI2)THF, often with a proton source (e.g., t-BuOH)High chemoselectivity, mild reaction conditions, tolerant of many functional groups.[1]Reagent is air-sensitive and must be prepared in situ or handled under inert atmosphere, higher cost.[2][3]

Experimental Protocols (Adapted from Analogous Reactions)

Protocol 1: Zinc-Mediated Reductive Cyclization (Hypothetical)

This protocol is adapted from general procedures for the zinc-mediated dehalogenation of alkyl halides.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet, add zinc dust (2.5 equivalents). Activate the zinc by stirring with a catalytic amount of iodine in anhydrous THF until the brown color disappears.

  • Reaction: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the activated zinc suspension at room temperature.

  • Monitoring: Monitor the reaction progress by GC-MS. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by fractional distillation or column chromatography to isolate the desired fluorinated cyclobutane.

Protocol 2: Samarium(II) Iodide-Mediated Reductive Cyclization (Hypothetical)

This protocol is based on the well-established procedures for SmI2 reductions.[2][4]

  • Preparation of SmI2 Solution: In a flame-dried, argon-purged flask, add samarium metal (2.2 equivalents) and 1,2-diiodoethane (2.0 equivalents). Add anhydrous THF and stir at room temperature until a deep blue solution of SmI2 (approx. 0.1 M) is formed.[2]

  • Reaction: In a separate argon-purged flask, dissolve this compound (1.0 equivalent) in anhydrous THF containing tert-butanol (2.0 equivalents).

  • Addition: Slowly add the substrate solution to the freshly prepared SmI2 solution at room temperature via a cannula. The deep blue color should fade as the reaction proceeds.

  • Monitoring and Quenching: Monitor the reaction by TLC or GC-MS. Once the starting material is consumed, quench the reaction with a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt).

  • Work-up and Purification: Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product as described in Protocol 1.

In Silico Modeling: A Predictive Approach to Understanding Reactivity

Given the lack of specific experimental data for this compound, in silico modeling provides a powerful tool to predict its reactivity, understand the reaction mechanism, and anticipate potential side products. Density Functional Theory (DFT) is a particularly well-suited computational method for this purpose.

Modeling the Reductive Cyclization: A DFT Approach

A computational study of the zinc-mediated reductive cyclization would involve the following steps:

  • Geometry Optimization: The 3D structures of the reactant (this compound), potential intermediates (e.g., organozinc species), transition states, and the final cyclized product would be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) for C, H, F, Cl, and a larger basis set with effective core potentials for Br and Zn).

  • Transition State Search: The transition states for the key steps of the reaction, such as the oxidative addition of zinc and the subsequent intramolecular cyclization, would be located. This allows for the calculation of activation energies, which are crucial for determining the reaction kinetics.

  • Thermodynamic Calculations: The reaction energies (enthalpy and Gibbs free energy) would be calculated to determine the thermodynamic feasibility of the reaction and the relative stability of the products.

  • Analysis of Regioselectivity: The presence of a chlorine atom at the C2 position introduces the possibility of different reaction pathways. DFT calculations can be used to compare the activation energies for different cyclization routes, thereby predicting the most likely regiochemical outcome.[5]

Diagram of a Hypothetical DFT Workflow

G cluster_setup Computational Setup cluster_calculations DFT Calculations cluster_analysis Analysis and Prediction setup Define Molecular Structures (Reactant, Intermediates, Products) dft Select DFT Functional and Basis Set (e.g., B3LYP/6-31G(d)) setup->dft geom_opt Geometry Optimization dft->geom_opt ts_search Transition State Search geom_opt->ts_search thermo Thermodynamic Calculations ts_search->thermo pathway Reaction Pathway Elucidation thermo->pathway kinetics Prediction of Kinetics (Activation Energies) pathway->kinetics thermodynamics Prediction of Thermodynamics (Reaction Energies) pathway->thermodynamics regio Prediction of Regioselectivity pathway->regio

Caption: A workflow for the DFT-based in silico modeling of the reductive cyclization reaction.

Alternative Synthetic Strategies for Fluorinated Cyclobutanes

To provide a comprehensive comparison, it is essential to consider alternative methods for the synthesis of fluorinated cyclobutanes.

[2+2] Cycloaddition Reactions

This approach involves the reaction of two alkene precursors to form the cyclobutane ring. For the synthesis of fluorinated cyclobutanes, one or both of the alkene partners would contain fluorine substituents.

  • Advantages: Can provide access to a wide variety of substitution patterns.[6]

  • Disadvantages: Stereoselectivity can be a challenge, and the availability of suitable fluorinated alkene precursors may be limited.

Fluorination of Pre-existing Cyclobutane Cores

This strategy involves the synthesis of a non-fluorinated or partially fluorinated cyclobutane, followed by the introduction of fluorine atoms using a fluorinating agent.

  • Nucleophilic Fluorination: Involves the displacement of a leaving group (e.g., a tosylate or a halide) with a fluoride source (e.g., KF, TBAF).

    • Advantages: Utilizes common and readily available fluoride sources.

    • Disadvantages: The stereochemistry of the reaction is typically inverted, and the substrate must possess a good leaving group.

  • Electrophilic Fluorination: Employs an electrophilic fluorine source (e.g., Selectfluor) to introduce fluorine.

    • Advantages: Can be used for substrates that are not amenable to nucleophilic fluorination.

    • Disadvantages: Electrophilic fluorinating agents can be expensive and highly reactive.

Conclusion and Future Outlook

This compound represents a promising, albeit underexplored, building block for the synthesis of novel fluorinated cyclobutanes. While direct experimental data is scarce, established principles of organic synthesis strongly suggest that metal-mediated reductive cyclization is a viable and efficient route to these valuable scaffolds.

The true potential of this and other novel polyhalogenated precursors will be unlocked through a synergistic approach that combines targeted experimental work with predictive in silico modeling. DFT calculations can provide invaluable insights into reaction mechanisms, predict regioselectivity, and guide the optimization of reaction conditions, thereby accelerating the discovery and development of next-generation fluorinated molecules for pharmaceutical and materials science applications. As computational tools become more powerful and accessible, their role in navigating the complex landscape of fluorination chemistry will undoubtedly continue to expand.

References

Peer-reviewed literature on 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of Polyhalogenated Alkanes in Modern Synthesis

A Note on the Subject: 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane

A comprehensive review of current peer-reviewed scientific literature reveals a notable scarcity of studies detailing specific applications for this compound. This compound is primarily cataloged in chemical supplier databases and computational chemistry models rather than in applied research contexts. Its complex polyhalogenated structure suggests potential as a synthetic intermediate, but to date, its utility has not been extensively explored or documented in published research.

Given this, the following guide will broaden the scope to address the wider, more extensively researched class of polyhalogenated short-chain alkanes. These molecules, which share structural motifs with the original topic compound, are crucial building blocks and reagents in contemporary medicinal chemistry, materials science, and agrochemistry. This guide will provide a comparative analysis of their applications, performance, and underlying synthetic protocols, offering actionable insights for researchers and drug development professionals.

Introduction to Polyhalogenated Alkanes as Synthetic Building Blocks

Polyhalogenated alkanes, particularly those containing fluorine, are invaluable tools in modern organic synthesis. The introduction of fluorine and other halogens into organic molecules can dramatically alter their physicochemical properties. In drug development, for instance, fluorination is a widely employed strategy to enhance metabolic stability, improve bioavailability, and increase binding affinity to target proteins. The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant stability to the molecule.

This guide will compare the utility of several representative polyhalogenated alkanes in key synthetic transformations, providing a framework for selecting the appropriate reagent for a desired molecular modification.

Comparative Analysis of Key Polyhalogenated Reagents

The choice of a halogenated building block is dictated by the desired synthetic outcome, the reactivity of the starting material, and the required reaction conditions. Below is a comparison of commonly used reagents and their primary applications.

ReagentPrimary ApplicationKey AdvantagesLimitations
Bromotrifluoromethane (CF3Br) TrifluoromethylationReadily available gas; versatile reactivity in radical, nucleophilic, and electrophilic pathways.Gaseous nature requires specialized handling; potential for ozone depletion (though less than CFCs).
1,2-Dibromotetrafluoroethane (BrCF2CF2Br) Introduction of -CF2CF2- linkerCan be used to create vicinal difluoroalkene bridges; thermally stable.High molecular weight per effective fluorine atom; can lead to multiple side products.
1-Bromo-1-chloro-2,2,2-trifluoroethane (Halothane) Source of the -CF3CHCl- groupWell-studied anesthetic with known reactivity; provides a chiral center upon reaction.Less commonly used as a building block compared to simpler CF3 sources.
Dibromodifluoromethane (CF2Br2) Difluoromethylenation (Wittig-type reactions)Efficient for converting ketones and aldehydes to difluoroalkenes.Can be challenging to handle; reactions often require strong bases and low temperatures.

Application Spotlight: Trifluoromethylation in Drug Discovery

The trifluoromethyl (-CF3) group is a common feature in many modern pharmaceuticals due to its ability to enhance drug efficacy. One of the most common reagents for introducing this group is Bromotrifluoromethane (CF3Br) .

Experimental Protocol: Radical-Mediated Trifluoromethylation of an Aromatic Compound

This protocol describes a typical procedure for the trifluoromethylation of an aromatic substrate using CF3Br, initiated by a photoredox catalyst.

Objective: To install a -CF3 group onto a model aromatic compound (e.g., N-phenylacrylamide).

Materials:

  • N-phenylacrylamide (substrate)

  • Bromotrifluoromethane (CF3Br)

  • fac-Ir(ppy)3 (photocatalyst)

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH3CN), degassed

  • Schlenk flask or similar reaction vessel

  • Blue LED light source (450 nm)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-phenylacrylamide (1.0 eq), fac-Ir(ppy)3 (1-2 mol%), and DIPEA (2.0 eq) in degassed acetonitrile.

  • Reagent Addition: Bubble CF3Br gas through the solution for 5-10 minutes at a low flow rate. Alternatively, use a pre-determined amount of a CF3Br solution.

  • Initiation: Place the sealed reaction vessel approximately 5 cm from the blue LED light source and begin irradiation.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • fac-Ir(ppy)3: This iridium-based complex is a highly efficient photoredox catalyst. Upon irradiation with blue light, it reaches an excited state capable of single-electron transfer (SET), which is necessary to initiate the radical reaction.

  • DIPEA: This tertiary amine acts as a sacrificial electron donor, regenerating the photocatalyst and participating in the catalytic cycle.

  • Degassed Solvent: The removal of oxygen is critical because oxygen can quench the excited state of the photocatalyst and participate in unwanted side reactions with radical intermediates.

Workflow Diagram: Photoredox-Mediated Trifluoromethylation

G cluster_0 Catalytic Cycle cluster_1 Radical Propagation PC Ir(III) Photocatalyst PC_star *Ir(III) Excited State PC->PC_star Blue Light (hν) PC_reduced Ir(II) Reduced State PC_star->PC_reduced SET with Amine Amine Amine (DIPEA) PC_star->Amine PC_reduced->PC SET with CF3Br CF3Br CF3Br PC_reduced->CF3Br CF3_rad •CF3 Radical CF3Br->CF3_rad Electron Transfer Product_rad [Substrate-CF3]• Radical CF3_rad->Product_rad Addition to Substrate Substrate Aromatic Substrate Product CF3-Substrate Product Product_rad->Product Oxidation & Deprotonation Amine_oxidized Amine•+ G start Desired Functional Group? trifluoromethyl Trifluoromethyl (-CF3) start->trifluoromethyl difluoromethylene Difluoromethylene (-CF2=) start->difluoromethylene fluoroalkyl_chain Fluoroalkyl Chain (-CF2-R) start->fluoroalkyl_chain reagent_cf3 Select Reagent: - CF3Br (Radical) - TMS-CF3 (Nucleophilic) trifluoromethyl->reagent_cf3 reagent_cf2 Select Reagent: - CF2Br2 + PPh3/Zn - (EtO)2P(O)CF2H difluoromethylene->reagent_cf2 reagent_chain Select Reagent: - Br(CF2)nBr - I(CF2)nCl fluoroalkyl_chain->reagent_chain

Safety Operating Guide

Navigating the Disposal of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The proper disposal of complex molecules like 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane (CAS No. 378-13-2) is not merely a regulatory hurdle, but a critical component of ensuring laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this halogenated compound, grounded in established safety protocols and regulatory principles.

Understanding the Compound: A Profile of this compound

Before delving into disposal procedures, it is essential to understand the inherent characteristics of this compound that dictate its handling and disposal requirements.

PropertyValueSource
Chemical Formula C₄H₄Br₂ClF₃[1][2][3][4]
CAS Number 378-13-2[1][2][4]
Molecular Weight 304.33 g/mol [1][2][4]
Known Hazards Irritating to eyes, respiratory system, and skin.[1][5] Harmful if swallowed, in contact with skin, or if inhaled.[6][1][5][6]

The presence of bromine, chlorine, and fluorine atoms classifies this compound as a halogenated hydrocarbon . This is a critical designation, as halogenated compounds are subject to specific hazardous waste regulations due to their potential to form persistent environmental pollutants and toxic byproducts if not disposed of correctly.[7][8][9]

The Disposal Workflow: A Step-by-Step Procedural Guide

The disposal of this compound must be approached systematically. The following workflow provides a logical sequence of operations to ensure safety and compliance.

DisposalWorkflow cluster_prep Phase 1: In-Lab Preparation & Segregation cluster_disposal Phase 2: Final Disposal A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Waste Segregation (Halogenated Waste Stream) A->B Ensure Safety First C Step 3: Select Appropriate Waste Container B->C Isolate from other waste types D Step 4: Proper Labeling of Waste Container C->D Containment is key E Step 5: Temporary Storage in Satellite Accumulation Area (SAA) D->E Hand-off for disposal F Step 6: Arrange for Pickup by Licensed Hazardous Waste Contractor E->F Regulatory Compliance G Step 7: Final Disposal via High-Temperature Incineration F->G Permanent Destruction

Caption: Disposal workflow for this compound.

Phase 1: In-Lab Preparation & Segregation

Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing appropriate PPE. Based on the known hazards of similar halogenated compounds, the following are recommended:

  • Hand Protection: Nitrile rubber gloves.[10]

  • Eye/Face Protection: Safety glasses with side-shields or goggles. A face shield may be necessary if there is a risk of splashing.[10]

  • Skin and Body Protection: A lab coat is mandatory.[10]

  • Respiratory Protection: All handling of open containers should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[6]

Step 2: Waste Segregation This is arguably the most critical step in the in-lab process. This compound waste must be collected in a dedicated halogenated solvent waste stream .[7][11]

  • Causality: Co-mingling halogenated waste with non-halogenated waste will render the entire mixture as halogenated waste, significantly increasing disposal costs and complexity.[9][11] Furthermore, mixing with incompatible chemicals can lead to dangerous reactions.

Step 3: Select Appropriate Waste Container Use a container that is chemically resistant and can be securely sealed. High-density polyethylene (HDPE) containers are generally suitable for halogenated solvents.[11] The container must be in good condition, with no leaks or cracks.

Step 4: Proper Labeling As soon as the first drop of waste enters the container, it must be labeled.[11] The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • An accurate estimation of the concentration and volume.

  • The date the waste was first added.

  • The appropriate hazard warnings (e.g., "Irritant," "Toxic").

Phase 2: Final Disposal

Step 5: Temporary Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[11] This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Segregated from incompatible materials.

  • Within a secondary containment system to catch any potential leaks.

Step 6: Arrange for Professional Disposal The disposal of hazardous waste is highly regulated. Your institution's Environmental Health & Safety (EH&S) department should be contacted to arrange for the collection of the waste.[7][11] This waste must be handled by a licensed hazardous waste disposal contractor.[9]

  • Trustworthiness: Attempting to dispose of this chemical through standard laboratory drains or regular trash is a serious regulatory violation and poses a significant environmental risk.[9] The "cradle-to-grave" responsibility stipulated by the Resource Conservation and Recovery Act (RCRA) means that the generator of the waste is legally responsible for it until its final, safe disposal.[9]

Step 7: Final Disposal Method The standard and most effective method for the final disposal of halogenated organic compounds is high-temperature incineration . This process is carried out in specialized facilities equipped with advanced pollution control systems to neutralize the acidic gases (such as hydrochloric and hydrobromic acid) that are produced during combustion.[12]

Regulatory Framework: RCRA and Halogenated Solvents

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound may not be explicitly listed by name as a hazardous waste, it falls under the category of characteristic hazardous waste due to its properties. Furthermore, as a spent halogenated solvent, it is subject to the regulations outlined for "F-listed" wastes from non-specific sources if used in certain applications.[13][14]

The key takeaway for laboratory personnel is that this compound and its waste are considered regulated hazardous waste and must be managed according to federal, state, and local regulations.[6]

Spill & Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand. Do not use combustible materials.

  • Collect: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's EH&S department.

For any exposure, refer to the Safety Data Sheet (SDS) provided by the supplier and seek immediate medical attention.[5][6] In case of eye contact, rinse cautiously with water for several minutes.[5] If on skin, wash with plenty of soap and water.[5] If inhaled, move the person to fresh air.[5]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory practice and environmental responsibility.

References

Mastering the Unseen Threat: A Guide to Handling 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Safety and Efficacy

In the fast-paced world of drug discovery and chemical research, the introduction of novel compounds is a daily occurrence. With these new molecular entities comes the critical responsibility of ensuring the safety of the researchers who handle them. This guide provides an in-depth, procedural framework for the safe handling of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane (CAS No. 378-13-2), a halogenated alkane whose complete toxicological profile is still under investigation. As such, we will proceed with a conservative approach, treating it as a substance with significant potential hazards.

Hazard Identification and Risk Assessment: The "Why" Behind the "How"

Before any handling, a thorough understanding of the potential risks is paramount. Based on available safety data sheets (SDS) for this compound and structurally similar chemicals, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin, eye, and respiratory system irritation.[2]

The causality behind these warnings lies in the chemical's structure. Halogenated alkanes can be reactive and may have the ability to disrupt biological processes upon exposure. The presence of bromine and chlorine atoms increases the molecule's reactivity and potential for toxicity. Therefore, our primary objective is to prevent any direct contact with the substance.

Hazard Summary Table

Hazard ClassificationGHS Hazard StatementSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinWarning
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledWarning
Skin Irritation (Category 2)H315: Causes skin irritationWarning
Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationWarning

This data is based on available SDS and may be subject to revision as more information becomes available.[1][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a checklist item; it is a critical, science-based decision to create a barrier between you and the potential hazard.

Recommended PPE for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[4]To prevent skin contact and absorption. Double-gloving is advised for prolonged handling. Always inspect gloves for tears or punctures before use.
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when there is a risk of splashing.[5][6]To protect the eyes from direct contact with the liquid or its vapors, which can cause serious irritation.
Skin and Body Protection A flame-resistant lab coat, fully buttoned. Long pants and closed-toe, closed-heel shoes are mandatory.[6]To protect the skin from accidental splashes and to prevent contamination of personal clothing.
Respiratory Protection All handling of this compound should be performed in a certified chemical fume hood.[1] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.[1]To prevent the inhalation of harmful vapors, which can cause respiratory irritation and systemic toxicity.

Operational Plan: A Step-by-Step Guide to Safe Handling

This procedural workflow is designed to minimize exposure and ensure a controlled environment from receipt of the chemical to its final disposal.

Experimental Workflow Diagram

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal prep_sds Review SDS & Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_transport Transport Chemical to Fume Hood prep_hood->handle_transport handle_weigh Weigh/Dispense Required Amount handle_transport->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon cleanup_waste Segregate & Label Chemical Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Procedural Steps:

  • Preparation:

    • Review Documentation: Before starting any work, thoroughly review the Safety Data Sheet (SDS) for this compound.[7]

    • Assemble PPE: Put on all required personal protective equipment as detailed in the table above.

    • Prepare the Work Area: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Have spill cleanup materials readily available.

  • Handling:

    • Transportation: When moving the chemical, use a secondary container to prevent spills.

    • Dispensing: Carefully weigh or measure the required amount of the substance within the fume hood. Avoid generating dust or aerosols.

    • Experimental Use: Keep the container tightly closed when not in use.[3] Maintain a clean and organized workspace to prevent accidental spills.

  • Post-Handling:

    • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent.

    • Waste Disposal: Dispose of all contaminated materials, including excess chemical, contaminated PPE, and cleaning materials, in a properly labeled hazardous waste container.[1] Follow all institutional and local regulations for hazardous waste disposal.

    • Hygiene: After removing your PPE, wash your hands thoroughly with soap and water.[3]

Emergency and Disposal Plan: Preparing for the Unexpected

Even with the best precautions, accidents can happen. A clear and concise emergency plan is crucial.

Emergency Procedures

Exposure RouteFirst Aid Measures
Inhalation Immediately move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1] Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing.[3] Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water.[1] Seek immediate medical attention.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, absorb the chemical with an inert material such as vermiculite, sand, or earth.[3]

  • Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3]

  • Decontaminate: Clean the spill area thoroughly.

Disposal:

All waste containing this compound must be disposed of as hazardous waste.[1] Do not discharge into drains or the environment.[1] Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.

Conclusion: Fostering a Culture of Safety

The responsible handling of chemicals like this compound is not just a matter of following rules; it is a commitment to the well-being of yourself and your colleagues. By understanding the "why" behind each safety measure, researchers can build a deep and intuitive sense of laboratory safety. This guide provides a foundational framework, but it is the diligent and conscientious application of these principles that will ultimately ensure a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dibromo-2-chloro-1,1,2-trifluorobutane
Reactant of Route 2
1,4-Dibromo-2-chloro-1,1,2-trifluorobutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.